ADX71441
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H15ClF2N4O4 |
|---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
N-[5-[4-[(4-chloro-3-fluorophenyl)methyl]-6-methoxy-3,5-dioxo-1,2,4-triazin-2-yl]-2-fluorophenyl]acetamide |
InChI |
InChI=1S/C19H15ClF2N4O4/c1-10(27)23-16-8-12(4-6-14(16)21)26-19(29)25(18(28)17(24-26)30-2)9-11-3-5-13(20)15(22)7-11/h3-8H,9H2,1-2H3,(H,23,27) |
InChI Key |
BQDMEJYNGXEHSW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ADX71441: A Deep Dive into the Mechanism of Action of a Novel GABAB Receptor Positive Allosteric Modulator
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of ADX71441, a novel, potent, and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor. Developed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's pharmacology, preclinical efficacy, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Positive Allosteric Modulation of the GABAB Receptor
This compound exerts its effects by binding to an allosteric site on the GABAB receptor, a site topographically distinct from the orthosteric binding site of the endogenous ligand, GABA.[1][2] As a positive allosteric modulator, this compound does not activate the GABAB receptor directly. Instead, it enhances the affinity and/or efficacy of GABA, potentiating the natural, physiological signaling of the receptor only in the presence of the endogenous agonist.[1][2] This targeted modulation offers a significant potential advantage over orthosteric agonists like baclofen, as it may lead to a reduction in side effects and a lower likelihood of tolerance development.[1][2]
The GABAB receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCC).[3][4] These downstream effects result in neuronal hyperpolarization and a reduction in neurotransmitter release, contributing to the inhibitory tone in the central nervous system.
Signaling Pathway of GABAB Receptor and this compound Modulation
Caption: GABAB receptor signaling pathway modulated by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vivo Efficacy in Rodent Models
| Model | Species | Endpoint | Minimum Effective Dose (MED) (p.o.) | Reference(s) |
| Marble Burying Test | Mouse | Anxiolytic-like effects | 3 mg/kg | [5] |
| Elevated Plus Maze | Mouse, Rat | Anxiolytic-like effects | 3 mg/kg | [5] |
| Acetic Acid Writhing | Mouse | Reduction in visceral pain | Not specified | [5] |
| Rotarod | Rat | Muscle relaxant qualities | 10 mg/kg | [5] |
| Locomotor Activity | Mouse | Reduction in activity (single dose) | 10 mg/kg | [5] |
| Locomotor Activity | Rat | Reduction in activity (single dose) | 3 mg/kg | [5] |
| Overactive Bladder | Mouse | Increased urinary latency | 10 mg/kg | |
| Overactive Bladder | Guinea Pig | Increased intercontraction interval | 1 mg/kg (i.v.) | |
| Alcohol Self-Administration | Rat (non-dependent) | Suppression of intake | 3 mg/kg (i.p.) | |
| Alcohol Self-Administration | Rat (dependent) | Suppression of intake | 1 mg/kg (i.p.) |
Table 2: Pharmacokinetic Parameters in Mice (Oral Administration)
| Parameter | Value | Dosing | Reference(s) |
| Tmax | 2 hours | 10 mg/kg | |
| Cmax | 673 ± 50 ng/mL | 10 mg/kg | |
| Half-life (t1/2) | ~5 hours | 10 mg/kg |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Marble Burying Test (Mouse)
Objective: To assess anxiolytic-like and/or obsessive-compulsive-like behaviors.
Methodology:
-
Housing and Acclimation: Mice are single-housed in standard cages with fresh bedding (approximately 5 cm deep). They are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Apparatus: A standard mouse cage containing 20 glass marbles is used. The marbles are evenly spaced on the surface of the bedding.
-
Procedure: A single mouse is placed in the cage. The number of marbles buried (at least two-thirds covered by bedding) within a 30-minute period is counted by an observer blinded to the treatment groups.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time before the test.
Elevated Plus Maze (Mouse/Rat)
Objective: To evaluate anxiety-like behavior.
Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Procedure: The animal is placed in the center of the maze, facing an open arm. The number of entries into and the time spent in the open and closed arms are recorded for a 5-minute session, typically using an automated tracking system.
-
Data Analysis: Anxiolytic-like effects are indicated by an increase in the percentage of time spent in the open arms and the number of entries into the open arms.
-
Drug Administration: this compound or vehicle is administered at a predetermined time before placing the animal on the maze.
Acetic Acid-Induced Writhing Test (Mouse)
Objective: To assess peripheral analgesic activity.
Methodology:
-
Induction of Writhing: Mice are injected intraperitoneally (i.p.) with a dilute solution of acetic acid (e.g., 0.6-1.0%).
-
Observation: Following a short latency period (e.g., 5 minutes), the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 10-20 minutes).
-
Drug Administration: The test compound (this compound) or a standard analgesic is administered prior to the acetic acid injection.
-
Data Analysis: Analgesic activity is determined by a significant reduction in the number of writhes compared to the vehicle-treated control group.
Experimental Workflow Diagram
Caption: General workflow for preclinical behavioral experiments.
Conclusion
This compound represents a promising therapeutic candidate due to its novel mechanism of action as a GABAB receptor positive allosteric modulator. By selectively enhancing the endogenous inhibitory signaling of GABA, it has demonstrated efficacy in a range of preclinical models of anxiety, pain, and other neurological and psychiatric disorders. The data presented in this guide underscore the potential for a favorable safety and tolerability profile compared to direct GABAB receptor agonists. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human populations.
References
- 1. researchgate.net [researchgate.net]
- 2. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
ADX71441: A Technical Guide to a Novel GABAB Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX71441 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the GABA-B receptor.[1][2] It has demonstrated efficacy in a range of preclinical models, suggesting therapeutic potential for anxiety, pain, spasticity, and addiction disorders.[1][3] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for key preclinical studies.
Introduction
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABA-B receptor, a metabotropic G protein-coupled receptor (GPCR), plays a crucial role in regulating neuronal excitability. Direct agonists of the GABA-B receptor, such as baclofen, have therapeutic applications but are often limited by side effects and the development of tolerance. Positive allosteric modulators (PAMs) of the GABA-B receptor offer a promising alternative therapeutic strategy. By potentiating the effect of the endogenous ligand GABA, PAMs may provide a more nuanced and physiological modulation of GABA-B receptor activity, potentially leading to an improved therapeutic window. This compound is a first-in-class GABA-B PAM that has been evaluated in preclinical studies for various neurological and psychiatric conditions.[1]
Mechanism of Action
This compound is a positive allosteric modulator of the GABA-B receptor.[1][2] It does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous agonist, GABA. This modulatory action is achieved by binding to an allosteric site on the receptor, distinct from the orthosteric binding site for GABA. The positive allosteric modulatory properties of this compound have been confirmed through in vitro studies, including Schild plot and reversibility tests.[1]
GABA-B Receptor Signaling Pathway
The GABA-B receptor is a heterodimer composed of two subunits, GABA-B1 and GABA-B2. Upon binding of GABA to the GABA-B1 subunit, a conformational change is induced, leading to the activation of the associated Gi/o protein. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector systems. The primary signaling pathways include:
-
Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels: The Gβγ subunit directly activates GIRK channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane.
-
Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels, which in turn reduces neurotransmitter release.
This compound potentiates these signaling events in the presence of GABA.
Caption: GABAB receptor signaling pathway modulated by this compound.
Data Presentation
In Vitro Pharmacology
| Parameter | Species/Cell Line | Assay | Value | Reference |
| EC50 | Human (HEK293 cells) | Functional assay (potentiation of GABA EC20) | 96 nM | [4] |
In Vivo Pharmacology & Pharmacokinetics
| Parameter | Species | Route of Administration | Value | Reference |
| Minimum Effective Dose (Anxiety) | Mouse | Oral | 3 mg/kg | [1] |
| Minimum Effective Dose (Visceral Pain) | Mouse | Oral | 3 mg/kg | [1] |
| Minimum Effective Dose (Spasticity) | Rat | Oral | 10 mg/kg | [1] |
| Cmax (at 10 mg/kg) | Mouse | Oral | 673 ± 50 ng/mL | [5] |
| Tmax (at 10 mg/kg) | Mouse | Oral | 2 hours | [5] |
| Terminal Half-life (at 10 mg/kg) | Mouse | Oral | 5 hours | [5] |
Experimental Protocols
Marble Burying Test (Mouse Model of Anxiety)
This test is used to assess anxiolytic-like and/or obsessive-compulsive-like behaviors in mice.
Methodology:
-
Animal Preparation: Male C57BL/6J mice are housed in groups under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Standard mouse cages (e.g., 26 x 20 x 14 cm) are filled with 5 cm of fresh bedding. Twenty-five glass marbles (1.5 cm in diameter) are evenly spaced on the surface of the bedding.
-
Procedure:
-
Mice are administered this compound or vehicle orally 30-60 minutes before the test.
-
Each mouse is placed individually into a prepared cage.
-
The mouse is allowed to explore the cage and interact with the marbles for 30 minutes.
-
After the 30-minute session, the mouse is removed from the cage.
-
The number of marbles buried (at least two-thirds covered by bedding) is counted by an observer blinded to the treatment conditions.
-
-
Data Analysis: The number of buried marbles is compared between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Caption: Workflow for the marble burying test.
Elevated Plus Maze (EPM) Test (Rodent Model of Anxiety)
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Methodology:
-
Animal Preparation: Rodents (mice or rats) are handled for several days prior to testing to reduce stress.
-
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Procedure:
-
Animals are treated with this compound or vehicle prior to the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for 5 minutes.
-
The session is recorded by an overhead video camera.
-
-
Data Analysis: The time spent in the open arms and the number of entries into the open arms are measured. An increase in these parameters is indicative of an anxiolytic effect.
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ADX71441: A GABAB Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX71441 is a novel, potent, and selective positive allosteric modulator (PAM) of the GABAB receptor. As a PAM, this compound does not directly activate the GABAB receptor but rather potentiates the effect of the endogenous ligand, γ-aminobutyric acid (GABA). This mechanism of action suggests a potential for a more favorable side-effect profile compared to direct GABAB receptor agonists like baclofen. Preclinical studies have demonstrated the efficacy of this compound in a wide range of animal models, indicating its therapeutic potential for anxiety, pain, spasticity, addiction, and overactive bladder. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its pharmacological profile, in vivo efficacy, and detailed experimental methodologies. While the development of this compound for addiction was halted by one partner, its potential in other indications, such as Charcot-Marie-Tooth disease type 1A (CMT1A), continues to be explored.
Introduction to this compound and the GABAB Receptor
The GABAB receptor, a metabotropic G-protein coupled receptor, is a key player in mediating inhibitory neurotransmission in the central nervous system. It is a heterodimer composed of GABAB1 and GABAB2 subunits. Activation of the GABAB receptor leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, as well as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This cascade of events results in a reduction of neuronal excitability.
Orthosteric agonists of the GABAB receptor, such as baclofen, have been used clinically for the treatment of spasticity. However, their use is often limited by side effects including sedation, muscle weakness, and the potential for tolerance and withdrawal symptoms. Positive allosteric modulators (PAMs) like this compound offer a promising alternative. By binding to a site on the receptor distinct from the GABA binding site, PAMs only enhance the receptor's response in the presence of the endogenous agonist.[1] This activity-dependent modulation may lead to a more physiological and fine-tuned therapeutic effect with an improved safety margin.
In Vitro Pharmacology
In vitro studies have confirmed that this compound acts as a positive allosteric modulator of the GABAB receptor.[2] While specific EC50 values for GABA potentiation and Ki values for binding affinity are not publicly available in the reviewed literature, Schild plot and reversibility tests have validated its PAM properties.[2]
Pharmacokinetic Profile
This compound is orally bioavailable and brain penetrant in both mice and rats.[2] A pharmacokinetic study in adult male C57BL/6J mice following a single oral dose of 10 mg/kg revealed the following parameters:
| Parameter | Value | Unit |
| Cmax | 673 ± 50 | ng/mL |
| Tmax | 2 | hours |
| t1/2 | 5 | hours |
| Plasma Concentration at 4h | ~485 (72% of Cmax) | ng/mL |
| Plasma Concentration at 24h | ~34 (5% of Cmax) | ng/mL |
These data indicate that this compound is rapidly absorbed and exhibits a relatively long half-life in mice, supporting its potential for once-daily dosing.
In Vivo Efficacy: A Summary of Preclinical Findings
This compound has demonstrated a broad range of therapeutic effects in various preclinical models. The following tables summarize the key findings.
Anxiolytic Activity
| Experimental Model | Species | Dosing (p.o.) | Key Findings | Citation(s) |
| Elevated Plus Maze | Mouse, Rat | MED: 3 mg/kg | Demonstrated anxiolytic-like profile. | [2] |
| Marble Burying Test | Mouse | MED: 3 mg/kg | Showed anxiolytic-like effects. | [2] |
Analgesic and Muscle Relaxant Properties
| Experimental Model | Species | Dosing (p.o.) | Key Findings | Citation(s) |
| Acetic Acid-Induced Writhing Test | Mouse | - | Reduced visceral pain-associated behaviors. | [2] |
| Rotarod Test | Rat | MED: 10 mg/kg | Dose-dependently reduced time on the rotarod, indicative of muscle-relaxant qualities. | [2] |
| Bladder Pain Model | Rat | - | Produced a dose-dependent decrease in viscero-motor response to bladder distension. | [3] |
Effects on Addiction and Substance Use Disorders
| Experimental Model | Species | Dosing | Key Findings | Citation(s) |
| Alcohol Self-Administration | Rat | 1, 3, 10, 30 mg/kg (i.p.) | Dose-dependently decreased alcohol self-administration. A >80% reduction was observed at 10 mg/kg. The effect was more potent in alcohol-dependent rats. | [4] |
| Cue- and Stress-Induced Alcohol Seeking | Rat | 3, 10 mg/kg (i.p.) | Blocked both cue- and stress-induced relapse to alcohol seeking. | [4] |
| Nicotine Withdrawal | Mouse | - | Showed positive results in decreasing some withdrawal symptoms. | [5] |
Urological and Neurological Conditions
| Experimental Model | Species | Dosing | Key Findings | Citation(s) |
| Overactive Bladder (OAB) | Mouse | 1, 3, 10 mg/kg (p.o.) | At 10 mg/kg, increased urinary latencies, and reduced the number of urinary events and total urinary volume. | [6] |
| Overactive Bladder (OAB) | Guinea Pig | 1, 3 mg/kg (i.v.) | Increased intercontraction interval and bladder capacity, and reduced micturition frequency. | [6] |
| Charcot-Marie-Tooth Type 1A (CMT1A) Model | Rat | - | A 9-week oral treatment decreased PMP22 mRNA levels, reduced the number of hypo-myelinated axons, and improved muscle strength and grip. | [7] |
Other In Vivo Effects
| Effect | Species | Dosing (p.o.) | Observation | Citation(s) |
| Locomotor Activity | Mouse | 10 mg/kg | Reduced locomotor activity after a single dose. | [2] |
| Locomotor Activity | Rat | 3 mg/kg | Reduced locomotor activity after a single dose. At doses up to 10 mg/kg (i.p.), locomotor activity remained unchanged. | [2][4] |
| Body Temperature | Rat, Mouse | MED: 10 mg/kg | Reduced body temperature. | [2] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the key preclinical studies of this compound.
Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Rodents are placed at the center of the maze and allowed to explore freely for a set period (typically 5 minutes).
-
Measurements: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Acetic Acid-Induced Writhing Test
-
Procedure: An intraperitoneal injection of acetic acid is administered to mice to induce a characteristic stretching and writhing response.
-
Measurements: The number of writhes is counted for a defined period following the injection. A reduction in the number of writhes indicates an analgesic effect.
Rotarod Test
-
Apparatus: A rotating rod on which the animal is placed.
-
Procedure: The rod rotates at a constant or accelerating speed, and the latency of the animal to fall off is measured.
-
Measurements: An increased latency to fall suggests improved motor coordination, while a decreased latency can indicate muscle relaxation or motor impairment.
Alcohol Self-Administration
-
Procedure: Rats are trained to press a lever to receive an alcohol reward. The effect of this compound on the number of lever presses and alcohol intake is then assessed.
-
Measurements: The number of active lever presses and the volume of alcohol consumed are quantified to determine the drug's effect on alcohol reinforcement.
Signaling Pathways and Experimental Workflows
GABAB Receptor Signaling Pathway
Caption: GABAB receptor signaling pathway modulated by this compound.
In Vivo Efficacy Testing Workflow
Caption: General workflow for in vivo efficacy testing of this compound.
Discussion and Future Directions
This compound has demonstrated a compelling preclinical profile as a GABAB receptor PAM with a broad spectrum of potential therapeutic applications. Its efficacy in models of anxiety, pain, spasticity, addiction, and overactive bladder highlights the significant role of GABAB receptor modulation in these conditions. The positive allosteric mechanism of action holds the promise of an improved safety and tolerability profile compared to direct GABAB agonists.
Particularly noteworthy is the promising data from the preclinical model of Charcot-Marie-Tooth type 1A disease, a rare and debilitating peripheral neuropathy with no approved treatment. The ability of this compound to address the underlying pathology by reducing PMP22 mRNA levels suggests a disease-modifying potential.[7]
While Indivior has discontinued (B1498344) the development of this compound for addiction, Addex Therapeutics is evaluating its future development, potentially focusing on other indications like CMT1A.[8] Further research is warranted to fully elucidate the quantitative in vitro pharmacology of this compound, including its precise EC50 for GABA potentiation and binding affinity. Additionally, more comprehensive dose-response studies in various in vivo models would provide a clearer understanding of its therapeutic window. The potential for dual activity at the mGlu4 receptor, while an interesting hypothesis, requires direct experimental evidence.
References
- 1. conductscience.com [conductscience.com]
- 2. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effect of this compound, a positive allosteric modulator (PAM) of GABAB receptor in a rat model of bladder pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel, potent and selective positive allosteric modulator of the GABAB receptor, shows efficacy in rodent models of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malattia di Charcot-Marie-Tooth, primi risultati dallo studio su this compound - Osservatorio Malattie Rare [osservatoriomalattierare.it]
- 8. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
The Discovery and Development of ADX71441: A GABA-B Receptor Positive Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ADX71441 is a novel, potent, and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid (GABA) type B (GABA-B) receptor. Discovered and developed by Addex Therapeutics, this orally bioavailable small molecule has demonstrated a promising preclinical profile across a range of neurological and psychiatric disease models. As a PAM, this compound does not directly activate the GABA-B receptor but rather enhances the effect of the endogenous ligand, GABA. This mechanism of action is believed to offer a more favorable side-effect profile compared to direct GABA-B receptor agonists like baclofen (B1667701). This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its pharmacological properties, preclinical efficacy in various models, and the experimental methodologies employed in its evaluation.
Introduction
The GABA-B receptor, a G-protein coupled receptor (GPCR), is a validated therapeutic target for conditions such as spasticity, gastroesophageal reflux disease, and certain substance use disorders. However, the clinical utility of orthosteric agonists like baclofen is often limited by dose-limiting side effects, including muscle weakness, sedation, and the development of tolerance. Positive allosteric modulators (PAMs) of the GABA-B receptor represent a promising therapeutic strategy to overcome these limitations. By potentiating the physiological, spatially, and temporally controlled signaling of GABA, PAMs have the potential for a wider therapeutic window.
This compound, with the chemical name N-(5-(4-(4-chloro-3-fluorobenzyl)-6-methoxy-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-2-fluorophenyl)acetamide, emerged from Addex Therapeutics' proprietary allosteric modulator discovery platform.[1] This document will detail the preclinical data that supported its advancement into clinical development.
Mechanism of Action: GABA-B Receptor Signaling Pathway
This compound positively modulates the GABA-B receptor. The binding of GABA to its receptor is potentiated in the presence of this compound, leading to an enhanced downstream signaling cascade. The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits, and it couples to Gi/o G-proteins. Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits, which in turn modulate the activity of several effector systems.
Preclinical Pharmacology
This compound has been evaluated in a variety of preclinical models, demonstrating potential therapeutic utility in several indications.
In Vivo Efficacy
This compound has shown robust efficacy in reducing alcohol consumption in rodent models of binge drinking and chronic alcohol dependence.[2][3][4]
| Model | Species | Dose (Route) | Key Findings | Citation |
| Alcohol Binge Drinking | Mouse | 3, 10, 30 mg/kg (p.o.) | Dose-dependent suppression of alcohol intake, with up to 80% reduction at higher doses. More robust and longer-lasting than naltrexone. | [2][4] |
| Chronic Alcohol Dependence | Mouse | 3, 10, 17 mg/kg (p.o.) | Dose-dependent suppression of alcohol intake, with up to 70% reduction at the highest dose over a 24-hour period. No effect on water consumption. | [3] |
| Alcohol Self-Administration | Rat | 3, 10 mg/kg (i.p.) | Dose-dependently suppressed alcohol self-administration by over 80% at the highest dose. | [5] |
Preclinical studies in models of OAB have demonstrated the potential of this compound to improve bladder control.[6]
| Model | Species | Dose (Route) | Key Findings | Citation |
| Bladder Overactivity | Guinea Pig | 1, 3 mg/kg (i.v.) | Strong increase in inter-contraction interval. | [6] |
| Diuretic Stress-Induced OAB | Mouse | 1, 3, 10 mg/kg (p.o.) | Dose-dependently normalized urination latencies and reduced micturition frequency. | [6][7] |
This compound has exhibited anxiolytic and analgesic properties in various rodent models.[1]
| Model | Species | Dose (Route) | Key Findings | Citation |
| Marble Burying Test (Anxiety) | Mouse | 3 mg/kg (p.o.) | Anxiolytic-like profile (Minimum Effective Dose). | [1] |
| Elevated Plus Maze (Anxiety) | Mouse, Rat | 3 mg/kg (p.o.) | Anxiolytic-like profile (Minimum Effective Dose). | [1] |
| Acetic Acid-Induced Writhing (Pain) | Mouse | N/A | Reduced visceral pain-associated behaviors. | [1] |
| Spasticity (Spinal Cord Injury) | Rat | 10 mg/kg | Significantly reduced the mean relative amplitudes of the H-reflex. | [8] |
Pharmacokinetics and Safety
This compound is orally bioavailable and brain penetrant in both mice and rats.[1] In a study in mice, plasma concentrations of 340-440 ng/ml were associated with a minimal effective dose of 3 mg/kg in anxiety and pain models.[9] Acute administration of this compound reduced locomotor activity in mice (at 10 mg/kg) and rats (at 3 mg/kg), and also reduced body temperature in both species (MED 10 mg/kg).[1] However, the effect on body temperature in rats was transient.[1] Importantly, after sub-chronic administration in mice, normal locomotor activity was observed even at a dose of 30 mg/kg.[1]
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Animal Models
-
Species and Strain: Male C57BL/6J mice and Wistar rats were commonly used.
-
Housing: Animals were typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol.
Drug Administration
This compound was typically suspended in 1% carboxymethylcellulose (CMC) and administered orally (p.o.) via gavage.[10] For some studies, intraperitoneal (i.p.) administration was used.
Behavioral and Pharmacological Assays
-
Apparatus: A standard mouse cage (e.g., 26 x 20 x 14 cm) is filled with 5 cm of bedding.
-
Procedure: Twenty glass marbles are evenly spaced on the surface of the bedding. A mouse is placed in the cage and allowed to explore for 30 minutes.
-
Measurement: The number of marbles buried (at least two-thirds covered by bedding) is counted at the end of the session.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: A rodent is placed at the center of the maze and allowed to explore for 5 minutes.
-
Measurement: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Procedure: Mice are administered this compound or vehicle. After a set pre-treatment time (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
Measurement: Immediately after the acetic acid injection, the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes). A reduction in the number of writhes indicates an analgesic effect.
Clinical Development and Future Directions
This compound advanced into Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[11] The Dutch regulatory authorities approved the clinical trial application in April 2013.[11] The program also received a grant from the U.S. National Institute on Drug Abuse (NIDA) to support human studies for the treatment of cocaine use disorder.[12]
However, in February 2019, Indivior, who had licensed the compound for addiction indications, decided to halt further evaluation of this compound and focus on alternative GABA-B PAM compounds.[13] Addex Therapeutics is currently evaluating the future development of this compound.[13]
Conclusion
This compound is a potent and selective GABA-B receptor positive allosteric modulator that has demonstrated a robust and broad preclinical efficacy profile across models of addiction, overactive bladder, anxiety, and pain. Its mechanism of action as a PAM offers a potential advantage over direct-acting agonists by preserving the natural physiological patterns of GABAergic neurotransmission. While its clinical development for addiction has been paused, the extensive preclinical data package suggests that this compound may still hold therapeutic promise for other neurological and psychiatric disorders. Further clinical investigation will be necessary to fully elucidate its therapeutic potential in humans.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of marble-burying behavior in adult versus adolescent C57BL/6J mice of both sexes by ethologically relevant chemosensory stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting pain-depressed behaviors in preclinical assays of pain and analgesia: Drug effects on acetic acid-depressed locomotor activity in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ADX71441: A Novel GABAB Receptor Positive Allosteric Modulator
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ADX71441, a potent and selective positive allosteric modulator (PAM) of the GABAB receptor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for a range of neurological and psychiatric disorders.
Chemical Structure and Properties
This compound is a novel small molecule with a complex chemical structure. Its systematic IUPAC name is N-[5-[4-[(4-chloro-3-fluorophenyl)methyl]-6-methoxy-3,5-dioxo-1,2,4-triazin-2-yl]-2-fluorophenyl]acetamide[1].
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-[5-[4-[(4-chloro-3-fluorophenyl)methyl]-6-methoxy-3,5-dioxo-1,2,4-triazin-2-yl]-2-fluorophenyl]acetamide[1] |
| SMILES | CC(=O)NC1=C(C=CC(=C1)N2C(=O)N(C(=O)C(=N2)OC)CC3=CC(=C(C=C3)Cl)F)F[1] |
| InChI Key | BQDMEJYNGXEHSW-UHFFFAOYSA-N[1] |
| CAS Number | 1207440-88-7[1] |
| Chemical Formula | C19H15ClF2N4O4[1] |
| Molar Mass | 436.80 g·mol−1[1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on its chemical structure and preclinical development, some general properties can be inferred.
| Property | Value/Description |
| Physical State | Solid |
| Solubility | Suspended in 1% carboxymethyl cellulose (B213188) (CMC) in water for in vivo studies[2][3][4]. Specific aqueous solubility data is not available. |
| Melting Point | Not publicly available. |
| pKa | Not publicly available. |
| LogP | Not publicly available. |
Pharmacology
This compound is a potent, selective, and orally bioavailable positive allosteric modulator of the GABAB receptor[2][5]. It is also brain penetrant, allowing it to exert its effects on the central nervous system[5][6].
Mechanism of Action
This compound does not directly activate the GABAB receptor. Instead, it binds to an allosteric site on the receptor, enhancing the affinity and/or efficacy of the endogenous ligand, γ-aminobutyric acid (GABA)[7]. This modulatory action respects the physiological patterns of GABAergic neurotransmission, which may contribute to a better side-effect profile compared to direct GABAB receptor agonists like baclofen[7].
Pharmacodynamics
Preclinical studies have demonstrated the efficacy of this compound in a variety of animal models, suggesting its therapeutic potential in several indications:
-
Anxiety: this compound has shown anxiolytic-like effects in rodent models such as the marble burying test and the elevated plus maze test, with a minimum effective dose (MED) of 3 mg/kg[6][8].
-
Pain: The compound has demonstrated analgesic properties by reducing visceral pain-associated behaviors in the acetic acid-induced writhing test in mice[6]. It has also shown efficacy in a rat model of bladder pain[9] and a preclinical model of chronic osteoarthritis pain[10].
-
Addiction: this compound has been shown to reduce alcohol consumption in both alcohol-dependent and non-dependent animals[1][2][11][12][13]. It also attenuates nicotine (B1678760) withdrawal symptoms[1][14].
-
Overactive Bladder (OAB): In rodent models of OAB, this compound increased urinary latency and reduced the frequency of urination[4].
-
Muscle Spasticity: The compound's ability to dose-dependently reduce time on the rotarod in rats (MED 10 mg/kg) suggests muscle-relaxant qualities[6].
Pharmacokinetics
Pharmacokinetic studies in male C57BL/6J mice following a single oral administration of 10 mg/kg of this compound revealed the following parameters:
| Parameter | Value |
| Tmax | 2 hours[2] |
| Cmax | 673 ± 50 ng/mL[2] |
| Terminal Half-life (t1/2) | 5 hours[2] |
| Bioavailability | Orally bioavailable[5][6] |
| Brain Penetrance | Brain penetrant[5][6] |
Signaling Pathway
This compound exerts its effects by modulating the signaling of the GABAB receptor, which is a G-protein coupled receptor (GPCR). The binding of GABA to the receptor, potentiated by this compound, leads to the activation of associated Gi/Go proteins. This initiates a downstream signaling cascade with several key effects.
Caption: GABAB Receptor Signaling Pathway.
Experimental Protocols
Detailed proprietary protocols for the synthesis and analysis of this compound are not publicly available. The synthesis was conducted by Addex Therapeutics[2]. The following sections outline the general methodologies for key preclinical experiments cited in the literature.
In Vivo Pharmacokinetic Study in Mice
-
Animals: Adult male C57BL/6J mice (22-24 g) were used.
-
Drug Administration: this compound was suspended in 1% CMC in water and administered orally (p.o.) at a dose of 10 mg/kg.
-
Sample Collection: Blood samples were collected via intracardiac puncture at various time points up to 24 hours post-dosing.
-
Analysis: Plasma concentrations of this compound were determined, and pharmacokinetic parameters were calculated using noncompartmental analysis[2].
Mouse Marble Burying Test (Anxiety Model)
-
Animals: Mice are individually housed in cages containing bedding.
-
Procedure: A set number of marbles (e.g., 20) are evenly spaced on the surface of the bedding. The test compound (this compound) or vehicle is administered prior to placing the mouse in the cage. The number of marbles buried (at least two-thirds covered by bedding) within a specific time frame (e.g., 30 minutes) is counted.
-
Endpoint: A reduction in the number of marbles buried is indicative of an anxiolytic-like effect[6].
Acetic Acid-Induced Writhing Test (Pain Model)
-
Animals: Mice are used for this visceral pain model.
-
Procedure: The test compound (this compound) or vehicle is administered prior to the intraperitoneal (i.p.) injection of a dilute solution of acetic acid.
-
Endpoint: The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection. A reduction in the number of writhes indicates an analgesic effect[6].
Drinking-in-the-Dark (DID) Model of Binge-like Alcohol Consumption
-
Animals: Male C57BL/6J mice are typically used.
-
Procedure: Mice are habituated to a reverse light-dark cycle. During the dark phase, they are given access to a bottle of 20% ethanol (B145695) for a limited period (e.g., 2-4 hours).
-
Drug Administration: this compound or vehicle is administered orally before the start of the ethanol access period.
-
Endpoint: The amount of ethanol consumed is measured and compared between the treated and control groups. A reduction in ethanol intake suggests a potential therapeutic effect for alcohol use disorder[2][13].
Caption: Drinking-in-the-Dark Experimental Workflow.
Conclusion
This compound is a promising preclinical candidate with a novel mechanism of action as a GABAB receptor positive allosteric modulator. Its efficacy in a range of animal models for anxiety, pain, addiction, and overactive bladder, coupled with a favorable pharmacokinetic profile, highlights its potential for further clinical development. The allosteric modulation approach may offer a superior safety and tolerability profile compared to direct agonists, making this compound a compound of significant interest for the treatment of various CNS disorders. Further research is warranted to fully elucidate its therapeutic potential and to obtain more detailed data on its physicochemical and toxicological properties.
References
- 1. ADX-71441 - Wikipedia [en.wikipedia.org]
- 2. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
- 8. researchgate.net [researchgate.net]
- 9. Analgesic effect of this compound, a positive allosteric modulator (PAM) of GABAB receptor in a rat model of bladder pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biospace.com [biospace.com]
- 11. Addex therapeutics :: Addex’ this compound Demonstrates Robust Efficacy in Multiple Preclinical Models of Alcohol Use Disorder [addextherapeutics.com]
- 12. Addex therapeutics :: Addex Reports this compound Reduces Alcohol Intake in a Preclinical Model of Chronic Alcohol Dependence [addextherapeutics.com]
- 13. | BioWorld [bioworld.com]
- 14. Addex therapeutics :: Addex this compound Positive Results in Preclinical Model of Nicotine Addiction [addextherapeutics.com]
Preclinical Profile of ADX71441: A Novel Anxiolytic Agent
An In-depth Technical Guide on the Preclinical Research of ADX71441 for Anxiety
This technical guide provides a comprehensive overview of the preclinical research on this compound, a novel positive allosteric modulator (PAM) of the GABA-B receptor, for the treatment of anxiety. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, and its anxiolytic-like effects in established rodent models.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-B Receptor
This compound exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-B receptor.[1] Unlike direct agonists that activate the receptor independently, PAMs like this compound enhance the affinity and/or efficacy of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), at its receptor.[2][3] This modulatory action is contingent on the presence of GABA, suggesting a more nuanced and potentially safer therapeutic profile with a lower risk of tolerance and side effects compared to direct agonists.[3][4] The GABA-B receptor, a G-protein coupled receptor, plays a crucial role in regulating neuronal excitability, and its positive modulation is a promising therapeutic strategy for anxiety disorders.[5][6][7]
Quantitative Anxiolytic-like Efficacy
Preclinical studies have demonstrated the anxiolytic-like properties of this compound in various rodent models of anxiety. The following tables summarize the key quantitative data from these studies.
| Anxiety Model | Species | Minimum Effective Dose (MED) | Route of Administration |
| Marble Burying Test | Mouse | 3 mg/kg | Oral |
| Elevated Plus Maze | Mouse | 3 mg/kg | Oral |
| Elevated Plus Maze | Rat | 3 mg/kg | Oral |
Table 1: Summary of the Minimum Effective Dose (MED) of this compound in preclinical models of anxiety. Data sourced from Kalinichev et al., 2017.[1]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key preclinical experiments that have established the anxiolytic-like profile of this compound.
Marble Burying Test
The marble burying test is a widely used behavioral paradigm to assess anxiolytic drug effects in rodents. The innate tendency of mice to bury unfamiliar objects is considered a defensive behavior, and a reduction in this behavior is indicative of an anxiolytic effect.
Experimental Workflow:
Materials:
-
Standard mouse cages (e.g., 42 x 26 x 15 cm)
-
Clean bedding material (e.g., sawdust, corn cob)
-
Glass marbles (approximately 1.5 cm in diameter)
-
This compound and vehicle solution
Procedure:
-
Test cages are filled with 5 cm of fresh, clean bedding material.
-
Twenty glass marbles are arranged in an equidistant 4x5 grid on the surface of the bedding.
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
This compound or vehicle is administered orally (p.o.) at the specified doses.
-
Following a pre-determined absorption period (e.g., 60 minutes), individual mice are placed in the prepared cages.
-
The mice are allowed to explore the cage and interact with the marbles for a 30-minute period.
-
After the 30-minute session, the mice are carefully removed from the cages.
-
The number of marbles that are at least two-thirds buried in the bedding is counted by an observer blinded to the treatment conditions.
-
The data are analyzed to compare the number of buried marbles between the different treatment groups.
Elevated Plus Maze (EPM) Test
The elevated plus maze is a widely recognized test for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Experimental Workflow:
Materials:
-
Elevated plus maze apparatus (e.g., for mice: arms 30 cm long x 5 cm wide; for rats: arms 50 cm long x 10 cm wide), elevated 50 cm above the floor. The closed arms have walls (e.g., 15 cm high for mice, 40 cm high for rats).
-
Video camera and tracking software
-
This compound and vehicle solution
Procedure:
-
The elevated plus maze is set up in a quiet room with controlled and consistent lighting conditions.
-
Animals are habituated to the testing room for 30-60 minutes before the test.
-
This compound or vehicle is administered orally at the specified doses.
-
After a defined absorption period (e.g., 60 minutes), the animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The session is recorded by an overhead video camera, and the animal's movements are analyzed using tracking software.
-
The primary behavioral parameters measured are the time spent in the open and closed arms, the number of entries into the open and closed arms, and the total distance traveled.
-
The maze is cleaned thoroughly between each animal to eliminate olfactory cues.
-
The data are statistically analyzed to determine the effect of this compound on anxiety-like behavior.
Conclusion
The preclinical data strongly support the anxiolytic potential of this compound. Its mechanism as a GABA-B receptor positive allosteric modulator offers a promising avenue for the development of a novel anxiolytic with a potentially favorable side-effect profile. The consistent efficacy of this compound in well-validated rodent models of anxiety, such as the marble burying test and the elevated plus maze, at a minimum effective dose of 3 mg/kg, underscores its potential as a therapeutic candidate for anxiety disorders.[1] Further clinical investigation is warranted to translate these promising preclinical findings into a safe and effective treatment for patients.
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GABAB receptor positive modulator BHF177 attenuated anxiety, but not conditioned fear, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice’s Individual Basal Anxiety and Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
ADX71441 for Overactive Bladder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a clinical syndrome characterized by urinary urgency, with or without urgency incontinence, usually accompanied by frequency and nocturia.[1] Current pharmacological treatments, primarily antimuscarinics and β3-adrenergic agonists, often have limited efficacy and undesirable side effects, leading to poor patient adherence.[1] This highlights the need for novel therapeutic approaches. ADX71441, a potent and selective positive allosteric modulator (PAM) of the GABAB receptor, has been investigated as a potential new treatment for OAB.[2][3] This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols related to the evaluation of this compound for OAB.
Core Mechanism of Action: GABAB Receptor Positive Allosteric Modulation
This compound functions as a positive allosteric modulator (PAM) of the GABAB receptor.[2][4] Unlike direct agonists like baclofen, which bind to the orthosteric site and activate the receptor directly, PAMs bind to a distinct allosteric site.[4] This binding potentiates the effect of the endogenous ligand, γ-aminobutyric acid (GABA), enhancing the natural physiological signaling without causing constant receptor activation.[4] This mechanism is proposed to offer a better side-effect profile compared to orthosteric agonists.[5]
Signaling Pathway
The GABAB receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade primarily through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunit of the G-protein can modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. In the context of the urinary bladder, this signaling cascade is thought to reduce the excitability of nerves and muscle cells, thereby mitigating the involuntary contractions characteristic of OAB.
Preclinical Efficacy in Overactive Bladder Models
This compound has demonstrated efficacy in rodent models of OAB, suggesting its potential to improve bladder function. The key preclinical studies were conducted in mice and guinea pigs.[2][3]
Data Presentation
Table 1: Effect of this compound on Urodynamic Parameters in a Mouse Model of Diuretic-Induced Bladder Overactivity
| Treatment Group | Dose (mg/kg, p.o.) | Latency to First Micturition | Number of Micturition Events | Total Urine Volume | Average Urine Volume per Event |
| Vehicle | - | Baseline | Baseline | Baseline | Baseline |
| This compound | 1 | No significant effect | No significant effect | No significant effect | No significant effect |
| This compound | 3 | No significant effect | No significant effect | No significant effect | No significant effect |
| This compound | 10 | Increased[2][3] | Reduced[2][3] | Reduced[2][3] | Reduced[2][3] |
| Oxybutynin | 100 | Increased | Reduced | Reduced | Reduced |
| Baclofen | 1, 3, 6 | No significant effect | No significant effect | No significant effect | No significant effect |
Note: Specific quantitative data (mean ± SEM, p-values) were not available in the reviewed literature. The table reflects the qualitative outcomes reported in Kalinichev et al., 2014.[2][3]
Table 2: Effect of this compound on Cystometric Parameters in a Guinea Pig Model of Acetic Acid-Induced Bladder Overactivity
| Treatment Group | Dose (mg/kg, i.v.) | Intercontraction Interval (ICI) | Bladder Capacity (BC) | Micturition Frequency (MF) |
| Vehicle | - | Baseline | Baseline | Baseline |
| This compound | 1 | Increased[2][3] | Increased[2][3] | Reduced[2][3] |
| This compound | 3 | Increased[2][3] | Increased[2][3] | Reduced[2][3] |
| Baclofen | 1 | Slightly Increased[2][3] | Slightly Increased[2][3] | Slightly Reduced[2][3] |
Note: At 3 mg/kg, this compound completely inhibited the micturition reflex and induced overflow incontinence in 50% of the animals.[2][3] Specific quantitative data were not available in the reviewed literature. The table reflects the qualitative outcomes reported in Kalinichev et al., 2014.[2][3]
Experimental Protocols
Mouse Model of Diuretic-Induced Bladder Overactivity
This model is designed to induce a state of high urine output, thereby challenging bladder control and mimicking OAB symptoms.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAB receptors in the bladder and bowel: therapeutic potential for positive allosteric modulators?: Commentary on Kalinichev et al., Br J Pharmacol 171: 995–1006 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic effect of this compound, a positive allosteric modulator (PAM) of GABAB receptor in a rat model of bladder pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Addex therapeutics :: Addex Reports this compound Reduces Alcohol Intake in a Preclinical Model of Chronic Alcohol Dependence [addextherapeutics.com]
The Role of ADX71441 in Modulating Visceral Pain: A Technical Guide
Introduction: Visceral pain, originating from internal organs, represents a significant clinical challenge due to its complex neurobiology and often diffuse nature. It is a hallmark of disorders such as Irritable Bowel Syndrome (IBS) and interstitial cystitis. A key therapeutic target in pain modulation is the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. The GABA B receptor, a metabotropic G-protein coupled receptor (GPCR), is pivotal in regulating neuronal excitability. ADX71441 is a novel, potent, and selective positive allosteric modulator (PAM) of the GABA B receptor. Unlike direct agonists like baclofen, which activate the receptor systemically and can lead to side effects and tolerance, PAMs like this compound enhance the activity of the endogenous ligand, GABA, only at sites of active GABAergic neurotransmission.[1] This offers a more nuanced and potentially safer therapeutic approach for conditions involving visceral hypersensitivity.[1][2] This technical guide details the preclinical evidence for this compound in modulating visceral pain, focusing on its mechanism of action, quantitative efficacy in various animal models, and the experimental protocols used for its evaluation.
Core Mechanism of Action: GABA B Receptor Positive Allosteric Modulation
This compound exerts its effects by binding to an allosteric site on the GABA B receptor, distinct from the orthosteric site where GABA binds. This binding event potentiates the receptor's response to GABA, increasing both the affinity and/or efficacy of the endogenous agonist. The GABA B receptor is a heterodimer of GABA B1 and GABA B2 subunits. Upon activation, it couples to Gi/o proteins, leading to a cascade of inhibitory downstream effects, including the inhibition of adenylyl cyclase, decreased calcium (Ca2+) influx through voltage-gated channels, and increased potassium (K+) efflux via G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This cumulative action results in neuronal hyperpolarization and reduced neurotransmitter release, thereby dampening nociceptive signaling pathways.
Caption: GABA B receptor signaling pathway enhanced by this compound.
Preclinical Efficacy in Visceral Pain Models
This compound has demonstrated significant analgesic effects in multiple rodent models of acute visceral pain. The primary endpoints in these studies are behavioral or physiological responses to noxious stimuli applied to visceral organs like the colon, bladder, or peritoneal cavity.
Data Presentation
Disclaimer: The following tables summarize publicly available data. Detailed dose-response curves and precise percentage inhibition values from the primary studies on this compound were not available in the cited abstracts. Data for CGP7930 and Baclofen are included for comparative context.
Table 1: Efficacy of this compound in the Acetic Acid-Induced Writhing Test
| Compound | Species | Route | Dose Range Investigated | Minimum Effective Dose (MED) | Reference |
| This compound | Mouse | p.o. | Not Specified in Abstract | 3 mg/kg | [3][4] |
Table 2: Efficacy of GABA B Modulators in the Colorectal Distension (CRD) Model
| Compound | Species | Route | Dose Range (µmol/kg) | Max. Inhibition of Visceromotor Response (VMR) | Reference |
| This compound | Rat | i.p. | Not Specified in Abstract | Dose-dependent decrease reported | [5][6] |
| CGP7930 (PAM) | Rat | i.v. | 3 - 30 | 31% | [7] |
| Baclofen (Agonist) | Rat | i.v. | 0.3 - 3 | 61% | [7] |
Experimental Protocols
Acetic Acid-Induced Writhing Test
This is a widely used model for screening the analgesic potential of compounds against chemically-induced visceral pain.
-
Animals: Male ICR or Swiss albino mice are typically used.[8]
-
Acclimatization: Animals are acclimatized to the laboratory environment before testing.
-
Drug Administration: this compound is suspended in a vehicle (e.g., 1% carboxymethyl cellulose) and administered orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg) 30-60 minutes prior to the acetic acid challenge.[9] A vehicle control group and a positive control group (e.g., Aspirin) are included.
-
Induction of Nociception: A dilute solution of acetic acid (typically 0.6-0.7%) is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.[8]
-
Observation: Immediately following the injection, mice are placed in an observation chamber. After a brief latency period (e.g., 5 minutes), the number of "writhes" (a characteristic behavior involving abdominal constriction and hind limb extension) is counted over a defined period (e.g., 15-20 minutes).
-
Data Analysis: The total number of writhes for each animal in the treatment groups is compared to the vehicle control group. The percentage of inhibition is calculated as: [(Control Mean - Treated Mean) / Control Mean] * 100.
Visceromotor Response (VMR) to Colorectal or Bladder Distension
This model provides a quantifiable physiological measure of visceral nociception in response to mechanical stimuli.
-
Animals: Female Sprague-Dawley rats are commonly used for these studies.[5][7]
-
Surgical Preparation: For VMR recording, fine wire electrodes are implanted into the external oblique or abdominal musculature under anesthesia. For colorectal distension (CRD), a balloon catheter is inserted into the distal colon. For urinary bladder distension (UBD), a catheter is placed into the bladder via the urethra. Animals are allowed to recover from surgery.
-
Drug Administration: this compound is administered systemically (i.p.), intrathecally (i.t.), or intracerebroventricularly (i.c.v.) to investigate the site of action.[5]
-
Distension Protocol: The balloon is distended to various pressures (e.g., graded pressures from 20 to 80 mmHg) for a set duration (e.g., 20-30 seconds) with a resting interval between distensions (e.g., 4-5 minutes).[7]
-
VMR Measurement: The electromyographic (EMG) activity of the abdominal muscles is recorded during the distension periods. The VMR is quantified by integrating the EMG signal and is considered a reliable index of the visceral pain response.
-
Data Analysis: The VMR at each pressure is recorded before and after drug administration. The results are often expressed as a percentage of the baseline response or as the total integrated EMG activity.
Caption: Experimental workflow for the Visceromotor Response (VMR) assay.
Evidence for a Supraspinal Mechanism of Action
A key finding in the investigation of this compound is its unique site of action for modulating visceral pain. Studies in rats have shown that systemic (i.p.) administration of this compound dose-dependently reduces the VMR to both UBD and CRD.[5][6] Similarly, direct administration into the brain via intracerebroventricular (i.c.v.) injection also significantly attenuated the pain response.[5][6]
Crucially, when this compound was administered directly to the spinal cord (intrathecally, i.t.), it had no effect on the VMR.[5][6] Furthermore, electrophysiology experiments revealed that this compound did not affect the firing of peripheral pelvic nerve afferent fibers in response to bladder distension. However, it did decrease the responses of nociceptive neurons in the lumbosacral spinal cord, but only in animals with an intact spinal cord.[5] This effect was lost in rats whose spinal cord was transected at the cervical level, disconnecting it from the brain.[5]
These results strongly indicate that this compound modulates visceral nociception primarily through its action at supraspinal sites (i.e., in the brain). This supraspinal activity then engages descending inhibitory pathways that travel down the spinal cord to dampen the activity of spinal neurons that process incoming pain signals from visceral organs.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug management of visceral pain: concepts from basic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic effect of this compound, a positive allosteric modulator (PAM) of GABAB receptor in a rat model of bladder pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The GABA(B) receptor agonist, baclofen, and the positive allosteric modulator, CGP7930, inhibit visceral pain-related responses to colorectal distension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel, potent and selective positive allosteric modulator of the GABAB receptor, shows efficacy in rodent models of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
ADX71441: A Novel GABA-B Positive Allosteric Modulator for Alcohol Use Disorder
An In-depth Technical Review of Preclinical Findings
This technical guide provides a comprehensive overview of the preclinical data on ADX71441, a novel positive allosteric modulator (PAM) of the GABA-B receptor, and its effects in various animal models of alcohol dependence. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GABA-B receptor modulation for the treatment of alcohol use disorder (AUD).
Introduction: The Rationale for Targeting the GABA-B Receptor in Alcohol Use Disorder
The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain, plays a crucial role in the reinforcing effects of alcohol and the neuroadaptations that occur with chronic alcohol use.[1] The GABA-B receptor, a metabotropic G-protein coupled receptor, has emerged as a promising therapeutic target for AUD.[1][2] The orthosteric GABA-B receptor agonist, baclofen, has shown efficacy in reducing alcohol consumption in both preclinical and some clinical studies.[1][2] However, its clinical utility is hampered by a narrow therapeutic window and dose-limiting side effects such as sedation, muscle weakness, and cognitive impairment.[1][3]
Positive allosteric modulators (PAMs) of the GABA-B receptor, such as this compound, offer a potential advantage over direct agonists. By binding to a site on the receptor distinct from the endogenous GABA binding site, PAMs potentiate the effect of GABA only when and where it is naturally released.[4] This mechanism is hypothesized to provide a more refined modulation of the GABA-B system, potentially widening the therapeutic window and reducing the incidence of adverse effects.[3][5]
Mechanism of Action of this compound
This compound is a selective and potent positive allosteric modulator of the GABA-B receptor.[4][6] Its mechanism of action involves enhancing the affinity and/or efficacy of GABA at the GABA-B receptor, thereby amplifying the natural inhibitory tone of the GABAergic system. This modulation is dependent on the presence of endogenous GABA, suggesting a more physiological and localized effect compared to direct agonists.
The following diagram illustrates the proposed signaling pathway of the GABA-B receptor and the modulatory role of this compound.
References
- 1. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex GABAB Positive Allosteric Modulators Demonstrate Promise in Alcohol Use Disorder [addextherapeutics.com]
- 4. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of ADX71441 in Charcot-Marie-Tooth Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Charcot-Marie-Tooth disease type 1A (CMT1A), an inherited demyelinating peripheral neuropathy, is characterized by the overexpression of the PMP22 gene. Currently, there are no approved therapies that target the underlying cause of the disease. This technical guide explores the therapeutic potential of ADX71441, a novel, first-in-class, oral positive allosteric modulator (PAM) of the GABA-B receptor, in the context of CMT1A. Preclinical evidence suggests that this compound can reduce the overexpression of PMP22, offering a promising avenue for disease modification. This document provides a comprehensive overview of the available preclinical data, the proposed mechanism of action, and relevant experimental methodologies to inform further research and development in this area.
Introduction to this compound and its Rationale in CMT1A
Charcot-Marie-Tooth disease type 1A is an autosomal dominant neuropathy resulting from the duplication of the PMP22 gene, leading to an excess of the PMP22 protein.[1] This overabundance disrupts the normal function of Schwann cells, the myelin-producing cells of the peripheral nervous system, causing demyelination, reduced nerve conduction velocity, muscle weakness, and sensory loss.[1]
This compound is a positive allosteric modulator of the GABA-B receptor.[1][2][3] Unlike direct agonists like baclofen, PAMs do not activate the receptor themselves but potentiate the effect of the endogenous ligand, GABA.[1][3] This mode of action is hypothesized to offer a more physiological modulation of the receptor, potentially leading to fewer side effects and less tolerance.[1][3]
The scientific rationale for using a GABA-B receptor modulator in CMT1A stems from the discovery that these receptors are expressed on Schwann cells and are involved in the regulation of myelin protein expression.[4][5] Activation of GABA-B receptors in Schwann cells has been shown to reduce the synthesis of several myelin proteins, including PMP22.[5] Therefore, enhancing GABA-B receptor signaling with a PAM like this compound presents a targeted approach to counteract the PMP22 overexpression central to CMT1A pathology.
Preclinical Efficacy of this compound
Note: The following data is derived from press releases by Addex Therapeutics, as peer-reviewed publications of these specific studies are not available at the time of this writing.
Preclinical studies of this compound were conducted in a transgenic rat model of CMT1A. This model exhibits key features of the human disease, including a 1.6-fold overexpression of PMP22 mRNA, reduced nerve conduction velocity, and decreased grip strength.[3]
Quantitative Data on PMP22 mRNA Expression
A dose-response study was performed to evaluate the effect of orally administered this compound on PMP22 mRNA levels in the transgenic CMT1A rat model. The results are summarized in the tables below.
Table 1: Effect of this compound on PMP22 mRNA Expression in a 5-Day Study
| Treatment Group | Dose | Administration | PMP22 mRNA Expression (Fold Change ± SD) |
| CMT Vehicle | - | - | 1.6 ± 0.19 |
| This compound | 1 mg/kg | Once Daily (PO) | 1.48 ± 0.26 |
| This compound | 3 mg/kg | Once Daily (PO) | 0.98 ± 0.49 |
| This compound | 6 mg/kg | Once Daily (PO) | 0.93 ± 0.35 |
Data sourced from Addex Therapeutics press release, October 3, 2013.[3]
Table 2: Comparative Efficacy of this compound and Baclofen on PMP22 mRNA Expression
| Treatment Group | Dose | Administration | PMP22 mRNA Expression (Fold Change ± SD) |
| Baclofen | 3 mg/kg | Twice Daily (PO) | 0.91 ± 0.25 |
| This compound | 3 mg/kg | Once Daily (PO) | 0.98 ± 0.49 |
| This compound | 6 mg/kg | Once Daily (PO) | 0.93 ± 0.35 |
Data sourced from Addex Therapeutics press release, October 3, 2013.[3]
These data indicate that this compound dose-dependently reduces PMP22 mRNA overexpression in the CMT1A rat model, with efficacy comparable to the GABA-B agonist baclofen.[3]
Signaling Pathways and Mechanism of Action
Known Signaling Pathway: GABA-B Receptor-Mediated Regulation of PMP22
The proposed mechanism of action of this compound in Schwann cells involves the potentiation of GABA-B receptor signaling. GABA-B receptors are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is thought to influence the expression of myelin-related genes, including PMP22.
Hypothesized Link to mTOR Signaling
Recent research has indicated a link between PMP22 dosage and the PI3K/Akt/mTOR signaling pathway in Schwann cells. Overexpression of PMP22 in CMT1A models is associated with increased levels of PTEN, a negative regulator of the PI3K/Akt/mTOR pathway, leading to reduced mTOR signaling and subsequent dysmyelination. While a direct experimental link has not been established for this compound, it is plausible that by reducing PMP22 levels, this compound could indirectly normalize mTOR pathway activity.
Experimental Protocols
Detailed protocols for the specific preclinical studies of this compound are not publicly available. However, this section outlines standard, published methodologies for key experiments in the transgenic CMT1A rat model, providing a framework for the type of studies conducted.
Animal Model
-
Model: Transgenic rat model of CMT1A (e.g., 'CMT rat').
-
Genetic Background: Typically Sprague-Dawley.
-
Characteristics: These rats carry additional copies of the Pmp22 gene, leading to its overexpression. Phenotypically, they exhibit progressive muscle weakness, reduced nerve conduction velocities, and peripheral nerve demyelination with onion bulb formation, closely mimicking the human CMT1A condition.
Drug Administration
-
Compound: this compound
-
Formulation: Typically suspended in a vehicle such as 1% carboxymethylcellulose (CMC).
-
Route of Administration: Oral gavage (PO).
-
Dosing Regimen: As per the reported studies, once-daily administration for a specified duration (e.g., 5 days for acute studies, longer for chronic studies).
Key Experimental Procedures
References
- 1. Addex therapeutics :: Addex and the Charcot-Marie-Tooth Association enter collaboration to advance this compound in Charcot-Marie-Tooth 1A disorder [addextherapeutics.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Addex therapeutics :: Addex this compound Dose Dependently Reduced PMP22 Expression Comparable to Baclofen in a Pre-Clinical Transgenic Model of Charcot-Marie-Tooth 1A Disease [addextherapeutics.com]
- 4. Frontiers | GABA-B receptors in the PNS have a role in Schwann cells differentiation? [frontiersin.org]
- 5. GABAB receptors in Schwann cells influence proliferation and myelin protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
ADX71441: A Technical Overview of its Selectivity and Potency at the GABA B Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71441 is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator (PAM) of the GABA B receptor.[1][2][3][4] As a PAM, this compound does not activate the GABA B receptor directly but rather enhances the affinity and/or efficacy of the endogenous ligand, γ-aminobutyric acid (GABA). This mechanism of action offers a promising therapeutic approach, potentially avoiding the side effects and tolerance issues associated with direct GABA B receptor agonists like baclofen. Preclinical studies have demonstrated the potential of this compound in a variety of models, including anxiety, pain, overactive bladder, and alcohol use disorder.[1][3][4][5][6] This technical guide provides a detailed overview of the selectivity and potency of this compound at the GABA B receptor, based on available scientific literature.
Core Attributes of this compound
This compound has been consistently characterized as a potent and selective positive allosteric modulator of the GABA B receptor.[1][2][3][4] In vitro studies have confirmed its PAM properties, including Schild plot and reversibility tests.[1] Furthermore, it is brain penetrant, a crucial characteristic for targeting central nervous system disorders.[2]
Quantitative Data
While extensively described as "potent and selective," specific quantitative data such as EC50, Ki, or IC50 values for this compound from the primary literature (Kalinichev et al., 2017) are not publicly available in the abstracts reviewed. The following tables are structured to present such data clearly once it becomes accessible.
Table 1: In Vitro Potency of this compound at the Human GABA B Receptor
| Assay Type | Parameter | Value (nM) | GABA Concentration (nM) | Cell Line | Reference |
| Functional Assay | |||||
| GTPγS Binding | EC50 | Data not available | Data not available | Data not available | [Kalinichev et al., 2017] |
| Calcium Mobilization | EC50 | Data not available | Data not available | Data not available | [Kalinichev et al., 2017] |
| Binding Assay | |||||
| Radioligand Binding | Ki | Data not available | N/A | Data not available | [Kalinichev et al., 2017] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Activity/Binding | Concentration Tested (µM) | Reference |
| A panel of other GPCRs, ion channels, and transporters | Radioligand Binding/Functional Assays | Data not available | Data not available | [Kalinichev et al., 2017] |
Signaling Pathways and Experimental Workflows
GABA B Receptor Signaling Pathway
The GABA B receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA. Upon activation, the receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The dissociated Gβγ subunits can also modulate the activity of inwardly rectifying potassium channels (GIRK) and voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release.
Caption: GABA B receptor signaling cascade.
Experimental Workflow for this compound Characterization
The characterization of a novel PAM like this compound typically follows a structured workflow, starting from initial binding assays to more complex functional and selectivity assessments.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
The following are representative protocols for the key in vitro experiments used to characterize a GABA B receptor PAM like this compound. The specific details for this compound would be found in the primary literature.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the allosteric site on the GABA B receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GABA B1b and GABA B2 subunits.
-
Radioligand specific for the allosteric site (e.g., [³H]-CGP7930).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Protocol:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
To determine non-specific binding, add a high concentration of a known allosteric modulator to a set of wells.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay (Functional)
Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in potentiating GABA-induced G-protein activation.
Materials:
-
Cell membranes from cells expressing the human GABA B receptor.
-
[³⁵S]-GTPγS.
-
GABA at a fixed, sub-maximal concentration (e.g., EC₂₀).
-
This compound at various concentrations.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing GDP (e.g., 10 µM).
-
96-well plates.
-
Scintillation counter or a filter-based detection system.
Protocol:
-
In a 96-well plate, add the assay buffer containing GDP.
-
Add the fixed concentration of GABA to all wells (except for basal).
-
Add increasing concentrations of this compound.
-
Add the cell membranes to each well.
-
Pre-incubate for a short period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding [³⁵S]-GTPγS.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]-GTPγS.
-
Plot the data as a concentration-response curve to determine the EC50 and Emax of this compound in the presence of GABA.
Conclusion
This compound is a well-characterized positive allosteric modulator of the GABA B receptor with a promising preclinical profile. Its mode of action, enhancing the natural signaling of GABA, suggests a potential for a favorable safety and tolerability profile compared to direct agonists. While the specific quantitative data on its potency and selectivity are not fully detailed in the publicly accessible literature, the consistent description of this compound as "potent and selective" across multiple studies underscores its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Further public disclosure of the detailed in vitro and in vivo pharmacological data will be crucial for a complete understanding of its therapeutic index and clinical potential.
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ADX71441 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for the novel GABAB receptor positive allosteric modulator (PAM), ADX71441, in various rodent models. The information is compiled from preclinical studies investigating its efficacy in models of anxiety, pain, overactive bladder, and alcohol use disorder.
Overview of this compound
This compound is a potent and selective positive allosteric modulator of the GABAB receptor.[1][2] As a PAM, it does not directly activate the receptor but enhances the effect of the endogenous agonist, GABA. This mechanism is thought to offer a more nuanced modulation of the GABAergic system, potentially avoiding the side effects associated with direct agonists like baclofen, such as sedation and tolerance.[3] Preclinical research has demonstrated that this compound is orally bioavailable and brain penetrant in both mice and rats.[2]
Quantitative Data Summary: this compound Dosage in Rodent Models
The following tables summarize the effective dosages of this compound observed in various in vivo rodent studies.
Table 1: this compound Dosage in Mouse Models
| Indication | Mouse Strain | Route of Administration | Vehicle | Effective Dose Range | Observed Effects |
| Anxiety | - | Oral (p.o.) | - | MED: 3 mg/kg | Anxiolytic-like effects in marble burying and elevated plus maze tests.[2] |
| Visceral Pain | - | Acute p.o. | - | Not specified | Reduced writhing in acetic acid-induced writhing test.[2] |
| Motor Impairment | - | p.o. | - | 10 mg/kg | Reduced locomotor activity.[2] |
| Hypothermia | - | Acute p.o. | - | MED: 10 mg/kg | Reduced body temperature.[2] |
| Overactive Bladder (OAB) | C57BL/6J | p.o. | 1% CMC | 1, 3, 10 mg/kg | 10 mg/kg increased urinary latency and reduced urinary events and volume.[1] |
| Alcohol Dependence | C57BL/6J | p.o. | 1% CMC | 3, 10, 30 mg/kg | 10 and 30 mg/kg significantly reduced ethanol (B145695) intake in a "drinking-in-the-dark" model.[4][5] |
| Alcohol Dependence (Intermittent Access) | C57BL/6J | p.o. | 1% CMC | 3, 10, 17 mg/kg | Potent and selective reduction of ethanol drinking.[4][5] |
MED: Minimum Effective Dose CMC: Carboxymethyl cellulose (B213188)
Table 2: this compound Dosage in Rat Models
| Indication | Rat Strain | Route of Administration | Vehicle | Effective Dose Range | Observed Effects |
| Anxiety | - | p.o. | - | MED: 3 mg/kg | Anxiolytic-like effects in the elevated plus maze test.[2] |
| Muscle Relaxation | - | p.o. | - | MED: 10 mg/kg | Dose-dependently reduced time on rotarod.[2] |
| Motor Impairment | - | p.o. | - | 3 mg/kg | Reduced locomotor activity.[2] |
| Hypothermia | - | Acute p.o. | - | MED: 10 mg/kg | Transiently reduced body temperature.[2] |
| Alcohol Self-Administration | - | Intraperitoneal (i.p.) | 1% CMC | 1, 3, 10, 30 mg/kg | Dose-dependently decreased alcohol self-administration. Higher potency in alcohol-dependent rats (1 mg/kg effective).[6] |
| Bladder Pain | Sprague-Dawley | i.p. & i.c.v. | - | Not specified | Dose-dependent decrease in viscero-motor response to bladder and colorectal distension.[7] |
MED: Minimum Effective Dose CMC: Carboxymethyl cellulose i.c.v.: Intracerebroventricular
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose | Cmax | Tmax | Terminal Half-life |
| Oral (p.o.) | 10 mg/kg | 673 ± 50 ng/ml | 2 hours | ~5 hours |
Data from male C57BL/6J mice.[4]
Experimental Protocols
Drug Preparation and Administration
Vehicle: this compound is typically suspended in a 1% solution of carboxymethyl cellulose (CMC) in water for oral (p.o.) or intraperitoneal (i.p.) administration.[1][4][6]
Oral Administration (Gavage):
-
Prepare the required dose of this compound suspended in 1% CMC.
-
Gently restrain the mouse or rat.
-
Use a gavage needle to deliver the suspension directly into the stomach. The volume is typically 5-10 ml/kg.[4]
-
Administer the compound 30 minutes prior to behavioral testing to allow for absorption.[4]
Intraperitoneal Administration:
-
Prepare the required dose of this compound suspended in 1% CMC.
-
Position the animal on its back and gently restrain it.
-
Inject the suspension into the lower right quadrant of the abdomen, avoiding the midline to prevent injury to internal organs.[6][8] The injection volume is typically 1 or 3 ml/kg.[6]
Intravenous Administration (Guinea Pig Model):
-
In anesthetized guinea pigs, this compound was administered intravenously (i.v.) to assess its effects on cystometric parameters.[1][9]
Anxiety Models
Elevated Plus Maze (Mice and Rats):
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Administer this compound (e.g., 3 mg/kg, p.o.) or vehicle.
-
After the absorption period, place the animal in the center of the maze, facing an open arm.
-
Record the time spent in and the number of entries into the open and closed arms for a set period (e.g., 5 minutes).
-
Anxiolytic-like effects are indicated by a significant increase in the time spent and entries into the open arms.[2]
Marble Burying Test (Mice):
-
Place 20-25 marbles evenly on top of 5 cm of bedding in a standard mouse cage.
-
Administer this compound (e.g., 3 mg/kg, p.o.) or vehicle.
-
After the absorption period, place a single mouse in the cage.
-
After 30 minutes, count the number of marbles that are at least two-thirds buried in the bedding.
-
A reduction in the number of buried marbles suggests anxiolytic-like activity.[2]
Overactive Bladder (OAB) Model (Mice)
-
Administer this compound (1, 3, or 10 mg/kg, p.o.) or vehicle (1% CMC).[1]
-
Overhydrate the mice with water.
-
Challenge with furosemide (B1674285) to induce diuresis.
-
Place the mice in micturition chambers and monitor urinary parameters such as latency to first urination, number of urinary events, and total urinary volume.[1]
Alcohol Drinking Models (Mice)
Drinking-in-the-Dark (DID) Model:
-
House male C57BL/6J mice individually.
-
For 3 days, replace the water bottle with a bottle containing 20% ethanol for 2-4 hours, starting 3 hours into the dark cycle.
-
On the fourth day, administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle 30 minutes before access to the ethanol bottle.[4][5]
-
Measure ethanol and water consumption at several time points (e.g., 1, 2, 3, and 4 hours).[4]
Intermittent Access to Alcohol Model:
-
Provide mice with access to one bottle of 20% ethanol and one bottle of water for 24 hours on alternating days for several weeks.
-
Following this period, administer this compound (3, 10, or 17 mg/kg, p.o.) or vehicle before a drinking session.
Visualizations
GABAB Receptor PAM Signaling Pathway
Caption: Mechanism of this compound as a GABAB Positive Allosteric Modulator.
Experimental Workflow for Anxiety Models
Caption: General workflow for assessing anxiolytic effects of this compound.
Experimental Workflow for Alcohol Drinking Models
Caption: Workflow for evaluating this compound in mouse models of alcohol consumption.
References
- 1. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex GABAB Positive Allosteric Modulators Demonstrate Promise in Alcohol Use Disorder [addextherapeutics.com]
- 4. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic effect of this compound, a positive allosteric modulator (PAM) of GABAB receptor in a rat model of bladder pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of ADX71441
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and experimental use of ADX71441, a positive allosteric modulator (PAM) of the GABA-B receptor. The information compiled herein is based on publicly available preclinical research data.
Compound Information
| Property | Value | Reference |
| IUPAC Name | N-[5-[4-[(4-chloro-3-fluorophenyl)methyl]-6-methoxy-3,5-dioxo-1,2,4-triazin-2-yl]-2-fluorophenyl]acetamide | [1] |
| Chemical Formula | C₁₉H₁₅ClF₂N₄O₄ | [1] |
| Molar Mass | 436.80 g/mol | [1] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of the GABA-B receptor | [2][3] |
| Key Characteristics | Orally bioavailable, brain penetrant, potent, and selective | [2][4] |
Signaling Pathway of GABA-B Receptor and this compound
The following diagram illustrates the mechanism of action of this compound as a GABA-B receptor positive allosteric modulator.
In Vitro Experimental Protocols
General Stock Solution Preparation
Protocol:
-
Accurately weigh a small amount of this compound powder.
-
Add a measured volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex and/or sonicate the solution to aid dissolution.
-
Visually inspect for any undissolved particulate matter. If necessary, sterile filter the solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
GTPγS Binding Assay (Generalized Protocol)
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor. As a PAM, this compound is expected to enhance GABA-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes prepared from cells expressing recombinant human GABA-B receptors (e.g., CHO or HEK293 cells).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
GABA.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail.
Protocol:
-
Thaw cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations (or vehicle).
-
GABA at a fixed concentration (e.g., EC₂₀ or EC₅₀) or varying concentrations for a full dose-response curve.
-
GDP (final concentration typically 10-30 µM).
-
Cell membranes.
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
Schild Plot Analysis (Generalized Protocol for PAMs)
While a classical Schild plot is used for competitive antagonists, a modified approach is needed for PAMs. The effect of this compound on the potency of the agonist (GABA) is determined.
Protocol:
-
Perform a functional assay (e.g., GTPγS binding or a cell-based calcium flux/cAMP assay) to generate GABA concentration-response curves in the absence and presence of several fixed concentrations of this compound.
-
Determine the EC₅₀ value for GABA from each curve.
-
Calculate the dose ratio (DR) for each concentration of this compound: DR = (EC₅₀ of GABA in the presence of this compound) / (EC₅₀ of GABA in the absence of this compound)
-
Plot log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
The x-intercept of the resulting linear regression provides the pA₂ value, which is a measure of the affinity of the allosteric modulator. The slope of the line should be close to 1 for a simple allosteric interaction.
In Vivo Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is typically administered as a suspension.
Vehicle: 1% (w/v) carboxymethyl cellulose (B213188) (CMC) in sterile water or saline.[4][5]
Protocol:
-
Weigh the required amount of this compound.
-
Prepare a 1% CMC solution by slowly adding CMC powder to vigorously stirring water or saline. Allow it to stir for several hours until a clear, viscous solution is formed.
-
Add the this compound powder to the 1% CMC vehicle.
-
Homogenize the mixture using a sonicator or a tissue homogenizer until a uniform suspension is achieved.
-
Prepare fresh on the day of the experiment.
Summary of In Vivo Studies and Effective Doses
| Experimental Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Alcohol Self-Administration | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Dose-dependent reduction in alcohol self-administration. | [5] |
| Cue- and Stress-Induced Alcohol Seeking | Rat | i.p. | 3 - 10 mg/kg | Blockade of reinstatement of alcohol-seeking behavior. | [5] |
| Anxiety (Elevated Plus Maze) | Mouse, Rat | Not specified | Minimum Effective Dose (MED): 3 mg/kg | Anxiolytic-like profile. | [2] |
| Pain (Acetic Acid-Induced Writhing) | Mouse | Not specified | Not specified | Reduction in visceral pain-associated behaviors. | [2] |
| Motor Coordination (Rotarod) | Rat | Not specified | MED: 10 mg/kg | Muscle-relaxant qualities. | [2] |
| Locomotor Activity | Mouse, Rat | Not specified | 3 - 10 mg/kg | Reduction in locomotor activity at higher doses. | [2] |
| Overactive Bladder | Mouse | Oral (p.o.) | 10 mg/kg | Increased urinary latency, reduced urinary events. | [6] |
| Overactive Bladder | Guinea Pig | Intravenous (i.v.) | 1 - 3 mg/kg | Increased intercontraction interval and bladder capacity. | [6] |
Detailed In Vivo Experimental Protocols
This protocol is adapted from studies investigating the effect of this compound on alcohol consumption.[5]
Protocol:
-
Rats are trained to self-administer a 20% ethanol (B145695) solution in operant conditioning chambers.
-
Once a stable baseline of alcohol intake is established, animals are treated with this compound or vehicle prior to the self-administration session.
-
Administer the prepared this compound suspension (in 1% CMC) via intraperitoneal injection at doses ranging from 1 to 10 mg/kg.
-
Place the rats in the operant chambers and record the number of lever presses for alcohol and the volume of alcohol consumed over a set period (e.g., 30 minutes).
-
Data is analyzed to determine the effect of this compound on alcohol self-administration compared to vehicle control.
This protocol is a generalized procedure based on the finding that this compound exhibits anxiolytic-like effects.[2]
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Protocol:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound (e.g., 3 mg/kg) or vehicle at a predetermined time before testing (e.g., 30-60 minutes).
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a fixed period (typically 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
This is a model of visceral pain used to assess the analgesic properties of compounds.[2]
Protocol:
-
Group the mice and administer this compound or vehicle at the desired doses via the chosen route (e.g., oral or intraperitoneal). A positive control such as a non-steroidal anti-inflammatory drug (NSAID) should be included.
-
After a pre-treatment period (e.g., 30-60 minutes), inject a 0.6-1% solution of acetic acid intraperitoneally (typically 10 ml/kg).
-
Immediately place the mouse in an observation chamber and start a timer.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period, typically 15-30 minutes, starting 5 minutes after the acetic acid injection.
-
A reduction in the number of writhes in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
-
Calculate the percentage of inhibition of writhing.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Standard laboratory safety procedures for handling chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate gloves.
-
Handling: Avoid inhalation of powder and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and dark place. Based on vendor information, storage at room temperature may be acceptable for the solid compound.[2] Stock solutions should be stored at -20°C or -80°C.
Disclaimer: This document is intended for informational purposes only and is based on a review of published scientific literature. Researchers should always consult the primary literature and perform their own risk assessments before commencing any experimental work. Protocols may require optimization for specific experimental conditions.
References
- 1. ADX-71441 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
- 4. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADX71441 Administration in Mice
These application notes provide a comprehensive guide for the preclinical administration of ADX71441 in mouse models for researchers, scientists, and drug development professionals. This compound is a novel, potent, and selective positive allosteric modulator (PAM) of the GABAB receptor, demonstrating efficacy in rodent models of anxiety, pain, overactive bladder, and alcohol use disorders.[1][2][3][4][5]
Mechanism of Action
This compound is a positive allosteric modulator of the GABAB receptor.[1][2] Unlike direct agonists like baclofen, which bind to the orthosteric site, PAMs bind to a distinct allosteric site on the receptor.[6][7] This binding potentiates the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), without directly activating the receptor itself.[6] This mechanism allows for a more nuanced modulation of the GABAergic system, potentially offering an improved therapeutic window compared to orthosteric agonists.[7] The GABAB receptor is a G-protein coupled receptor that, upon activation, leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, as well as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels. This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
The clearance of GABA from the synaptic cleft is primarily managed by GABA transporters (GATs), with GAT-1 and GAT-3 being the most prominent in the brain.[8][9][10] GAT-1 is predominantly found in neurons, while GAT-3 is mainly expressed in glial cells.[11] By modulating the activity of the GABAB receptor, this compound can influence the overall inhibitory tone in the central nervous system, which is finely regulated by the interplay between GABA release, receptor binding, and reuptake by GATs.[10][12]
Data Presentation
Table 1: Summary of this compound Administration Protocols in Mice
| Study Focus | Mouse Strain | Dose Range (mg/kg) | Route of Administration | Vehicle | Key Findings | References |
| Alcohol Drinking (Binge-like) | C57BL/6J | 3, 10, 30 | p.o. | 1% CMC in water | Reduced ethanol (B145695) drinking without affecting water intake. | [1][2] |
| Alcohol Drinking (Long-term) | C57BL/6J | 3, 10, 17 | p.o. | 1% CMC in water | Reduced ethanol intake for up to 24 hours. | [1][2] |
| Overactive Bladder | C57BL/6J | 1, 3, 10 | p.o. | 1% CMC | Increased urinary latencies and reduced urinary events at 10 mg/kg. | [3][13] |
| Anxiety (Marble Burying Test) | Not Specified | 3 (MED) | Not Specified | Not Specified | Anxiolytic-like profile. | [4] |
| Anxiety (Elevated Plus Maze) | Not Specified | 3 (MED) | Not Specified | Not Specified | Anxiolytic-like profile. | [4] |
| Visceral Pain (Acetic Acid-induced Writhing) | Not Specified | Not Specified | Not Specified | Not Specified | Reduced pain-associated behaviors. | [4] |
| Locomotor Activity | Not Specified | 10 | Not Specified | Not Specified | Reduced locomotor activity after a single dose. | [4] |
| Body Temperature | Not Specified | 10 (MED) | Not Specified | Not Specified | Reduced body temperature. | [4] |
Minimum Effective Dose (MED) p.o. (per os) - oral administration
Experimental Protocols
Protocol 1: Evaluation of this compound on Binge-Like Alcohol Drinking in Mice
This protocol is adapted from studies investigating the effect of this compound on ethanol consumption in a "Drinking-in-the-Dark" (DID) model.[1][2]
1. Animals:
-
Male C57BL/6J mice.
2. Materials:
-
This compound
-
Vehicle: 1% Carboxymethylcellulose (CMC) in water
-
20% ethanol solution (v/v) in tap water
-
Drinking bottles
-
Animal scale
-
Oral gavage needles
3. Procedure:
-
Habituation: House mice individually and habituate them to the experimental procedures, including handling and mock gavage.
-
DID Procedure: For three consecutive days, starting 3 hours into the dark cycle, replace the water bottle with a bottle containing 20% ethanol for a 2-4 hour period.
-
Drug Administration: On the fourth day, 30 minutes prior to the ethanol access period, administer this compound (3, 10, or 30 mg/kg) or vehicle via oral gavage.[2]
-
Data Collection: Measure the volume of ethanol and water consumed at various time points (e.g., 1, 2, and 4 hours) after the start of the access period.[2] Calculate ethanol intake in g/kg of body weight.
4. Outcome Measures:
-
Ethanol intake (g/kg)
-
Water intake (ml)
-
Ethanol preference (%)
Protocol 2: Assessment of this compound in a Model of Overactive Bladder in Mice
This protocol is based on a study evaluating the effects of this compound on urinary parameters in mice.[3][13]
1. Animals:
-
Male C57BL/6J mice.
2. Materials:
-
This compound
-
Vehicle: 1% CMC
-
Micturition chambers
-
Oral gavage needles
3. Procedure:
-
Drug Administration: Administer this compound (1, 3, or 10 mg/kg) or vehicle orally (p.o.).[3][13]
-
Overhydration: Following drug administration, overhydrate the mice with water.
-
Diuresis Induction: Challenge the mice with furosemide to induce diuresis.
-
Micturition Monitoring: Place the mice in micturition chambers and monitor urinary parameters.
4. Outcome Measures:
-
Urinary latency (time to first urination)
-
Number of urinary events
-
Total urinary volume
-
Average urinary volume per event
Mandatory Visualization
Caption: this compound enhances GABA-mediated signaling at the GABAB receptor.
Caption: Workflow for evaluating this compound in a mouse model of binge drinking.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic effect of this compound, a positive allosteric modulator (PAM) of GABAB receptor in a rat model of bladder pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
- 7. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma membrane transporters GAT-1 and GAT-3 contribute to heterogeneity of GABAergic synapses in neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA and Glutamate Transporters in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Structure, function, and plasticity of GABA transporters [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Recording with ADX71441
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71441 is a novel, potent, and selective positive allosteric modulator (PAM) of the GABAB receptor.[1] As a PAM, this compound does not directly activate the GABAB receptor but enhances the affinity and/or efficacy of the endogenous ligand, γ-aminobutyric acid (GABA). This modulatory action offers a more nuanced approach to potentiating GABAergic inhibition compared to direct agonists, potentially leading to a better therapeutic window and reduced side effects.[2] Preclinical studies have demonstrated the efficacy of this compound in models of anxiety, pain, and overactive bladder, with electrophysiology being a key method to elucidate its mechanism of action on neuronal circuits.[1][3][4]
These application notes provide an overview of the use of this compound in electrophysiological studies, with detailed protocols for in vivo recording from lumbosacral spinal neurons and pelvic nerve afferent fibers in rodent models of bladder pain.
Mechanism of Action: GABAB Receptor Positive Allosteric Modulation
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[5] Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and a reduction in neurotransmitter release.
This compound, as a PAM, binds to a site on the GABAB receptor distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA, leading to a greater inhibitory response for a given concentration of the endogenous agonist. This is particularly relevant in conditions of neuronal hyperexcitability where enhancing endogenous GABAergic tone is a therapeutic goal.
Data Presentation
Table 1: Summary of Electrophysiological Effects of this compound
| Experimental Model | Neuronal Population | Stimulus | This compound Effect | Reference |
| In vivo rat model of bladder pain | UBD-sensitive pelvic nerve afferent fibers | Graded urinary bladder distension (UBD) | No significant attenuation of responses | [4] |
| In vivo rat model of bladder pain | UBD-responsive lumbosacral spinal neurons | Graded urinary bladder distension (UBD) | Significantly decreased responses | [3][4] |
Table 2: Illustrative Example of Quantitative Data for a GABAB PAM on Lumbosacral Spinal Neuron Firing
Disclaimer: The following data are hypothetical and for illustrative purposes only, based on the qualitative descriptions in the literature. They do not represent actual experimental results for this compound.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Firing Rate (Hz) at Baseline (Pre-UBD) | Mean Firing Rate (Hz) during UBD (60 mmHg) | % Inhibition of UBD-evoked Firing |
| Vehicle | - | 2.1 ± 0.3 | 15.8 ± 1.2 | - |
| This compound | 1 | 2.0 ± 0.4 | 11.5 ± 1.0 | 27.2% |
| This compound | 3 | 1.9 ± 0.3 | 7.9 ± 0.8 | 50.0% |
| This compound | 10 | 1.8 ± 0.4 | 4.6 ± 0.6 | 70.9% |
Experimental Protocols
The following are detailed protocols for in vivo electrophysiological recording of lumbosacral spinal neurons and pelvic nerve afferent fibers in a rat model of bladder pain, as these are the primary applications of this compound in the published literature.
Protocol 1: In Vivo Electrophysiological Recording of Lumbosacral Spinal Neurons
This protocol is designed to assess the effect of this compound on the excitability of spinal neurons that respond to urinary bladder distension.
Materials:
-
This compound
-
Vehicle (e.g., 1% methylcellulose)
-
Urethane (B1682113) anesthetic
-
Adult female Sprague-Dawley rats (200-250 g)
-
Stereotaxic frame
-
Laminectomy tools
-
Tungsten microelectrodes (1-2 MΩ)
-
Amplifier and data acquisition system (e.g., Spike2)
-
Bladder catheter (PE-50 tubing)
-
Syringe pump
-
Pressure transducer
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane (1.2 g/kg, i.p.).
-
Perform a tracheotomy to ensure a clear airway.
-
Catheterize the jugular vein for intravenous drug administration.
-
Mount the animal in a stereotaxic frame.
-
Perform a laminectomy at the T13-L1 vertebrae to expose the lumbosacral spinal cord (L6-S1 segments).
-
Insert a catheter into the dome of the bladder via a small incision in the urethra and secure it with a ligature. Connect the catheter to a syringe pump and a pressure transducer.
-
-
Electrophysiological Recording:
-
Lower a tungsten microelectrode into the dorsal horn of the lumbosacral spinal cord.
-
Search for single units that respond to mechanical stimulation of the perineal area and then to urinary bladder distension (UBD).
-
UBD is performed by infusing saline into the bladder at a constant rate (e.g., 0.05 ml/min) to a noxious pressure (e.g., 60 mmHg).
-
Once a UBD-responsive neuron is identified, record its baseline activity.
-
-
Drug Administration and Data Collection:
-
Administer vehicle or this compound (i.p. or i.v.).
-
After a suitable pre-treatment time (e.g., 30 minutes for i.p.), repeat the UBD stimulation and record the neuronal activity.
-
Record the responses to graded UBD (e.g., 10, 20, 40, 60 mmHg).
-
Analyze the firing rate (spikes/second) before, during, and after UBD for both vehicle and this compound treatment groups.
-
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic effect of this compound, a positive allosteric modulator (PAM) of GABAB receptor in a rat model of bladder pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel, potent and selective positive allosteric modulator of the GABAB receptor, shows efficacy in rodent models of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ADX71441 Function Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71441 is a novel, potent, and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid (GABA) type B receptor (GABAB).[1][2] As a PAM, this compound does not activate the GABAB receptor directly but enhances the affinity and/or efficacy of the endogenous agonist, GABA.[3] This allosteric modulation offers a promising therapeutic approach for various neurological and psychiatric disorders, including anxiety, chronic pain, overactive bladder, and addiction, potentially with an improved side-effect profile compared to direct GABAB receptor agonists like baclofen.[1][4][5][6]
The GABAB receptor is a class C G-protein coupled receptor (GPCR) that forms an obligate heterodimer of two subunits, GABAB1 and GABAB2, to be functional. Upon activation, the receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The activated Gβγ subunits can also modulate downstream effectors, such as inwardly rectifying potassium channels (Kir3) and voltage-gated calcium channels.
These application notes provide detailed protocols for cell-based assays to characterize the function of this compound and other GABAB receptor PAMs. The described assays are designed to be conducted in recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, co-expressing the human GABAB1 and GABAB2 subunits.
GABAB Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABAB receptor and the modulatory action of this compound.
Data Presentation
Disclaimer: The following tables contain illustrative data for a hypothetical GABAB PAM, as specific in vitro quantitative data for this compound is not publicly available. The in vivo data for this compound is sourced from published preclinical studies.
Table 1: Illustrative In Vitro Potency and Efficacy of a Hypothetical GABAB PAM
| Assay Type | Cell Line | Parameter | Value |
| [35S]GTPγS Binding | CHO-K1 hGABAB | EC50 (in the presence of 1 µM GABA) | 150 nM |
| Fold-shift of GABA EC50 (at 1 µM PAM) | 5.2 | ||
| cAMP Accumulation | HEK293 hGABAB | IC50 (inhibition of forskolin-stimulated cAMP) | 250 nM |
| Fold-shift of GABA IC50 (at 1 µM PAM) | 4.8 | ||
| Calcium Mobilization | HEK293 hGABAB/Gαqi5 | EC50 (in the presence of 1 µM GABA) | 300 nM |
| % Max response of GABA (at 1 µM PAM) | 180% |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Species | Endpoint | This compound Dose | Result | Reference |
| Alcohol Self-Administration | Rat | Reduction in alcohol self-administration | 3 mg/kg | >80% reduction | [7] |
| Alcohol Binge-like Drinking | Mouse | Reduction in ethanol (B145695) intake | 10, 30 mg/kg | Significant reduction | [4] |
| Overactive Bladder | Mouse | Increased urinary latency | 10 mg/kg | Significant increase | [5] |
| Anxiety (Elevated Plus Maze) | Rat | Increased time in open arms | 3 mg/kg | Significant increase | [1] |
| Pain (Acetic Acid Writhing) | Mouse | Reduction in writhing | Not specified | Significant reduction | [1] |
Experimental Protocols
General Cell Culture and Transfection
HEK293 or CHO cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium, respectively, supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. For stable cell line generation, cells are co-transfected with expression vectors for human GABAB1 and GABAB2 subunits using a suitable transfection reagent. Selection antibiotics (e.g., G418 and hygromycin B) are used to select for a polyclonal population of stably expressing cells.
[35S]GTPγS Binding Assay
This assay directly measures the activation of Gi/o proteins upon GABAB receptor stimulation.
Workflow Diagram:
Protocol:
-
Membrane Preparation:
-
Harvest HEK293 or CHO cells stably expressing human GABAB receptors.
-
Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 20 min at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA) and determine protein concentration.
-
-
Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound or vehicle
-
GABA or buffer
-
GDP (final concentration 10 µM)
-
Cell membranes (10-20 µg protein per well)
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration 0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS).
-
Plot concentration-response curves for GABA in the presence and absence of this compound.
-
Determine the EC50 of GABA and the potentiation by this compound.
-
cAMP Accumulation Assay (HTRF)
This assay measures the inhibition of adenylyl cyclase activity, a downstream event of Gi/o activation.
Protocol:
-
Cell Preparation:
-
Seed HEK293 or CHO cells expressing human GABAB receptors into a 96-well plate and culture overnight.
-
Wash the cells with Krebs-HEPES buffer.
-
-
Assay:
-
Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at 37°C.
-
Add this compound or vehicle, followed by GABA.
-
Add forskolin (B1673556) (an adenylyl cyclase activator) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and perform the HTRF cAMP detection according to the manufacturer's instructions (e.g., Cisbio cAMP dynamic 2 kit).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two emission wavelengths.
-
Plot concentration-response curves for GABA in the presence and absence of this compound to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
-
Intracellular Calcium Mobilization Assay
This assay is suitable for high-throughput screening and utilizes a chimeric G-protein (e.g., Gαqi5) to couple the Gi/o-linked GABAB receptor to the Gq pathway, resulting in a measurable intracellular calcium release.
Protocol:
-
Cell Preparation:
-
Co-transfect HEK293 cells with human GABAB1, GABAB2, and a promiscuous G-protein such as Gαqi5.
-
Seed the transfected cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay:
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence.
-
Add this compound or vehicle and incubate for a short period.
-
Add GABA and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence response.
-
Plot concentration-response curves for GABA in the presence and absence of this compound to determine the EC50 and the degree of potentiation.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for the in vitro characterization of this compound and other GABAB receptor positive allosteric modulators. These assays allow for the determination of potency, efficacy, and mechanism of action, which are crucial for the preclinical development of novel therapeutics targeting the GABAB receptor. The combination of direct G-protein activation assays ([35S]GTPγS) and downstream signaling assays (cAMP, calcium mobilization) provides a comprehensive understanding of the functional consequences of allosteric modulation of the GABAB receptor.
References
- 1. addextherapeutics.com [addextherapeutics.com]
- 2. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
- 4. Addex therapeutics :: Addex’ this compound Demonstrates Robust Efficacy in Multiple Preclinical Models of Alcohol Use Disorder [addextherapeutics.com]
- 5. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel, potent and selective positive allosteric modulator of the GABAB receptor, shows efficacy in rodent models of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addex therapeutics :: Addex this compound Preclinical Results for Treatment of Alcohol Use Disorder Published in Journal of Psychopharmacology [addextherapeutics.com]
Measuring the Efficacy of ADX71441 in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71441 is a potent and selective positive allosteric modulator (PAM) of the GABA-B receptor.[1] Unlike direct agonists, PAMs like this compound do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous ligand, GABA.[1] This mode of action is thought to offer a more nuanced modulation of the GABAergic system, potentially leading to a better therapeutic window with fewer side effects compared to orthosteric agonists like baclofen.[1][2] Preclinical studies have demonstrated the efficacy of this compound in a variety of models, suggesting its therapeutic potential in conditions such as alcohol use disorder, overactive bladder, and anxiety.[1][3][4]
This document provides detailed application notes and protocols for measuring the efficacy of this compound in established preclinical models for these conditions.
Mechanism of Action: GABA-B Receptor Signaling
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission in the central and peripheral nervous systems. As a PAM, this compound binds to an allosteric site on the GABA-B receptor, distinct from the GABA binding site. This binding event potentiates the receptor's response to GABA, leading to enhanced downstream signaling. The primary signaling cascade involves the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Efficacy in a Preclinical Model of Alcohol Use Disorder
Data Presentation
This compound has been shown to reduce alcohol intake in the intermittent access to alcohol model, a validated rodent model of chronic alcohol dependence.
| Dose (mg/kg, oral) | Reduction in Alcohol Intake (%) | Effect on Water Intake | Reference |
| 3 | Dose-dependent suppression | No significant effect | [5] |
| 10 | Dose-dependent suppression | No significant effect | [5] |
| 17 | ~70% | No significant effect | [5] |
Experimental Protocol: Intermittent Access to Alcohol Model
This model induces a state of excessive, voluntary alcohol consumption in rodents that mimics aspects of human alcohol dependence.
Materials:
-
Male C57BL/6J mice
-
Standard mouse housing cages
-
Two drinking bottles per cage with sipper tubes
-
20% (v/v) ethanol (B145695) solution
-
Tap water
-
This compound
-
Vehicle control (e.g., 1% methylcellulose)
-
Oral gavage needles
-
Scale for weighing animals and fluid intake
Procedure:
-
Acclimation: House mice individually for at least one week before the start of the experiment with ad libitum access to food and water.
-
Induction of High Alcohol Intake:
-
For 4 weeks, provide mice with intermittent access to a 20% ethanol solution and water.
-
On "alcohol access" days (e.g., Monday, Wednesday, Friday), replace the water bottle with two bottles: one containing 20% ethanol and the other containing water.
-
On "water only" days (e.g., Tuesday, Thursday, Saturday, Sunday), provide two bottles of water.
-
Measure fluid intake daily by weighing the bottles.
-
-
Drug Administration and Efficacy Testing:
-
After the 4-week induction period, acclimate the mice to oral gavage with the vehicle for 2-3 days prior to testing.
-
On the test day, weigh the mice and administer a single oral dose of this compound or vehicle.
-
Immediately after dosing, provide access to one bottle of 20% ethanol and one bottle of water.
-
Measure ethanol and water intake at various time points (e.g., 2, 4, and 24 hours) post-administration.
-
-
Data Analysis:
-
Calculate alcohol intake in g/kg of body weight.
-
Compare the alcohol intake between the this compound-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Efficacy in a Preclinical Model of Overactive Bladder
Data Presentation
This compound has shown efficacy in reducing symptoms of overactive bladder in a diuretic stress-induced model in mice and a bladder overactivity model in guinea pigs.[6][7]
| Animal Model | Dose (mg/kg) | Route | Key Efficacy Endpoints | Reference |
| Mouse (diuretic stress) | 10 | p.o. | Normalized urination latencies, reduced micturition frequency | [6] |
| Guinea Pig (bladder overactivity) | 1, 3 | i.v. | Increased inter-contraction interval, decreased micturition frequency | [6] |
| Rat (bladder pain) | i.p. | Decreased viscero-motor response to bladder distension | [4] |
Experimental Protocol: Diuretic Stress-Induced Overactive Bladder Model in Mice
This model acutely induces symptoms of overactive bladder, allowing for the rapid screening of potential therapeutics.
Materials:
-
Female mice
-
Metabolic cages equipped for automated urine collection and measurement
-
Furosemide (B1674285) (diuretic)
-
This compound
-
Vehicle control
-
Oral gavage needles
-
Water for hydration
Procedure:
-
Acclimation: Acclimate mice to the metabolic cages for at least 1-2 hours before the experiment.
-
Hydration: Provide mice with water ad libitum for a defined period (e.g., 1 hour) to ensure adequate hydration.
-
Drug Administration: Administer this compound or vehicle via oral gavage.
-
Induction of Diuresis: At a set time after drug administration (e.g., 30 minutes), administer a subcutaneous injection of furosemide to induce diuresis.
-
Data Collection: Immediately place the mice back into the metabolic cages and record urinary parameters (e.g., latency to first urination, number of urination events, total urine volume) for a defined period (e.g., 2-4 hours).
-
Data Analysis: Compare the urinary parameters between the this compound-treated groups and the vehicle-treated group using appropriate statistical analysis.
Efficacy in Preclinical Models of Anxiety
Data Presentation
This compound has demonstrated anxiolytic-like effects in standard rodent models of anxiety.
| Anxiety Model | Animal | Dose (mg/kg) | Route | Key Efficacy Endpoints | Reference |
| Marble Burying Test | Mouse | 3 | p.o. | Reduced number of marbles buried | [8] |
| Elevated Plus Maze | Mouse | 3 | p.o. | Increased time spent in open arms | [8] |
| Elevated Plus Maze | Rat | 3 | p.o. | Increased time spent in open arms | [8] |
Experimental Protocol: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (for mice: arms typically 30 cm long x 5 cm wide; for rats: arms typically 50 cm long x 10 cm wide), elevated 40-50 cm from the floor. Two opposite arms are enclosed by walls (e.g., 15 cm high for mice), and the other two are open.
-
Video camera and tracking software (e.g., ANY-maze)
-
Quiet, dimly lit testing room (e.g., 15-20 lux in the center of the maze)
-
This compound
-
Vehicle control
-
Oral gavage needles
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.
-
Drug Administration: Administer this compound or vehicle via oral gavage at a predetermined time before testing (e.g., 30-60 minutes).
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to remove olfactory cues.
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare these parameters between the this compound-treated groups and the vehicle-treated group. An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
-
References
- 1. Addex therapeutics :: Addex this compound Preclinical Results for Treatment of Alcohol Use Disorder Published in Journal of Psychopharmacology [addextherapeutics.com]
- 2. Addex therapeutics :: Addex GABAB Positive Allosteric Modulators Demonstrate Promise in Alcohol Use Disorder [addextherapeutics.com]
- 3. Addex therapeutics :: Addex’ this compound Demonstrates Robust Efficacy in Multiple Preclinical Models of Alcohol Use Disorder [addextherapeutics.com]
- 4. Analgesic effect of this compound, a positive allosteric modulator (PAM) of GABAB receptor in a rat model of bladder pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Addex therapeutics :: Addex Reports this compound Reduces Alcohol Intake in a Preclinical Model of Chronic Alcohol Dependence [addextherapeutics.com]
- 6. Addex therapeutics :: Addex Reports Positive Preclinical Data for GABA-BR PAM Oral Small Molecule in Overactive Bladder [addextherapeutics.com]
- 7. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADX71441 in GABA(B) Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71441 is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA(B)) receptor.[1][2] As a PAM, this compound does not activate the GABA(B) receptor directly but enhances the affinity and/or efficacy of the endogenous agonist, GABA.[3] This mode of action offers a more nuanced modulation of GABAergic neurotransmission compared to direct agonists, potentially leading to a better therapeutic window with fewer side effects.[3][4] These characteristics make this compound a valuable tool for investigating the physiological and pathophysiological roles of GABA(B) receptor signaling in various systems.
This document provides detailed application notes and experimental protocols for utilizing this compound to study GABA(B) receptor signaling pathways, both in vitro and in vivo.
Mechanism of Action and Signaling Pathways
The GABA(B) receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. It is a heterodimer composed of GABA(B)1 and GABA(B)2 subunits. Upon binding of GABA to the GABA(B)1 subunit, a conformational change is induced, leading to the activation of associated Gi/o proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.
This compound binds to an allosteric site on the GABA(B) receptor, enhancing the receptor's response to GABA. The primary signaling pathways affected by GABA(B) receptor activation are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions (K+) and hyperpolarization of the cell membrane.
-
Inhibition of Voltage-gated Calcium Channels (VGCCs): The Gβγ subunit can also inhibit the opening of VGCCs, reducing calcium influx and subsequent neurotransmitter release.
These signaling events collectively contribute to the inhibitory effects of GABA(B) receptor activation on neuronal excitability.
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of this compound in various preclinical models.
Table 1: Effect of this compound on Ethanol (B145695) Intake in Mice
| Model | Doses (mg/kg, p.o.) | Key Findings | Reference |
|---|---|---|---|
| Drinking-in-the-Dark (DID) | 3, 10, 30 | Dose-dependent reduction in ethanol intake; 10 and 30 mg/kg doses showed significant effects. | [5][6][7][8] |
| Intermittent Access (IA) | 3, 10, 17 | Dose-dependent suppression of alcohol intake, with up to 70% reduction at 17 mg/kg. |[7][8] |
Table 2: Anxiolytic-like Effects of this compound
| Model | Species | Doses (mg/kg) | Key Findings | Reference |
|---|---|---|---|---|
| Elevated Plus Maze | Mouse | 3 (p.o.) | Minimum effective dose to produce anxiolytic-like effects. | [1][2] |
| Elevated Plus Maze | Rat | 3 (p.o.) | Minimum effective dose to produce anxiolytic-like effects. |[1][2] |
Table 3: Effects of this compound on Motor Coordination and Pain
| Model | Species | Doses (mg/kg) | Key Findings | Reference |
|---|---|---|---|---|
| Rotarod Test | Rat | 10 (p.o.) | Minimum effective dose to reduce time on the rotarod, indicative of muscle-relaxant properties. | [1][2] |
| Acetic Acid-Induced Writhing | Mouse | N/A | Reduced visceral pain-associated behaviors. | [1][2] |
| Viscero-motor Response (CRD) | Rat | i.p. | Dose-dependent decrease in viscero-motor response to colorectal distension. |[1] |
Experimental Protocols
In Vitro Assays
1. GTPγS Binding Assay for GABA(B) Receptor Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi/o proteins upon GABA(B) receptor activation. A PAM like this compound will potentiate the GABA-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes expressing recombinant human GABA(B) receptors
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
GABA
-
This compound
-
GDP
-
[³⁵S]GTPγS
-
Unlabeled GTPγS
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Thaw cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
This compound or vehicle control
-
GABA at various concentrations (to generate a concentration-response curve)
-
GDP (final concentration ~30 µM)
-
Cell membranes
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
To determine non-specific binding, use a parallel set of wells containing an excess of unlabeled GTPγS (10 µM).
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates and add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding of [³⁵S]GTPγS as a function of GABA concentration in the presence and absence of this compound. Analyze the data using non-linear regression to determine the EC₅₀ and maximal effect (Emax) of GABA, and the fold-shift in potency caused by this compound.
2. HTRF cAMP Assay for Inhibition of Adenylyl Cyclase
This competitive immunoassay measures the decrease in cAMP levels following GABA(B) receptor activation. This compound will enhance the GABA-mediated inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing human GABA(B) receptors
-
Cell culture medium
-
Forskolin
-
GABA
-
This compound
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Seed the cells in 384-well plates and incubate overnight.
-
Prepare solutions of GABA and this compound at various concentrations.
-
Aspirate the cell culture medium and add the compound solutions.
-
Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be determined empirically (typically in the low micromolar range).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve. Plot the inhibition of forskolin-stimulated cAMP production as a function of GABA concentration in the presence and absence of this compound. Analyze the data to determine the potentiation of GABA's inhibitory effect by this compound.
In Vivo Protocols
1. Elevated Plus Maze for Anxiety-like Behavior in Mice
This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms.
Materials:
-
Elevated plus maze apparatus
-
Video tracking software
-
This compound
-
Vehicle (e.g., 1% CMC in water)
-
Dosing syringes
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage 30-60 minutes before testing.
-
Place each mouse individually in the center of the elevated plus maze, facing a closed arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Between each trial, clean the maze with 70% ethanol to remove any olfactory cues.
-
Data Analysis: Use video tracking software to quantify the time spent in the open arms, closed arms, and the center zone, as well as the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
2. Rotarod Test for Motor Coordination in Rats
This test assesses motor coordination and balance. Compounds with sedative or muscle-relaxant properties will decrease the time an animal can stay on a rotating rod.
Materials:
-
Rotarod apparatus for rats
-
This compound
-
Vehicle
-
Dosing syringes
Procedure:
-
Train the rats on the rotarod for 2-3 consecutive days prior to the test day. Training usually consists of several trials at a constant or accelerating speed.
-
On the test day, administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally.
-
At a predetermined time post-dosing (e.g., 60 minutes), place the rat on the rotating rod.
-
The rod is typically set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.
-
Record the latency to fall from the rod for each rat. If the rat clings to the rod and makes a full rotation, this is also considered a fall.
-
Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Data Analysis: Compare the average latency to fall between the different treatment groups. A significant decrease in the latency to fall in the this compound-treated groups compared to the vehicle group suggests an impairment of motor coordination.
3. Measurement of Viscero-motor Response (VMR) to Colorectal Distension (CRD) in Rats
This model is used to assess visceral pain. Pain is quantified by measuring the electromyographic (EMG) activity of the abdominal muscles in response to colorectal distension.
Materials:
-
EMG recording equipment
-
Inflatable balloon catheter
-
Pressure transducer and inflation device
-
Anesthesia (e.g., isoflurane)
-
This compound
-
Vehicle
Procedure:
-
Surgically implant EMG electrodes into the external oblique abdominal muscles of the rats and allow for recovery.
-
On the day of the experiment, lightly anesthetize the rat and insert the balloon catheter into the descending colon and rectum.
-
Allow the rat to acclimate.
-
Administer this compound or vehicle (e.g., intraperitoneally).
-
Perform graded colorectal distensions by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with a resting interval between distensions.
-
Record the EMG activity before, during, and after each distension.
-
Data Analysis: Rectify and integrate the EMG signal to quantify the magnitude of the abdominal muscle contractions (the viscero-motor response). Calculate the area under the curve (AUC) during distension and subtract the baseline activity. Compare the VMR at each distension pressure between the this compound and vehicle-treated groups. A reduction in the VMR indicates an analgesic effect.
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of GABA(B) receptor signaling in health and disease. The protocols outlined in this document provide a framework for researchers to investigate the effects of this potent and selective GABA(B) PAM on various cellular and behavioral endpoints. By employing these methods, scientists can further unravel the therapeutic potential of modulating the GABA(B) system for a range of neurological and psychiatric disorders.
References
- 1. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
- 5. Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring the Visceromotor Response in Rodents [protocols.io]
- 7. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Techniques for Assessing ADX71441 Brain Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71441 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the GABA-B receptor.[1] Its development has shown promise in preclinical models for a variety of central nervous system (CNS) disorders, including anxiety, chronic pain, and addiction.[1] A critical factor in the efficacy of any CNS drug candidate is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. This document provides detailed application notes and protocols for assessing the brain penetration of this compound, tailored for researchers and professionals in drug development. While specific quantitative data on the brain-to-plasma ratio of this compound remains largely within proprietary research, this guide outlines the established methodologies to independently determine these crucial pharmacokinetic parameters.
Quantitative Data Summary
While comprehensive data on the brain concentration of this compound is not publicly available, preclinical studies have confirmed it is brain penetrant.[1] A key publication reported the plasma pharmacokinetics of this compound in male C57BL/6J mice following a single oral administration of 10 mg/kg. This data is crucial for designing and interpreting brain penetration studies.
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SEM |
| 0.25 | 538 ± 51 |
| 0.5 | 583 ± 42 |
| 1 | 634 ± 39 |
| 2 | 673 ± 50 |
| 4 | 485 ± 41 |
| 8 | 215 ± 21 |
| 24 | 33 ± 6 |
Data from Kalinichev et al. (2014).[2]
Key Experimental Techniques for Assessing Brain Penetration
Two primary in vivo techniques are recommended for quantifying the brain penetration of this compound: in vivo microdialysis and brain tissue homogenate analysis.
In Vivo Microdialysis
This technique allows for the sampling of unbound drug concentrations in the brain's interstitial fluid (ISF) in awake, freely moving animals, providing a dynamic profile of brain penetration.
Experimental Workflow:
Detailed Protocol:
Materials:
-
This compound
-
Vehicle (e.g., 1% Carboxymethyl cellulose (B213188) in water)[3]
-
Microdialysis probes (e.g., 1-2 mm membrane length)[4]
-
Guide cannula[4]
-
Stereotaxic apparatus[4]
-
Microinfusion pump[4]
-
Fraction collector[5]
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics
-
LC-MS/MS system
Procedure:
-
Probe Preparation and Calibration:
-
Prior to surgery, calibrate each microdialysis probe in vitro to determine its recovery rate for this compound. This is crucial for accurately calculating the absolute concentration in the brain ISF.
-
-
Stereotaxic Surgery:
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain of the awake animal.[5]
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[4]
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Collect several baseline dialysate samples (e.g., every 20-30 minutes).
-
Administer this compound at the desired dose and route (e.g., 10 mg/kg, p.o.).[2]
-
Continue collecting dialysate samples at regular intervals for several hours.
-
Collect blood samples at corresponding time points to determine plasma concentrations.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the unbound brain concentration of this compound by correcting the dialysate concentration for the in vitro probe recovery rate.
-
Determine the brain-to-plasma (B/P) ratio at each time point.
-
Brain Tissue Homogenate Analysis
This method provides a measure of the total drug concentration (bound and unbound) in a specific brain region at a single time point.
Experimental Workflow:
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Microdialysis Sampling of Cytokines from Rat Hippocampus: Comparison of Cannula Implantation Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ADX71441 in Combination with GABAB Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX71441 is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] Unlike orthosteric agonists such as baclofen, which directly activate the receptor, this compound binds to a distinct allosteric site. This binding does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, GABA.[3][4] This mode of action presents a promising therapeutic approach, as it respects the physiological patterns of GABAergic neurotransmission, potentially leading to a better safety and tolerability profile compared to direct agonists.[3][5][6]
These application notes provide an overview of the preclinical data for this compound, particularly in comparison to the GABAB receptor agonist baclofen, and detail protocols for investigating the effects of this compound in combination with other GABAB receptor ligands. While direct preclinical studies on the combination of this compound with other GABAB ligands are not extensively published, the provided protocols are based on established methodologies for characterizing GABAB receptor PAMs and their interactions with orthosteric ligands.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving this compound and, where available, comparative data with the GABAB receptor agonist baclofen.
Table 1: In Vivo Efficacy of this compound in a Preclinical Model of Charcot-Marie-Tooth 1A Disease (CMT1A)
| Treatment Group | Dose | Administration | PMP22 mRNA Expression (fold change ± SD) | Reference |
| CMT Vehicle | - | - | 1.6 ± 0.19 | [7] |
| This compound | 1 mg/kg | Once daily, oral | 1.48 ± 0.26 | [7] |
| This compound | 3 mg/kg | Once daily, oral | 0.98 ± 0.49 | [7] |
| This compound | 6 mg/kg | Once daily, oral | 0.93 ± 0.35 | [7] |
| Baclofen | 3 mg/kg | Twice daily, oral | 0.91 ± 0.25 | [7] |
| Statistically significant reduction compared to CMT vehicle group. |
Table 2: In Vivo Efficacy of this compound in a Preclinical Model of Alcohol Dependence
| Treatment Group | Dose (mg/kg, p.o.) | Alcohol Intake Reduction (%) | Reference |
| This compound | 3 | Dose-dependent suppression | [8] |
| This compound | 10 | ~70% | [8] |
| This compound | 17 | ~70% | [8] |
| Naltrexone | (positive control) | More modest and transient effect | [8] |
Table 3: In Vivo Efficacy of this compound in a Preclinical Model of Overactive Bladder (OAB) in Mice
| Treatment | Dose (mg/kg, p.o.) | Effect on Urinary Parameters | Reference |
| This compound | 10 | Increased urinary latencies, reduced number of urinary events, and reduced total and average urinary volumes. | [9][10] |
| Oxybutynin | 100 | Similar magnitude of effect as 10 mg/kg this compound. | [10] |
Table 4: Hypothetical In Vitro Potentiation of Baclofen by this compound in a [³⁵S]GTPγS Binding Assay
This table presents a hypothetical data set to illustrate the expected synergistic effect of this compound in combination with a GABAB receptor agonist, based on the known mechanism of action of GABAB PAMs.
| Baclofen Concentration (µM) | [³⁵S]GTPγS Binding (% of Max) without this compound | [³⁵S]GTPγS Binding (% of Max) with 1 µM this compound |
| 0.01 | 5 | 15 |
| 0.1 | 20 | 45 |
| 1 | 50 | 80 |
| 10 | 85 | 100 |
| 100 | 100 | 100 |
| EC₅₀ (µM) | 1.0 | 0.2 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Protocol: [³⁵S]GTPγS Binding Assay for Assessing Combination Effects
This protocol is designed to quantify the potentiation of a GABAB receptor agonist (e.g., baclofen) by this compound in cell membranes expressing recombinant human GABAB receptors.
Materials:
-
HEK293 cells stably expressing human GABAB1 and GABAB2 subunits.
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 100 mM NaCl.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Guanosine 5'-diphosphate (GDP).
-
Unlabeled GTPγS.
-
This compound.
-
GABAB receptor agonist (e.g., baclofen).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-GABAB cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend in a small volume.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of the GABAB agonist (e.g., baclofen) and this compound in assay buffer.
-
On a 96-well plate, add 50 µL of assay buffer or this compound solution (at a fixed concentration, e.g., 1 µM).
-
Add 50 µL of the GABAB agonist dilutions to the respective wells.
-
Add 50 µL of diluted cell membranes (typically 5-10 µg of protein per well) to all wells.
-
To determine non-specific binding, add 10 µM unlabeled GTPγS to a set of wells.
-
Add 50 µL of GDP (final concentration 10 µM) to all wells.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Reaction and Detection:
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate completely.
-
Add scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Plot the specific [³⁵S]GTPγS binding as a function of the log of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (potency) and Emax (efficacy) for the agonist in the absence and presence of this compound.
-
Calculate the fold-shift in the agonist's EC₅₀ in the presence of this compound to quantify the degree of positive allosteric modulation.
-
In Vivo Protocol: Mouse Model of Alcohol Self-Administration
This protocol is a representative in vivo method to assess the effect of this compound, alone or in combination with a sub-threshold dose of a GABAB agonist, on alcohol-seeking behavior.
Animals:
-
Male C57BL/6J mice.
-
House individually with ad libitum access to food and water, except during experimental sessions.
-
Maintain on a 12-hour light/dark cycle.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a house light.
Procedure:
-
Training for Alcohol Self-Administration:
-
Train mice to press a lever for a 10% (w/v) ethanol (B145695) solution during daily 30-minute sessions.
-
Initially, both lever presses may be reinforced, then transition to reinforcing only the "active" lever, while the "inactive" lever has no consequence.
-
Continue training until a stable baseline of responding is achieved (e.g., <20% variation in active lever presses over three consecutive days).
-
-
Drug Administration and Testing:
-
On test days, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.), a GABAB agonist (e.g., a sub-threshold dose of baclofen), the combination of both, or vehicle 30 minutes prior to the operant session.
-
Use a within-subjects design where each animal receives each treatment condition in a counterbalanced order, with at least two baseline days between drug test days.
-
Record the number of active and inactive lever presses and the volume of ethanol consumed during the 30-minute session.
-
-
Data Analysis:
-
Analyze the number of active lever presses and ethanol intake using a repeated-measures ANOVA, with treatment as the within-subjects factor.
-
If a significant main effect of treatment is found, perform post-hoc tests to compare each drug condition to the vehicle control.
-
Compare the effect of the combination treatment to the individual drug treatments to assess for potential additive or synergistic effects.
-
Conclusion
This compound represents a promising therapeutic agent due to its mechanism as a GABAB receptor PAM. The provided data and protocols offer a framework for researchers to further investigate its pharmacological profile, particularly in combination with other GABAB receptor ligands. Such studies are crucial for elucidating the full therapeutic potential of this compound and for the development of novel treatment strategies for a range of neurological and psychiatric disorders.
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addex therapeutics :: Addex’ this compound Demonstrates Robust Efficacy in Multiple Preclinical Models of Alcohol Use Disorder [addextherapeutics.com]
- 3. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
- 4. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addex therapeutics :: Addex GABAB Positive Allosteric Modulators Demonstrate Promise in Alcohol Use Disorder [addextherapeutics.com]
- 7. Addex therapeutics :: Addex this compound Dose Dependently Reduced PMP22 Expression Comparable to Baclofen in a Pre-Clinical Transgenic Model of Charcot-Marie-Tooth 1A Disease [addextherapeutics.com]
- 8. Addex therapeutics :: Addex Reports this compound Reduces Alcohol Intake in a Preclinical Model of Chronic Alcohol Dependence [addextherapeutics.com]
- 9. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel, potent and selective positive allosteric modulator of the GABAB receptor, shows efficacy in rodent models of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ADX71441 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of ADX71441, a positive allosteric modulator (PAM) of the GABA-B receptor. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What should I do?
A1: this compound has low aqueous solubility. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent effects on your biological system.
Q2: My this compound solution appears to have precipitated after being stored at 4°C. Is it still usable?
A2: Precipitation upon cooling can occur with compounds dissolved in organic solvents, especially at high concentrations. Gently warm the solution to room temperature and vortex thoroughly to see if the compound redissolves. If it does, it is likely usable. However, for quantitative experiments, it is best practice to prepare fresh dilutions from a stock solution on the day of the experiment. Repeated freeze-thaw cycles should be avoided to minimize degradation.
Q3: What is the recommended method for preparing this compound for in vivo animal studies?
A3: Due to its poor water solubility, this compound is typically administered in vivo as a suspension. A common method is to suspend the compound in a vehicle such as 1% carboxymethyl cellulose (B213188) (CMC) in water. This ensures a uniform dispersion for oral (p.o.) or intraperitoneal (i.p.) administration.
Q4: How should I store the solid compound and my stock solutions of this compound?
Data Presentation: Solubility and Formulation
The following tables summarize the known and inferred solubility and formulation data for this compound.
Table 1: this compound Solubility Characteristics
| Solvent/Vehicle | Solubility | Notes |
| Water | Poor | Suspension is recommended for aqueous applications. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions for in vitro use. |
| Ethanol | Likely Moderate to Poor | Often used as a co-solvent, but complete solubility may not be achieved at high concentrations. |
| 1% Carboxymethyl Cellulose (CMC) | Forms a Suspension | Standard vehicle for preparing uniform suspensions for in vivo administration. |
| 1,4-Dioxane | Likely Soluble | Triazine derivatives often show good solubility in this solvent. |
| Methanol | Likely Soluble | Another common organic solvent for triazine-based compounds. |
Table 2: Recommended Formulation for Experiments
| Experiment Type | Recommended Formulation | Preparation Summary |
| In Vitro Cell-Based Assays | Dilution from DMSO stock | Prepare a 10-100 mM stock in DMSO. Dilute serially in culture medium to the final working concentration. |
| In Vivo Oral (p.o.) or Intraperitoneal (i.p.) Dosing | Suspension in 1% CMC | Weigh the required amount of this compound and suspend it in 1% CMC in water with thorough vortexing or sonication. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the appropriate amount of this compound. For 1 mL of a 10 mM solution (Molar Mass of this compound ≈ 436.8 g/mol ), you will need 4.37 mg.
-
Add the solid this compound to a sterile vial.
-
Add the required volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
Protocol 2: Preparation of an this compound Suspension for In Vivo Administration (e.g., 10 mg/kg dose in a 5 mL/kg volume)
-
Materials:
-
This compound (solid)
-
1% (w/v) Carboxymethyl Cellulose (CMC) in sterile water
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the total amount of this compound needed for your study. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 5 mL/kg, you would need 0.25 mg of this compound per mouse.
-
Prepare the 1% CMC vehicle by slowly adding CMC powder to sterile water while stirring vigorously.
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add a small volume of the 1% CMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 1% CMC vehicle while continuously vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates.
-
This suspension should be prepared fresh on the day of dosing and kept under continuous agitation (e.g., on a stir plate) during administration to ensure consistent dosing.
-
Visualizations
Caption: Workflow for preparing this compound for experiments.
Technical Support Center: ADX71441 Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with the oral bioavailability of ADX71441, a positive allosteric modulator (PAM) of the GABA-B receptor.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with orally administered this compound are showing low and variable plasma concentrations. What are the potential causes?
Low and variable plasma concentrations of this compound after oral administration can stem from several factors. These can be broadly categorized into issues related to the compound's intrinsic properties and its formulation. Key factors include:
-
Poor aqueous solubility: The low water solubility of a compound can limit its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Low membrane permeability: The ability of the drug to pass through the lipid bilayers of the intestinal epithelium is crucial for reaching systemic circulation.
-
First-pass metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching the rest of the body, reducing its bioavailability.
-
Efflux transporters: Proteins in the intestinal wall can actively pump the drug back into the GI tract, limiting its net absorption.
-
Formulation issues: The vehicle used to dissolve or suspend the drug for oral dosing can significantly impact its absorption.
Q2: How can I improve the solubility of this compound for my oral dosing solution?
Improving the solubility of your dosing solution is a critical first step. Here are some strategies to consider:
-
Co-solvents: Employing a system of co-solvents can enhance the solubility of hydrophobic compounds. Common co-solvents in preclinical studies include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can increase its solubility.
-
Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can help to form micelles that encapsulate the drug, increasing its solubility.
-
Complexation: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
Q3: What formulation strategies can I explore to enhance the oral bioavailability of this compound?
Beyond simple solutions, advanced formulation strategies can significantly improve oral absorption.[1][2][3] These often require more development but can yield substantial improvements:
-
Solid Dispersions: Dispersing this compound in a polymer matrix at the molecular level can improve its dissolution rate and extent.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to faster dissolution.[3]
Troubleshooting Guides
Problem: Inconsistent results in oral dosing experiments.
| Possible Cause | Troubleshooting Steps |
| Improper Dosing Technique | - Ensure accurate gavage technique to avoid accidental administration into the lungs.- Standardize the volume of administration across all animals. |
| Animal-to-Animal Variability | - Ensure a consistent fasting state for all animals before dosing, as food can affect absorption.- Use animals from the same source and of a similar age and weight. |
| Formulation Instability | - Visually inspect the dosing formulation for any precipitation of the compound before each administration.- Prepare fresh dosing solutions for each experiment to avoid degradation. |
Problem: Low systemic exposure despite successful oral administration.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in GI Fluids | - Pre-wet the compound with a small amount of a wetting agent before adding the bulk vehicle.- Consider micronization or nanomilling to increase the surface area of the drug particles. |
| Low Permeability | - Co-administer with a permeation enhancer (use with caution and after thorough literature review for the specific enhancer).- Investigate if this compound is a substrate for efflux transporters like P-glycoprotein. If so, co-administration with a P-gp inhibitor could be explored in preclinical models. |
| High First-Pass Metabolism | - Conduct in vitro metabolism studies using liver microsomes to understand the metabolic stability of this compound.- If metabolism is high, a prodrug approach could be considered to mask the metabolic site.[1][2][3] |
Data Presentation
Table 1: Example Data from a Pilot Oral Bioavailability Study
This table provides a template for researchers to organize their data when assessing the impact of different formulation strategies on the oral bioavailability of this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 15 |
| Solution in 20% PEG 400 | 10 | 450 ± 90 | 1.0 | 1800 ± 350 | 45 |
| SEDDS Formulation | 10 | 900 ± 180 | 0.5 | 4500 ± 900 | 90 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Dosing
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., Labrafac™ lipophile WL 1349).
-
Surfactant: Select a non-ionic surfactant with a high HLB value (e.g., Kolliphor® EL).
-
Co-surfactant: Select a co-surfactant to improve the emulsification process (e.g., Transcutol® HP).
-
-
Formulation Development:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratios that form a stable microemulsion upon dilution with water.
-
-
Drug Loading:
-
Dissolve this compound in the optimized SEDDS formulation.
-
Gently heat and vortex until a clear solution is obtained.
-
-
Characterization:
-
Determine the droplet size of the resulting emulsion upon dilution in simulated gastric fluid.
-
Assess the stability of the formulation over time.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: GABA-B receptor signaling pathway modulated by this compound.
Caption: Workflow for troubleshooting poor oral bioavailability.
References
potential off-target effects of ADX71441 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ADX71441, a positive allosteric modulator (PAM) of the GABAB receptor. The following resources are designed to help troubleshoot unexpected experimental outcomes and guide further investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the GABAB receptor.[1][2][3][4] Unlike direct agonists such as baclofen, this compound does not activate the GABAB receptor on its own. Instead, it enhances the receptor's response to the endogenous neurotransmitter, gamma-aminobutyric acid (GABA).[4][5][6] This modulatory action is intended to respect the natural physiological patterns of GABAergic signaling, which is theorized to result in a better side-effect profile compared to orthosteric agonists.[4][5]
Q2: How selective is this compound for the GABAB receptor?
Q3: Why was the clinical development of this compound for addiction discontinued?
A3: In 2019, Indivior, who had licensed this compound from Addex Therapeutics for the treatment of addiction, announced their decision to halt its development for this indication.[5] The decision was made after an internal assessment, with the company choosing to focus on alternative GABAB PAM compounds.[5] Addex Therapeutics is currently evaluating the future development of this compound for other potential indications.[5] The specific reasons for this discontinuation have not been publicly detailed and could be multifactorial, not necessarily related to off-target effects.
Q4: Can on-target effects of this compound be mistaken for off-target effects?
A4: Yes, some on-target effects of potent GABAB receptor modulation, especially at higher doses, could be misinterpreted as off-target effects. These may include:
-
Sedation and motor impairment: Although GABAB PAMs are expected to have a better therapeutic window than agonists, dose-dependent sedation and muscle relaxant effects have been observed with this compound in preclinical models.[1][9]
-
Hypothermia: A transient decrease in body temperature has been noted in animal studies following acute administration of this compound.[1]
Researchers observing these effects should consider them as potential on-target pharmacology, particularly if they occur at concentrations consistent with GABAB receptor modulation.
Troubleshooting Guide
This guide is intended to help researchers investigate unexpected experimental results that may be related to off-target effects of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype inconsistent with known GABAB signaling. | 1. Off-target activity: The compound may be interacting with another receptor, ion channel, or enzyme in your experimental system. 2. Cell-line specific effects: The observed phenotype may be unique to the genetic background or expression profile of your specific cell line. | 1. Perform a concentration-response curve: Determine if the unexpected effect occurs at concentrations significantly higher than those required for GABAB modulation. 2. Use a structurally unrelated GABAB PAM: Compare the effects of this compound with another selective GABAB PAM. If the effect is unique to this compound, it is more likely to be off-target. 3. Test in a different cell line: Replicate the key experiment in a different cell line to assess the generality of the finding. 4. Conduct broad off-target screening: If the effect is critical, consider profiling this compound against a panel of common off-target liabilities (see Experimental Protocols section). |
| Variable or inconsistent results between experiments. | 1. Compound stability or solubility: this compound may be degrading or precipitating in your experimental media. 2. Variability in endogenous GABA levels: As a PAM, the effect of this compound is dependent on the concentration of the endogenous agonist, GABA. | 1. Verify compound integrity: Use freshly prepared solutions and confirm solubility in your specific assay buffer. 2. Control for GABA concentration: In in vitro assays, consider adding a known, fixed concentration of GABA to stabilize the response. In cell-based assays, be aware that culture conditions can influence endogenous GABA levels. |
| Observed effect is not blocked by a GABAB receptor antagonist. | 1. Off-target effect: The observed phenotype is likely mediated by a mechanism independent of the GABAB receptor. | 1. Confirm antagonist activity: Ensure the GABAB antagonist used is active and applied at an appropriate concentration to block on-target effects. 2. Investigate alternative targets: Based on the observed phenotype, hypothesize and test for interactions with other relevant signaling pathways. |
Quantitative Data Summary
The following table summarizes key in vitro and in vivo potency data for this compound to provide a reference for its on-target activity.
| Assay Type | Parameter | Species | Value | Reference |
| In Vitro Functional Assay | EC50 (GABA potentiation) | Rat | 180 nM | Kalinichev et al., 2017 |
| In Vitro Functional Assay | EC50 (GABA potentiation) | Human | 270 nM | Kalinichev et al., 2017 |
| In Vivo Behavioral Assay (Anxiety) | Minimum Effective Dose (MED) | Mouse/Rat | 3 mg/kg | Kalinichev et al., 2017 |
| In Vivo Behavioral Assay (Pain) | MED | Mouse | 3 mg/kg | Kalinichev et al., 2017 |
| In Vivo Behavioral Assay (Motor) | MED (Rotarod) | Rat | 10 mg/kg | Kalinichev et al., 2017 |
| In Vivo Behavioral Assay (Alcohol Self-Administration) | Effective Dose | Rat | 1-10 mg/kg | Augier et al., 2017 |
Experimental Protocols
For researchers wishing to directly assess the off-target profile of this compound, the following generalized protocols for standard screening assays are provided.
Radioligand Binding Assay for Off-Target GPCRs
This protocol describes a competitive binding assay to determine if this compound interacts with the orthosteric binding site of other GPCRs.
Objective: To measure the binding affinity (Ki) of this compound for a panel of GPCRs.
Materials:
-
This compound
-
Membrane preparations from cells expressing the target off-target GPCRs
-
Specific radioligand for each target receptor
-
Non-specific binding control compound for each target
-
Assay buffer (target-specific)
-
96-well plates
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration for screening is 10 µM.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either vehicle, a saturating concentration of the non-specific control, or the desired concentration of this compound.
-
Membrane Addition: Add the membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Kinase Profiling (KinomeScan)
This protocol outlines a competitive binding assay to assess the interaction of this compound with a broad panel of human kinases.
Objective: To quantify the binding of this compound to a large number of kinases and identify potential off-target interactions.
Materials:
-
This compound
-
Kinase panel (e.g., KINOMEscan™ services)
-
Assay components provided by the service provider (typically includes kinases, immobilized ligands, and detection reagents)
Methodology (based on a typical commercial service):
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 mM in DMSO).
-
Assay Principle: The assay typically involves DNA-tagged kinases, an immobilized broad-spectrum kinase inhibitor, and the test compound (this compound). This compound competes with the immobilized inhibitor for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with this compound.
-
Data Analysis: Results are often reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. A selectivity score (S-score) may also be calculated to represent the number of kinases bound by the compound at a certain threshold.
Visualizations
GABAB Receptor Signaling Pathway
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addex therapeutics :: Addex this compound Preclinical Results for Treatment of Alcohol Use Disorder Published in Journal of Psychopharmacology [addextherapeutics.com]
- 3. Addex Therapeutics this compound Pharmacological Profile Published In Neuropharmacology - BioSpace [biospace.com]
- 4. Addex therapeutics :: Addex’ this compound Demonstrates Robust Efficacy in Multiple Preclinical Models of Alcohol Use Disorder [addextherapeutics.com]
- 5. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
- 6. Addex therapeutics :: Addex this compound Positive Results in Preclinical Model of Nicotine Addiction [addextherapeutics.com]
- 7. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
interpreting variable results in ADX71441 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADX71441, a positive allosteric modulator (PAM) of the GABAB receptor. Variable results in preclinical studies can arise from a multitude of factors, and this resource aims to help you navigate and interpret your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel, potent, and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid receptor B (GABAB R).[1][2][3] As a PAM, it does not activate the GABAB receptor directly but potentiates the effect of the endogenous ligand, GABA.[4][5] This leads to an enhancement of the natural physiological signaling of the GABAB receptor, which is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission.[4][5] This mechanism of action is thought to offer a better therapeutic window and fewer side effects compared to direct GABAB receptor agonists like baclofen.[4][6][7]
Q2: In which preclinical models has this compound shown efficacy?
This compound has demonstrated efficacy in a range of rodent models for various conditions, including:
-
Alcohol Use Disorder: It has been shown to reduce excessive alcohol intake in models of binge drinking and long-term excessive drinking.[1][8][9][10][11][12]
-
Overactive Bladder (OAB): Studies in mice and guinea pigs have shown that this compound can reduce micturition frequency and increase bladder capacity.[2][6][13]
-
Pain and Anxiety: this compound has exhibited analgesic effects in models of visceral pain and anxiolytic-like effects in behavioral tests.[3][14]
Q3: What are the key differences between this compound and a direct GABAB agonist like baclofen?
The primary difference lies in their mechanism of action. Baclofen is an orthosteric agonist that directly binds to and activates the GABAB receptor.[4] In contrast, this compound is a positive allosteric modulator that binds to a different site on the receptor and only enhances the receptor's response when the natural ligand, GABA, is present.[4][5] This "activity-dependent" modulation is hypothesized to lead to a more physiological response and a better side-effect profile, potentially avoiding issues like tolerance and toxicity associated with direct agonists.[5][6][7]
Q4: Has the development of this compound been discontinued?
In 2019, Indivior decided to halt the evaluation of this compound for addiction and focus on alternative GABAB PAM compounds.[4] However, Addex Therapeutics, the originating company, has retained the rights to develop this compound for other indications.[4]
Troubleshooting Guide
Issue 1: High Variability in Dose-Response
Question: We are observing significant variability in the dose-response to this compound across different experimental cohorts. What could be the cause?
Possible Causes and Solutions:
-
Animal Strain and Species Differences: The pharmacokinetics and pharmacodynamics of this compound may vary between different rodent strains and species. For example, studies have used C57BL/6J mice and Sprague-Dawley or Wistar rats.[1][11][12][14] Ensure consistency in the animal model used.
-
Route of Administration: The bioavailability and onset of action of this compound will differ depending on the route of administration (e.g., oral gavage (p.o.), intraperitoneal (i.p.), intravenous (i.v.)).[1][2][12][14] Verify that the administration route is consistent and appropriate for the experimental question.
-
Metabolic State of Animals: Factors such as the fed/fasted state of the animals can influence drug absorption and metabolism. Standardize the feeding schedule of your animals prior to and during the experiment.
-
Stress Levels: High stress levels in animals can alter GABAergic tone, potentially influencing the effects of a GABAB PAM. Handle animals consistently and allow for adequate acclimatization to the experimental environment.
Issue 2: Lack of Efficacy or Unexpected Results
Question: Our experiments with this compound are not replicating the expected effects reported in the literature, or we are seeing unexpected outcomes. What should we check?
Possible Causes and Solutions:
-
Compound Stability and Formulation: Ensure that this compound is properly stored and that the formulation (e.g., vehicle) is appropriate and consistent. For example, a common vehicle used is 1% carboxymethyl cellulose (B213188) (CMC).[2]
-
GABAB Receptor Expression Levels: The expression of GABAB receptors can vary across different brain regions and cell types.[14] The effect of this compound is dependent on the presence of these receptors. Consider verifying receptor expression in your tissue or cell line of interest.
-
Endogenous GABA Levels: As a PAM, the effect of this compound is dependent on the presence of endogenous GABA.[4][5] Experimental conditions that alter GABA levels (e.g., co-administration of other drugs, specific behavioral paradigms) could influence the observed effects of this compound.
-
Off-Target Effects at High Doses: While this compound is reported to be selective, high concentrations may lead to off-target effects. Some studies have noted mild reductions in motor activity or sedation at higher doses (e.g., 30 mg/kg).[1][3] If you are using high doses, consider including control experiments to assess for potential non-specific effects on motor function or sedation.
Data Presentation
Table 1: Summary of this compound Efficacy in Alcohol Drinking Models
| Animal Model | Doses (mg/kg) | Route of Administration | Key Findings | Reference |
| C57BL/6J Mice (Drinking-in-the-Dark) | 3, 10, 30 | p.o. | Dose-dependent reduction in ethanol (B145695) intake. | [1][9] |
| C57BL/6J Mice (Intermittent Access) | 3, 10, 17 | p.o. | Dose-dependent suppression of alcohol intake over 24 hours. | [1][8][10] |
| Wistar Rats (Alcohol Self-Administration) | 1, 3, 10, 30 | i.p. | Dose-dependent decrease in alcohol self-administration, with higher potency in alcohol-dependent rats. | [11][12] |
Table 2: Summary of this compound Efficacy in Overactive Bladder Models
| Animal Model | Doses (mg/kg) | Route of Administration | Key Findings | Reference |
| C57Bl6/J Mice | 1, 3, 10 | p.o. | Increased urinary latencies and reduced number of urinary events at 10 mg/kg. | [2][6] |
| Guinea Pigs | 1, 3 | i.v. | Increased intercontraction interval and bladder capacity; reduced micturition frequency. | [2][6][13] |
Experimental Protocols
Protocol 1: Drinking-in-the-Dark (DID) Model in Mice
This protocol is adapted from studies investigating the effect of this compound on binge-like alcohol drinking.[1][8]
-
Animals: Male C57BL/6J mice.
-
Habituation: Mice are habituated to the experimental procedures.
-
Drinking Sessions: For 3 days, mice are given access to a single bottle of 20% ethanol (w/v) for 2-4 hours, starting 3 hours into the dark cycle. Water is provided at all other times.
-
Drug Administration: On the fourth day, mice are administered this compound (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle prior to the ethanol access period.
-
Measurement: Ethanol and water consumption are measured at regular intervals (e.g., every hour for 4 hours).
Protocol 2: Overactive Bladder Model in Mice
This protocol is based on studies evaluating this compound for the treatment of OAB.[2][6]
-
Animals: C57Bl6/J mice.
-
Fasting: Mice are food-deprived for 24 hours prior to the study.
-
Drug Administration: Mice are orally administered this compound (e.g., 1, 3, 10 mg/kg), vehicle, or a positive control (e.g., oxybutynin).
-
Hydration and Diuresis: Animals are overhydrated with water and then challenged with a diuretic (furosemide).
-
Micturition Monitoring: Mice are placed in micturition chambers, and urinary parameters (e.g., latency to first urination, number of urination events, total urine volume) are monitored.
Visualizations
Caption: this compound enhances GABA-mediated activation of the GABAB receptor.
Caption: A logical workflow for troubleshooting variable this compound results.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
- 5. Addex therapeutics :: Addex GABAB Positive Allosteric Modulators Demonstrate Promise in Alcohol Use Disorder [addextherapeutics.com]
- 6. This compound, a novel, potent and selective positive allosteric modulator of the GABAB receptor, shows efficacy in rodent models of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Addex therapeutics :: Addex Reports this compound Reduces Alcohol Intake in a Preclinical Model of Chronic Alcohol Dependence [addextherapeutics.com]
- 11. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analgesic effect of this compound, a positive allosteric modulator (PAM) of GABAB receptor in a rat model of bladder pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing ADX71441 Concentration for In Vitro Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the in vitro use of ADX71441, a positive allosteric modulator (PAM) of the GABAB receptor. Here, you will find troubleshooting advice and frequently asked questions to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective positive allosteric modulator (PAM) of the GABAB receptor.[1] As a PAM, it does not activate the GABAB receptor directly. Instead, it binds to a distinct site on the receptor, enhancing the affinity and/or efficacy of the endogenous agonist, gamma-aminobutyric acid (GABA).[1] This modulatory action only occurs in the presence of GABA, allowing for a more physiological potentiation of the GABAB signaling pathway.
Q2: In which cell lines has this compound been characterized?
A2: The positive allosteric modulator properties of this compound have been confirmed through in vitro Schild plot analysis and reversibility tests using cell lines expressing rat and human GABAB receptors.[1]
Q3: What is a typical starting concentration range for this compound in in vitro assays?
A3: While specific optimal concentrations are highly dependent on the cell type and the experimental endpoint, in vivo studies can provide a clue for an effective concentration range. Preclinical studies in rodents have shown that oral administration of this compound at doses of 3, 10, and 30 mg/kg resulted in significant pharmacological effects. Although direct translation from in vivo dosage to in vitro concentration is not straightforward, it is a common practice to start with a wide concentration range, for instance, from low nanomolar to high micromolar (e.g., 1 nM to 100 µM), to establish a dose-response curve.
Q4: How should I prepare this compound for in vitro experiments?
A4: Like many small molecules, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO. Subsequent dilutions to the final desired concentrations should be made in the appropriate aqueous assay buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q5: What is the primary downstream signaling pathway of the GABAB receptor that this compound modulates?
A5: The GABAB receptor is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins. Upon activation by GABA, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a PAM, enhances this GABA-induced reduction in cAMP.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Suboptimal GABA Concentration: The effect of a PAM is dependent on the presence of an orthosteric agonist. If the GABA concentration is too low, the potentiation by this compound may not be detectable. If it's too high (saturating), the receptor may already be maximally activated, leaving no room for potentiation. | Determine the EC20 to EC50 (the concentration of GABA that produces 20% to 50% of its maximal effect) for your specific assay system. Use this sub-maximal concentration of GABA to unmask the potentiating effect of this compound. |
| Low Receptor Expression: The cell line used may not express a sufficient number of functional GABAB receptors. | Verify GABAB receptor expression levels using techniques like Western blot, qPCR, or radioligand binding assays. Consider using a cell line with higher or induced expression of the receptor. | |
| Compound Instability or Precipitation: this compound may be unstable or precipitate in the assay buffer at the tested concentrations. | Prepare fresh stock solutions. Visually inspect for any precipitation after dilution into aqueous buffers. If solubility is an issue, consider using a different formulation or a lower concentration range. | |
| High background signal or off-target effects | Compound Cytotoxicity: At high concentrations, this compound may exhibit cytotoxic effects, leading to non-specific changes in the assay readout. | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration range of this compound. Ensure that the concentrations used in the functional assays are non-toxic. |
| Non-specific interactions: The compound may interact with other components of the assay system. | Include appropriate controls, such as testing this compound in a parental cell line that does not express the GABAB receptor, to identify any off-target effects. | |
| Variability in results | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect receptor expression and signaling. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Assay variability: Pipetting errors or fluctuations in incubation times can introduce variability. | Use calibrated pipettes and follow a standardized and consistent assay protocol. Include appropriate positive and negative controls in each experiment to monitor assay performance. |
Data on this compound In Vitro Activity
While detailed concentration-response data from primary in vitro characterization is not publicly available in the searched literature, the following table provides an estimation of effective concentrations based on in vivo studies and their relation to an in vitro IC50 value.
| In Vivo Dose (Oral, Mice) | Resulting Plasma Concentration (ng/mL) | Unbound Plasma Concentration / In Vitro IC50 Ratio |
| 1 mg/kg | 101 | 0.36 |
| 3 mg/kg | 208 | 0.74 |
| 10 mg/kg | 652 | 2.31 |
This data suggests that in vitro activity is likely observed in the nanomolar to low micromolar range.
Experimental Protocols
General Protocol for In Vitro Cell Culture and Treatment
-
Cell Culture: Culture cells (e.g., HEK293 or CHO cells stably expressing human GABAB receptors) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed the cells into appropriate multi-well plates (e.g., 96-well or 384-well) at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO. Create serial dilutions of this compound in a suitable assay buffer. Also, prepare a range of GABA concentrations to determine the EC20-EC50.
-
Treatment: On the day of the experiment, replace the culture medium with the assay buffer. Add the desired concentrations of this compound (and vehicle control) to the cells and pre-incubate for a specified period (e.g., 15-30 minutes). Following the pre-incubation, add the pre-determined EC20-EC50 concentration of GABA.
-
Assay Readout: After the appropriate incubation time with GABA, proceed with the specific assay readout (e.g., cAMP measurement).
cAMP Accumulation Assay (General Protocol)
This assay measures the inhibition of adenylyl cyclase activity upon GABAB receptor activation.
-
Cell Stimulation: Following the general treatment protocol, stimulate the cells with a cAMP-inducing agent like forskolin (B1673556) in the presence or absence of GABA and this compound.
-
Cell Lysis: After the stimulation period, lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. The data should demonstrate a concentration-dependent enhancement of the GABA-induced inhibition of forskolin-stimulated cAMP production.
Visualizations
Caption: GABAB Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Optimization.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ADX71441 in their experiments. The following information is intended to help users identify and manage potential behavioral side effects observed during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent, and selective positive allosteric modulator (PAM) of the GABAB receptor.[1][2][3] Unlike direct agonists such as baclofen, which activate the receptor directly, PAMs like this compound enhance the effect of the endogenous ligand, GABA, only when it is naturally released.[1][4] This mechanism is thought to contribute to a more favorable side effect profile compared to orthosteric agonists.[1][4]
Q2: What are the potential therapeutic applications of this compound?
Preclinical studies have demonstrated the potential efficacy of this compound in a variety of models, including those for alcohol use disorder, anxiety, pain, and overactive bladder.[1][2][3][5][6]
Q3: Has the development of this compound been discontinued?
In 2019, Indivior ceased the development of this compound for the treatment of addiction. However, Addex Therapeutics, the originating company, is still exploring its potential for other indications, including Charcot-Marie-Tooth type 1a neuropathy (CMT1A).[4]
Troubleshooting Guide for Behavioral Side Effects
Issue 1: Sedation and Motor Impairment
Question: We are observing decreased locomotor activity and poor performance on motor coordination tasks (e.g., rotarod) in our experimental animals. How can we determine if this is a side effect of this compound and how can we mitigate it?
Answer:
Sedation and motor impairment are the most commonly reported behavioral side effects of this compound, particularly at higher doses.[2][7] It is crucial to differentiate between the desired therapeutic effect and these non-specific sedative effects.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the therapeutic window for your specific model. Preclinical data suggests a separation between the doses required for therapeutic efficacy and those causing sedation.[3][7] For instance, in studies on alcohol self-administration, specific behavioral effects were observed at doses of 1-10 mg/kg, while sedative effects were more prominent at 30 mg/kg.[7]
-
Control for Non-Specific Effects: Always include a vehicle-treated control group to establish a baseline for normal locomotor activity and motor coordination.
-
Quantitative Assessment: Utilize standardized behavioral tests to quantify motor function.
-
Locomotor Activity: Monitor animals in an open field arena. Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery. A significant reduction in total distance traveled in the this compound-treated group compared to the vehicle group is indicative of sedation.
-
Rotarod Test: This is a classic test for motor coordination and balance. A dose-dependent decrease in the latency to fall from the rotating rod suggests motor impairment.[2]
-
Data Summary: Dose-Dependent Effects of this compound on Behavior
| Species | Behavioral Test | Effective Doses (Therapeutic Effect) | Doses Associated with Sedation/Motor Impairment | Reference |
| Rat | Alcohol Self-Administration | 1-10 mg/kg (i.p.) | 30 mg/kg (i.p.) | [7] |
| Mouse | Alcohol Drinking-in-the-Dark | 10-30 mg/kg (p.o.) | Not explicitly separated, but higher doses more effective | [1] |
| Rat | Rotarod | N/A | MED: 10 mg/kg | [2] |
| Mouse | Locomotor Activity | Anxiolytic effects at 3 mg/kg | 10 mg/kg | [2] |
| Rat | Locomotor Activity | Anxiolytic effects at 3 mg/kg | 3 mg/kg | [2] |
MED: Minimum Effective Dose
Issue 2: Hypothermia
Question: We have observed a decrease in the body temperature of our animals following this compound administration. Is this a known side effect and is it transient?
Answer:
Yes, acute administration of this compound has been shown to induce hypothermia in both rats and mice.[2]
Troubleshooting Steps:
-
Monitor Core Body Temperature: Use a rectal probe or other appropriate methods to accurately measure core body temperature at regular intervals post-administration.
-
Assess Duration of Effect: In rats, the hypothermic effect has been reported to be transient, with body temperature returning to normal levels despite sustained high plasma concentrations of the compound.[2] Determine the time course of this effect in your experimental setup.
-
Consider Acclimation and Habituation: For studies involving repeated dosing, be aware that tolerance to the hypothermic effects may develop.
Data Summary: Hypothermic Effects of this compound
| Species | Minimum Effective Dose (MED) for Hypothermia | Notes | Reference |
| Rat | 10 mg/kg | Effect was transient. | [2] |
| Mouse | 10 mg/kg | [2] |
Experimental Protocols
Locomotor Activity Assessment
Objective: To quantify the effect of this compound on spontaneous locomotor activity.
Methodology:
-
Acclimate animals to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound or vehicle via the intended route (e.g., oral gavage, intraperitoneal injection).
-
At a predetermined time post-administration (e.g., 30-60 minutes), place each animal individually into an open field arena (e.g., 40 cm x 40 cm x 30 cm).
-
Record the animal's activity for a set duration (e.g., 15-30 minutes) using an automated video-tracking system.
-
Analyze the data for parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.
Rotarod Test
Objective: To assess the effect of this compound on motor coordination and balance.
Methodology:
-
Train the animals on the rotarod apparatus for several days prior to the experiment to achieve a stable baseline performance. The rotarod should be set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
On the test day, administer this compound or vehicle.
-
At the time of peak drug effect (determined from pharmacokinetic studies), place the animal on the rotating rod.
-
Record the latency to fall from the rod or the time until the animal passively rotates with the rod for two consecutive revolutions.
-
Conduct multiple trials for each animal and average the results.
Visualizations
Caption: GABAB Receptor Signaling Pathway with this compound Modulation.
Caption: Troubleshooting Workflow for Sedation Side Effects.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex this compound Preclinical Results for Treatment of Alcohol Use Disorder Published in Journal of Psychopharmacology [addextherapeutics.com]
- 4. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
- 5. Analgesic effect of this compound, a positive allosteric modulator (PAM) of GABAB receptor in a rat model of bladder pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
addressing ADX71441 tolerance or desensitization in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of ADX71441, specifically addressing potential tolerance or desensitization.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for suggesting that this compound, as a GABA-B positive allosteric modulator (PAM), might exhibit less tolerance than a direct agonist like baclofen?
A1: The primary hypothesis is that GABA-B PAMs such as this compound do not directly activate the GABA-B receptor. Instead, they enhance the effect of the endogenous agonist, GABA, when it is naturally released. This preserves the physiological patterns of receptor activation, potentially avoiding the constant receptor stimulation caused by orthosteric agonists, which is a key factor in receptor desensitization and the development of tolerance.[1][2]
Q2: Is there evidence to support the claim of reduced tolerance with long-term this compound administration?
A2: Direct, long-term studies quantifying GABA-B receptor expression and signaling following chronic this compound administration are not extensively available in published literature. However, one preclinical study in mice reported that after sub-chronic administration of this compound, the initial reduction in locomotor activity was no longer observed at the highest dose (30 mg/kg), suggesting a potential tolerance to this specific sedative effect.[3]
Q3: Has tolerance been observed with other GABA-B PAMs in long-term studies?
A3: Yes, a study on the GABA-B PAM, COR659, demonstrated that tolerance to its efficacy in reducing alcohol intake in rodents developed rapidly, within 2-4 drinking sessions. This finding suggests that the development of tolerance can be a concern for this class of compounds and may be model- or compound-specific.
Q4: What are the known cellular mechanisms of GABA-B receptor desensitization?
A4: GABA-B receptor desensitization is a complex process. One identified mechanism involves the G protein-coupled receptor kinase 4 (GRK4). Upon agonist binding, GRK4 is recruited to the GABA-B2 subunit of the receptor, leading to desensitization. This process can occur without receptor phosphorylation. Other kinases and interacting proteins are also likely involved in regulating receptor trafficking and signaling in a cell-type-specific manner.
Q5: Why did Indivior discontinue the clinical development of this compound for addiction?
A5: In 2019, Indivior announced the decision to halt the development of this compound for addiction following an "internal assessment." The specific reasons for this decision have not been made publicly available. The company stated its intention to refocus research on alternative GABA-B PAM compounds.
Troubleshooting Guides
Problem 1: Diminishing behavioral effects of this compound over the course of a long-term study.
Possible Cause: Development of tolerance to the therapeutic effects of this compound.
Troubleshooting Steps:
-
Confirm Drug Stability and Delivery:
-
Ensure the this compound compound is stable under your storage and experimental conditions.
-
Verify the accuracy of your dosing regimen and the method of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Pharmacokinetic Analysis:
-
If possible, collect plasma and brain tissue samples at different time points during the chronic study to determine if the pharmacokinetic profile of this compound changes with repeated administration.
-
-
Assess GABA-B Receptor Function and Expression:
-
Receptor Binding Assays: Use radioligand binding assays on tissue homogenates from chronically treated and control animals to determine if there are changes in the density (Bmax) or affinity (Kd) of GABA-B receptors.
-
G-protein Coupling Assays: Perform [³⁵S]GTPγS binding assays to assess the functional coupling of GABA-B receptors to their G-proteins. A decrease in agonist-stimulated [³⁵S]GTPγS binding can indicate receptor desensitization.
-
Western Blotting: Quantify the protein levels of GABA-B receptor subunits (GABABR1 and GABABR2) and downstream signaling components in relevant brain regions.
-
-
Control for Behavioral Compensation:
-
Evaluate if the animals are developing compensatory behaviors that might mask the effect of the drug. For example, in a self-administration paradigm, analyze the pattern of responding, not just the total intake.
-
Problem 2: Inconsistent or unexpected side effects with chronic this compound administration (e.g., sedation, motor impairment).
Possible Cause: Development of sensitization to certain effects of this compound or context-dependent effects.
Troubleshooting Steps:
-
Systematic Behavioral Monitoring:
-
Implement a comprehensive battery of behavioral tests at multiple time points throughout the study to systematically assess locomotor activity, motor coordination (e.g., rotarod test), and anxiety-like behavior (e.g., elevated plus-maze).
-
Compare the results from chronically treated animals to those receiving acute doses to identify changes in the side-effect profile.
-
-
Dose-Response Curve Analysis:
-
Periodically perform a full dose-response analysis for the observed side effects to determine if the potency of this compound is changing over time.
-
-
Evaluate for "Ago-PAM" Activity:
-
Positive allosteric modulators can sometimes exhibit intrinsic agonist activity, especially at higher concentrations or with specific receptor subtypes. This "ago-PAM" activity could contribute to side effects. In vitro assays can be used to characterize the agonist potential of this compound at the concentrations being achieved in vivo.
-
Data Presentation
Table 1: Summary of Acute Locomotor Activity Effects of this compound in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Distance Traveled (cm, mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | 0 | 3500 ± 250 | - |
| This compound | 1 | 3450 ± 300 | p ≥ 0.97 |
| This compound | 3 | 3300 ± 280 | p ≥ 0.97 |
| This compound | 10 | 3200 ± 310 | p ≥ 0.97 |
| This compound | 30 | 1500 ± 200 | p < 0.001 |
Data are hypothetical and based on qualitative descriptions from preclinical studies indicating sedation only at higher doses.[4]
Table 2: Effects of Acute this compound on Alcohol Self-Administration in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Alcohol Reinforcers (mean ± SEM) | Active Lever Presses (mean ± SEM) |
| Vehicle | 0 | 25 ± 2 | 50 ± 4 |
| This compound | 1 | 23 ± 3 | 45 ± 5 |
| This compound | 3 | 15 ± 2 | 30 ± 3 |
| This compound | 10 | 5 ± 1 | 10 ± 2 |
| This compound | 30 | 2 ± 1 | 4 ± 1 |
Data are hypothetical and based on qualitative descriptions from preclinical studies.[4][5]
Experimental Protocols
General Protocol for Chronic Administration of this compound in Rodents
This protocol provides a general framework. Specific parameters should be optimized for your experimental goals.
-
Compound Preparation:
-
This compound is typically suspended in a vehicle such as 1% carboxymethylcellulose (CMC) for oral administration.
-
Prepare fresh suspensions daily and ensure homogeneity before each administration.
-
-
Animal Model:
-
Select the appropriate species and strain for your research question (e.g., C57BL/6J mice for alcohol studies).
-
Acclimate animals to the housing conditions and handling procedures for at least one week before the start of the experiment.
-
-
Dosing Regimen:
-
Monitoring:
-
Monitor animal health daily (body weight, food and water intake, general appearance).
-
Conduct behavioral testing at baseline and at regular intervals throughout the chronic dosing period.
-
-
Tissue Collection:
-
At the end of the study, collect blood and brain tissue for pharmacokinetic and pharmacodynamic analyses.
-
Rapidly dissect brain regions of interest and flash-freeze for later analysis (e.g., Western blotting, receptor binding assays).
-
Example Protocol: Assessing GABA-B Receptor Desensitization using Bioluminescence Resonance Energy Transfer (BRET)
This protocol describes a general approach to monitor the interaction between GABA-B receptor subunits and β-arrestin, a key step in desensitization.
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293) that does not endogenously express high levels of GABA-B receptors.
-
Co-transfect cells with plasmids encoding:
-
GABA-B R1 subunit
-
GABA-B R2 subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc)
-
β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
-
-
BRET Assay:
-
Plate the transfected cells in a white, 96-well microplate.
-
24-48 hours post-transfection, replace the culture medium with a buffer suitable for the BRET assay.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emissions.
-
Add GABA or a GABA-B agonist to stimulate the receptors.
-
Immediately begin measuring the BRET signal kinetically over a time course (e.g., 30-60 minutes).
-
To assess the effect of this compound, pre-incubate the cells with the compound before adding the agonist.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
An increase in the BRET ratio upon agonist stimulation indicates the recruitment of β-arrestin-2 to the GABA-B R2 subunit.
-
Compare the magnitude and kinetics of the BRET signal in the presence and absence of chronic this compound treatment to assess desensitization.
-
Visualizations
Caption: GABA-B receptor signaling pathway with this compound modulation.
Caption: Workflow for a long-term this compound in vivo study.
Caption: Theoretical basis for reduced tolerance with PAMs.
References
- 1. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]
- 3. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of ADX71441 in Tissue Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting ADX71441 in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in tissue samples?
A1: The most common and robust method for quantifying this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for complex matrices like tissue homogenates.
Q2: What is the expected limit of quantification (LOQ) for this compound in biological samples?
A2: For plasma samples, a limit of quantification of 1–5 ng/ml has been reported.[1] While specific LOQs for tissue samples will depend on the tissue type and extraction efficiency, a similar range can be targeted during method development.
Q3: How should tissue samples be processed before analysis by LC-MS/MS?
A3: Tissue samples first need to be homogenized in a suitable buffer to create a uniform suspension. Following homogenization, a protein precipitation step, typically using a cold organic solvent like acetonitrile (B52724), is used to remove proteins that can interfere with the analysis.[1] The resulting supernatant can then be further processed and injected into the LC-MS/MS system.
Q4: What mass transition should I monitor for this compound in MS/MS detection?
A4: For mass spectrometry analysis in positive electrospray ionization mode, the multiple reaction monitoring (MRM) transition for this compound is m/z 437/143.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Inefficient tissue homogenization. | Ensure the tissue is completely homogenized. Consider using a more powerful homogenizer or increasing the homogenization time. Optimize the homogenization buffer. |
| Incomplete protein precipitation. | Ensure the acetonitrile is cold and that the sample is vortexed thoroughly after its addition. Allow sufficient time for precipitation at a low temperature before centrifugation. | |
| High Matrix Effects | Co-elution of interfering substances from the tissue matrix. | Optimize the chromatographic conditions (e.g., gradient, column chemistry) to better separate this compound from matrix components. Consider a more rigorous sample clean-up method, such as solid-phase extraction (SPE), after protein precipitation. |
| Poor Peak Shape | Issues with the analytical column or mobile phase. | Check the column for degradation and replace if necessary. Ensure the mobile phase is correctly prepared and filtered. |
| Inconsistent Results | Variability in sample preparation. | Standardize the entire workflow, from tissue weighing and homogenization to extraction and injection. Use an internal standard to normalize for variations. |
| No Signal Detected | Instrument malfunction or incorrect MS/MS parameters. | Verify the mass spectrometer is tuned and calibrated. Confirm that the correct MRM transition (437/143) and other MS parameters are correctly set.[1] |
Quantitative Data Summary
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Quantification (LOQ) | 1–5 ng/ml | Plasma | LC-MS/MS | [1] |
| MRM Transition (MH+) | 437/143 | - | Mass Spectrometry | [1] |
Experimental Protocols
Detailed Methodology: Quantification of this compound in Tissue Samples by LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of this compound from tissue samples, adapted from methods used for plasma analysis.[1]
1. Tissue Homogenization: a. Weigh a portion of the frozen tissue sample. b. Add a 4-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline). c. Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.
2. Sample Preparation (Protein Precipitation): a. To 50 µl of tissue homogenate, add 150 µl of ice-cold acetonitrile. b. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. c. Centrifuge the samples at 13,200 rpm for 15 minutes at 4°C. d. Carefully transfer 100 µl of the supernatant to a clean 384-well analytical plate or autosampler vials.
3. LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:
- System: Waters UPLC system or equivalent.
- Mobile Phase: A 1.5-minute gradient with 10 mM ammonium (B1175870) formate (B1220265) (pH 3.5) and acetonitrile containing 15 mM formic acid.
- Flow Rate: 0.8 ml/min. b. Mass Spectrometry (MS) Conditions:
- System: API 3200 or a similar triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition: Monitor the MH+ transition of 437/143.
4. Calibration and Quality Control: a. Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into a blank tissue homogenate matrix. b. Process these standards and QCs alongside the unknown samples using the same procedure described above.
Visualizations
Caption: Experimental workflow for the detection of this compound in tissue samples.
Caption: Mechanism of action of this compound as a GABA-B receptor positive allosteric modulator (PAM).
References
Validation & Comparative
A Preclinical Showdown: ADX71441 and Baclofen in the Management of Spasticity
For researchers and drug development professionals, the quest for more effective and better-tolerated treatments for spasticity is a continuous endeavor. This guide provides a comparative analysis of the novel GABA-B positive allosteric modulator, ADX71441, and the established GABAB receptor agonist, baclofen (B1667701), based on available preclinical data. While direct head-to-head studies in spasticity models are not yet published, this guide synthesizes findings from separate preclinical investigations to offer insights into their respective profiles.
At a Glance: this compound vs. Baclofen
| Feature | This compound | Baclofen |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of the GABAB receptor.[1] | Direct agonist of the GABAB receptor. |
| Preclinical Model of Spasticity | Rat transection spinal cord injury (SCI) model.[2] | Various models including spinal ischemia-induced spasticity and chronic spinal rats.[3][4] |
| Key Efficacy Endpoint | Reduction in Hoffmann's reflex (H-reflex) amplitude.[2] | Reduction in H-reflex, inhibition of monosynaptic and polysynaptic reflexes, and decrease in muscle resistance.[3][5] |
| Administration Route in Studies | Intravenous (i.v.), Oral (p.o.).[1][2] | Intrathecal (i.t.), Subcutaneous (SC).[3][4] |
| Reported Efficacy | Significant reduction in H-reflex amplitude at 10 mg/kg (i.v.).[2] | Dose-dependent reduction in spasticity measures.[3][5] |
| Potential Advantage | May offer a more physiological modulation of the GABAB receptor, potentially leading to a better side-effect profile and less tolerance. | Well-established efficacy for spasticity of spinal origin.[4] |
Mechanism of Action: A Tale of Two Modalities
Both this compound and baclofen exert their effects through the GABAB receptor, a key player in inhibitory neurotransmission. However, their interaction with the receptor differs fundamentally.
Baclofen acts as a direct agonist, meaning it binds to the main (orthosteric) site of the GABAB receptor and activates it, mimicking the action of the endogenous neurotransmitter GABA.[1] This direct and continuous activation leads to a reduction in the release of excitatory neurotransmitters, thereby dampening the hyperexcitability that characterizes spasticity.
This compound , on the other hand, is a positive allosteric modulator (PAM).[1] It binds to a different site (allosteric site) on the GABAB receptor. By itself, this compound does not activate the receptor. Instead, it enhances the effect of GABA when GABA is naturally released and binds to the receptor. This mechanism is thought to provide a more nuanced and physiological modulation of GABAB receptor activity, potentially leading to a wider therapeutic window and a reduced likelihood of side effects and tolerance associated with constant receptor activation.
Preclinical Efficacy in Spasticity Models
This compound in a Rat Spinal Cord Injury (SCI) Model
A key preclinical study evaluated this compound in a rat model of spasticity induced by spinal cord transection.[2] The primary measure of efficacy was the Hoffmann's reflex (H-reflex), an electrophysiological measure of monosynaptic reflex activity that is often hyperexcitable in spasticity.
Experimental Protocol:
-
Animal Model: Rats with spasticity induced by spinal cord transection.[2]
-
Intervention: Single intravenous (i.v.) administration of this compound (1, 3, or 10 mg/kg) or vehicle.[2]
-
Primary Endpoint: Rate-dependent depression of the H-reflex.[2]
Quantitative Results:
| Dose of this compound (i.v.) | Outcome |
| 10 mg/kg | Significantly reduced the mean relative amplitudes of the H-reflex.[2] |
| Time Course of Effect (10 mg/kg) | |
| Onset of Action | 6 minutes.[2] |
| Maximum Effect | 26 minutes.[2] |
| Duration of Action | 86 minutes.[2] |
Additionally, in a separate study, this compound was shown to dose-dependently reduce the time rats spent on a rotarod, which is indicative of muscle-relaxant properties. The minimum effective dose in this test was 10 mg/kg.[1]
Baclofen in Preclinical Spasticity Models
Baclofen has been extensively studied in various animal models of spasticity. One study utilized a rat model of spinal ischemia-induced spasticity to investigate the effects of baclofen and the development of tolerance.[3] Another study in chronic spinal rats assessed its impact on spinal reflexes.[5]
Experimental Protocols:
-
Spinal Ischemia Model:
-
Chronic Spinal Rat Model:
Quantitative Results:
| Model | Intervention | Outcome |
| Spinal Ischemia | Bolus i.t. baclofen (1.0 µg) | Reduced PMR by 40-50% before tolerance development.[3] |
| Spinal Ischemia | Chronic i.t. baclofen infusion | Initially decreased PMR, but tolerance developed after 5-7 days with PMR returning to pre-infusion levels.[3] |
| Chronic Spinal Rat | Baclofen (in vitro) | EC50 for inhibition of monosynaptic reflex: 0.26 ± 0.07 µM.[6] |
| Chronic Spinal Rat | Baclofen (in vitro) | EC50 for inhibition of polysynaptic reflex: 0.25 ± 0.09 µM.[6] |
Experimental Workflows
Discussion and Future Directions
The available preclinical data suggests that both this compound and baclofen are effective in reducing signs of spasticity in rodent models. This compound, with its positive allosteric modulator mechanism, presents a potentially more refined approach to GABAB receptor modulation. The significant reduction in H-reflex amplitude in a spinal cord injury model is a promising finding.
Baclofen's efficacy is well-established, but the development of tolerance with chronic administration, as demonstrated in the spinal ischemia model, remains a clinical challenge.[3] The distinct mechanism of action of this compound may translate to a reduced propensity for tolerance development, although this requires direct investigation in chronic dosing studies.
A head-to-head preclinical study directly comparing the efficacy, side-effect profile (e.g., sedation, motor impairment), and tolerance liability of this compound and baclofen in a validated model of spasticity is a critical next step. Such a study would provide invaluable data for researchers and clinicians in the field of spasticity and further elucidate the therapeutic potential of GABAB receptor positive allosteric modulation. Furthermore, a study comparing oral formulations of both compounds would be highly relevant for clinical translation.
In a preclinical model of Charcot-Marie-Tooth Type 1A disease, this compound demonstrated comparable efficacy to baclofen in reducing the overexpression of PMP22 mRNA, a key pathological marker.[7] While not a spasticity model, this study provides the most direct evidence of comparable biological activity between the two compounds.
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addex therapeutics :: Addex this compound Demonstrates Positive Results in Highly Translational Preclinical Model of Spasticity. [addextherapeutics.com]
- 3. Development of baclofen tolerance in a rat model of chronic spasticity and rigidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the antinociceptive and antispastic action of (-)-baclofen after systemic and intrathecal administration in intact, acute and chronic spinal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of baclofen on spinal reflexes and persistent inward currents in motoneurons of chronic spinal rats with spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Addex therapeutics :: Addex this compound Dose Dependently Reduced PMP22 Expression Comparable to Baclofen in a Pre-Clinical Transgenic Model of Charcot-Marie-Tooth 1A Disease [addextherapeutics.com]
Comparative Efficacy of ADX71441 and Other GABA-B Positive Allosteric Modulators (PAMs)
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of ADX71441 in comparison to other notable GABA-B PAMs.
This guide provides an objective comparison of the preclinical efficacy of this compound with other key Gamma-Aminobutyric Acid type B (GABA-B) receptor positive allosteric modulators (PAMs), including GS39783, rac-BHFF, and CGP7930. The data presented is collated from various preclinical studies and is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds across different disease models.
Introduction to GABA-B PAMs
GABA-B receptors, a class of G-protein coupled receptors, are crucial in mediating inhibitory neurotransmission in the central nervous system. Positive allosteric modulators of the GABA-B receptor represent a promising therapeutic strategy. Unlike direct agonists, PAMs do not activate the receptor themselves but rather enhance the effect of the endogenous ligand, GABA. This mechanism is believed to offer a more nuanced modulation of GABA-B signaling, potentially leading to a better safety and tolerability profile by preserving the natural spatio-temporal dynamics of GABAergic transmission.
Quantitative Efficacy Comparison
The following tables summarize the preclinical efficacy of this compound and other GABA-B PAMs in various animal models.
Table 1: Efficacy in Alcohol Use Disorder Models
| Compound | Animal Model | Dosing (mg/kg) | Key Efficacy Metric | Result | Citation |
| This compound | Rat (Alcohol Self-Administration) | 1, 3, 10, 30 (i.p.) | Reduction in alcohol self-administration | Dose-dependent decrease; significant effect at 3 mg/kg, >80% reduction at 10 mg/kg.[1] | [1][2] |
| This compound | Rat (Cue-Induced Relapse) | 3, 10 (i.p.) | Blockade of alcohol seeking | Potent blockade at both doses.[1] | [1] |
| This compound | Rat (Stress-Induced Relapse) | 3, 10 (i.p.) | Blockade of alcohol seeking | Potent blockade at both doses.[1] | [1] |
| This compound | Mouse (Drinking-in-the-Dark) | 3, 10, 30 (p.o.) | Reduction in ethanol (B145695) intake | Dose-dependent reduction; significant at 10 and 30 mg/kg.[3] | [3][4] |
| This compound | Mouse (Intermittent Access) | 3, 10, 17 (p.o.) | Reduction in ethanol intake | Dose-dependent reduction.[3] | [3][4] |
| rac-BHFF | Rat (Alcohol Self-Administration) | 50, 100, 200 (i.g.) | Reduction in daily alcohol intake | Dose-related reduction of ~25%, ~40%, and ~65% respectively.[5] | [5] |
Table 2: Efficacy in Anxiety Models
| Compound | Animal Model | Dosing (mg/kg) | Key Efficacy Metric | Result | Citation |
| GS39783 | Mouse (Light-Dark Box) | 10, 30 (i.p.) | Increased time in bright area | Anxiolytic-like effects observed at 30 mg/kg in high-anxiety and stress-responsive subgroups.[6][7][8] | [6][7][8] |
| GS39783 | Rat (Elevated Plus Maze) | Not specified | Anxiolytic-like effects | Reported to have anxiolytic-like effects.[9][10] | [9][10] |
Table 3: Efficacy in Pain Models
| Compound | Animal Model | Dosing (mg/kg) | Key Efficacy Metric | Result | Citation |
| rac-BHFF | Mouse (Neuropathic Pain - CCI) | Not specified | Analgesia | Potentiated baclofen-mediated analgesia.[11] | [11] |
| CGP7930 | Rat (Visceral Pain - CRD) | 3-30 µmol/kg (i.v.) | Reduction in visceromotor response (VMR) | Dose-dependent reduction with a maximal inhibition of 31%.[12] | [12] |
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABA-B receptor. Upon binding of GABA, the receptor undergoes a conformational change, leading to the activation of associated Gi/o proteins. The dissociated Gα and Gβγ subunits then modulate downstream effectors, including adenylyl cyclase and ion channels. PAMs are thought to bind to the transmembrane domain of the GABA-B2 subunit, enhancing the conformational changes induced by GABA binding to the GABA-B1 subunit.
Caption: GABA-B receptor signaling pathway.
Experimental Workflow: Preclinical Alcohol Self-Administration Study
The diagram below outlines a typical workflow for a preclinical study evaluating the efficacy of a GABA-B PAM in a rodent model of alcohol self-administration.
Caption: Preclinical alcohol self-administration workflow.
Experimental Protocols
Drinking-in-the-Dark (DID) Mouse Model of Binge-Like Alcohol Intake
This model is used to assess binge-like alcohol consumption in mice.[13][14][15][16]
-
Animals: Male C57BL/6J mice are commonly used due to their preference for ethanol.[3]
-
Housing: Mice are singly housed to accurately measure individual consumption.[14]
-
Procedure:
-
Drug Administration: Test compounds (e.g., this compound) or vehicle are typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the ethanol access period.[3][4]
-
Data Collection: The amount of ethanol consumed is measured by weighing the bottles before and after the access period.[3]
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[17][18][19][20][21]
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.[17][19]
-
Animals: Mice or rats.
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the test.[18]
-
Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period, typically 5 minutes.[19][20]
-
The maze is cleaned between each trial to remove olfactory cues.[18][19]
-
-
Drug Administration: The test compound (e.g., GS39783) or vehicle is administered at a predetermined time before the test.
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system or by a trained observer. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[17][18]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a common surgical model used to induce neuropathic pain in rodents.[22][23][24][25]
-
Animals: Rats or mice.
-
Procedure:
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is typically assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates hyperalgesia.[22]
-
Drug Administration: The test compound (e.g., rac-BHFF) or vehicle is administered, and the effect on the paw withdrawal threshold is measured.
Colorectal Distension (CRD) Model of Visceral Pain
The CRD model is used to assess visceral pain in rodents by measuring the response to mechanical distension of the colon.[26][27][28][29][30]
-
Animals: Rats or mice.
-
Procedure:
-
Data Collection: The visceromotor response (VMR), typically quantified as the contraction of the abdominal muscles, is measured in response to the distension. A reduction in the VMR at a given pressure indicates an analgesic effect.[12]
-
Drug Administration: The test compound (e.g., CGP7930) or vehicle is administered prior to the CRD procedure, and the VMR is compared between treatment groups.[12]
Conclusion
The preclinical data suggest that this compound is a potent and efficacious GABA-B PAM with a promising therapeutic profile, particularly in the context of alcohol use disorder. It demonstrates robust, dose-dependent effects in reducing alcohol consumption and preventing relapse-like behaviors in animal models. Compared to other GABA-B PAMs, this compound appears to have a strong efficacy profile. However, direct head-to-head comparative studies are limited, and the efficacy of each compound can be influenced by the specific animal model and experimental parameters used. Further research is warranted to fully elucidate the comparative therapeutic potential of these compounds. This guide provides a foundational overview to aid in the design and interpretation of future studies in this promising area of drug development.
References
- 1. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of alcohol intake by the positive allosteric modulator of the GABA(B) receptor, rac-BHFF, in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice’s Individual Basal Anxiety and Stress Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice's Individual Basal Anxiety and Stress Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral characterization of the novel GABAB receptor-positive modulator GS39783 (N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine): anxiolytic-like activity without side effects associated with baclofen or benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The positive allosteric GABAB receptor modulator rac-BHFF enhances baclofen-mediated analgesia in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The GABA(B) receptor agonist, baclofen, and the positive allosteric modulator, CGP7930, inhibit visceral pain-related responses to colorectal distension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Drinking in the Dark Mice: A genetic model of drinking to intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scholarly Article or Book Chapter | “Drinking in the dark” (DID) procedures: A model of binge-like ethanol drinking in non-dependent mice | ID: f4752p581 | Carolina Digital Repository [cdr.lib.unc.edu]
- 15. “Drinking in the Dark” (DID) Procedures: A Model of Binge-Like Ethanol Drinking in Non-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 20. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 21. mmpc.org [mmpc.org]
- 22. Automated Gait Analysis in Mice with Chronic Constriction Injury [jove.com]
- 23. criver.com [criver.com]
- 24. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 25. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. researchgate.net [researchgate.net]
- 27. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Rodent Models of Colorectal Distension [ouci.dntb.gov.ua]
- 30. researchgate.net [researchgate.net]
Validation of ADX71441's Anxiolytic Effects: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anxiolytic effects of ADX71441, a novel GABA-B receptor positive allosteric modulator. We delve into the supporting experimental data, compare its performance with alternatives, and provide detailed methodologies for key preclinical validation models.
This compound is a potent and selective positive allosteric modulator (PAM) of the GABA-B receptor that is orally bioavailable and penetrates the brain.[1] It has demonstrated potential for the treatment of anxiety, pain, and spasticity.[1] This guide focuses on the validation of its anxiolytic properties in various preclinical models.
Mechanism of Action: Positive Allosteric Modulation of the GABA-B Receptor
This compound exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-B receptor. Unlike direct agonists that activate the receptor themselves, PAMs like this compound bind to a different site on the receptor and enhance the effect of the endogenous ligand, GABA (gamma-aminobutyric acid). This potentiation of GABAergic neurotransmission is thought to underlie its anxiolytic activity. This mechanism is believed to offer a superior side-effect profile compared to direct GABA-B agonists.
Preclinical Validation of Anxiolytic Effects
This compound has demonstrated a clear anxiolytic-like profile in two standard preclinical models of anxiety: the elevated plus maze (EPM) and the marble burying test. These effects were observed in both mice and rats.[1]
Data Presentation: Summary of Anxiolytic Efficacy
| Model | Species | Administration Route | Minimum Effective Dose (MED) | Observed Anxiolytic-Like Effect | Reference |
| Elevated Plus Maze | Mouse, Rat | Oral | 3 mg/kg | Increased exploration of open arms | [1] |
| Marble Burying Test | Mouse | Oral | 3 mg/kg | Reduced number of marbles buried | [1] |
Specific quantitative data on the percentage of time spent in open arms or the number of marbles buried were not detailed in the reviewed literature.
Comparison with Alternative Anxiolytics
A key advantage of GABA-B positive allosteric modulators like this compound is their potential for a better safety and tolerability profile compared to direct GABA-B agonists such as baclofen.
Comparative Profile: this compound vs. Baclofen
| Feature | This compound (GABA-B PAM) | Baclofen (GABA-B Agonist) |
| Anxiolytic Efficacy | Demonstrated in preclinical models | Anxiolytic effects in some patient populations |
| Sedation | Reduced locomotor activity at higher doses (10 mg/kg in mice, 3 mg/kg in rats) | Common side effect, transient drowsiness reported in 10-63% of patients |
| Muscle Relaxation | Dose-dependent reduction in rotarod performance (MED 10 mg/kg in rats) | Primary therapeutic use for spasticity |
| Hypothermia | Observed at higher doses (MED 10 mg/kg), effect in rats was transient | Can occur |
| Tolerance | Potentially lower risk | Can develop with chronic use |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Elevated Plus Maze (EPM)
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Procedure:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Administration: this compound or a vehicle control is administered orally at a predetermined time before the test.
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.
-
Data Collection: The session is recorded by an overhead video camera. Key parameters measured are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Cleaning: The maze is thoroughly cleaned between each animal to prevent olfactory cues from influencing the behavior of subsequent animals.
Marble Burying Test
This test is used to assess anxiety-like and compulsive-like behaviors in rodents. Anxious mice tend to bury harmless objects, such as glass marbles.
Procedure:
-
Apparatus: A standard rodent cage filled with 5 cm of bedding material.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes.
-
Administration: this compound or a vehicle control is administered orally prior to the test.
-
Setup: 20-25 glass marbles are arranged evenly on the surface of the bedding.
-
Testing: A single mouse is placed in the cage and left undisturbed for 30 minutes.
-
Data Collection: After the 30-minute session, the mouse is removed, and the number of marbles that are at least two-thirds buried is counted. A reduction in the number of buried marbles suggests an anxiolytic effect.
Conclusion
The available preclinical data strongly support the anxiolytic potential of this compound. Its efficacy in validated rodent models of anxiety, coupled with a promising side-effect profile inherent to its mechanism as a GABA-B positive allosteric modulator, positions it as a compound of interest for further development. While the development of this compound for addiction has been halted by one partner, its future evaluation for other indications, including anxiety, is under consideration. Further studies providing detailed quantitative comparisons with existing anxiolytics will be crucial in fully defining its therapeutic potential.
References
Cross-Species Pharmacokinetic Profile of ADX71441: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of ADX71441, a novel, potent, and selective positive allosteric modulator (PAM) of the GABAB receptor, across different preclinical species. The data presented is compiled from various in vivo studies and aims to facilitate a deeper understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a potential therapeutic agent for conditions such as anxiety, pain, and overactive bladder.[1][2]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in mice and rats following oral administration.
Table 1: Single-Dose Oral Pharmacokinetics of this compound in Male C57BL/6J Mice
| Parameter | Value | Units |
| Dose | 10 | mg/kg |
| Cmax (Maximum Plasma Concentration) | 673 ± 50 | ng/mL |
| Tmax (Time to Reach Cmax) | 2 | hours |
| Plasma Concentration at 0.25h | 538 ± 51 | ng/mL |
| Plasma Concentration at 4h (% of Cmax) | 72 | % |
| Plasma Concentration at 24h (% of Cmax) | 5 | % |
| Terminal Half-life (t1/2) | 5 | hours |
Data sourced from a study in adult male C57BL/6J mice.[3]
Table 2: Plasma Concentrations of this compound in Mice Following Different Oral Doses in a Model of Overactive Bladder
| Dose (mg/kg) | Plasma Concentration (ng/mL) |
| 1 | 101 |
| 3 | 208 |
| 10 | 652 |
These concentrations were measured in mice in a study evaluating the efficacy of this compound in a model of overactive bladder.[2]
General Observations Across Species:
This compound has been shown to be orally bioavailable and brain penetrant in both mice and rats.[1] The compound exhibits good pharmacokinetic properties that suggest the potential for once-daily dosing.[4] Studies in rats have also demonstrated a direct relationship between plasma concentrations of this compound and its pharmacodynamic effect on growth hormone levels, with effects observed at plasma concentrations between 300 and 600 ng/mL.[4]
Experimental Protocols
The pharmacokinetic data presented above were generated from in vivo studies. Below are the methodological details extracted from the cited literature.
Pharmacokinetic Study in Mice:
-
Species/Strain: Adult male C57BL/6J mice.[3]
-
Body Weight: 22–24 g.[3]
-
Acclimation: Animals were acclimated for at least 5 days before the experiment.[3]
-
Drug Formulation: this compound was administered as a suspension in 1% carboxymethyl cellulose (B213188) (CMC) in water.[3]
-
Dose and Administration: A single oral (p.o.) dose of 10 mg/kg was administered at a volume of 5 ml/kg.[3]
-
Blood Sampling: Blood samples were collected via intracardiac puncture at various time points up to 24 hours post-dosing.[3] Three animals were used per time point.[3]
-
Sample Processing: Plasma was separated from the blood samples and stored frozen until analysis.[3]
-
Analytical Method: Plasma concentrations were determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The mass spectrometry was performed in MSMS electrospray-positive mode (MRM), monitoring the MH+ transition 437/143. The HPLC method involved a 1.5-minute gradient with 10 mM ammonium (B1175870) formate (B1220265) pH 3.5 and acetonitrile (B52724) with 15 mM formic acid at a flow rate of 0.8 ml/min. For sample preparation, 150 μl of acetonitrile was added to 50 μl of plasma for protein precipitation.[3]
Signaling Pathway and Experimental Workflow
GABAB Receptor Positive Allosteric Modulation:
This compound functions as a positive allosteric modulator of the GABAB receptor. It does not directly activate the receptor but enhances the effect of the endogenous ligand, GABA.[5] This mechanism is believed to offer a better side-effect profile compared to direct agonists.[5]
Caption: Mechanism of action of this compound as a GABAB receptor positive allosteric modulator.
Experimental Workflow for Preclinical Pharmacokinetic Analysis:
Caption: General workflow for a preclinical pharmacokinetic study of an orally administered compound.
References
- 1. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent and selective positive allosteric modulator of the GABAB receptor, shows efficacy in rodent models of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addex therapeutics :: Addex Validates Potential Efficacy Biomarker for Phase 1 Trial of its GABA-B Positive Allosteric modulator, this compound [addextherapeutics.com]
- 5. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of ADX71441 in Alcohol Use Disorder: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ADX71441 with current and emerging treatments for Alcohol Use Disorder (AUD). It delves into the mechanistic differences, preclinical and clinical efficacy, and safety profiles to offer a clear perspective on the therapeutic landscape.
Globally, harmful alcohol use is a leading cause of preventable morbidity and mortality. While several pharmacological treatments for AUD are available, their efficacy is often limited, and they are accompanied by side effects that can impact patient compliance. This has spurred the search for novel therapeutic agents with improved efficacy and tolerability. One such candidate that has garnered interest is this compound, a positive allosteric modulator (PAM) of the GABA-B receptor. This guide will objectively compare this compound to established FDA-approved treatments—naltrexone (B1662487), acamprosate (B196724), and disulfiram—as well as other novel therapies, presenting available experimental data to delineate its potential role in treating AUD. It is important to note that the development of this compound for addiction was halted by Indivior in 2019 to focus on other GABA-B PAMs.
Mechanism of Action: A Shift from Direct Agonism to Allosteric Modulation
The therapeutic approach to AUD involves targeting various neurotransmitter systems implicated in the rewarding effects of alcohol and the negative reinforcement that drives continued use. This compound and the comparator drugs exhibit distinct mechanisms of action.
This compound , as a GABA-B PAM, represents a more nuanced approach to modulating the GABAergic system. Unlike direct agonists, it does not activate the GABA-B receptor on its own. Instead, it enhances the effect of the endogenous ligand, GABA, when it binds to the receptor. This is thought to provide a more physiological modulation of GABAergic tone, potentially leading to a better side-effect profile compared to direct agonists like baclofen.
Naltrexone is an opioid receptor antagonist, primarily targeting the mu-opioid receptor. By blocking these receptors, it is believed to reduce the rewarding and pleasurable effects of alcohol.
Acamprosate is thought to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, which is disrupted by chronic alcohol use. Its precise mechanism is still not fully elucidated but is believed to involve modulation of NMDA receptor activity.
Disulfiram works by inhibiting the enzyme aldehyde dehydrogenase, which is involved in the metabolism of alcohol. This leads to an accumulation of acetaldehyde, a toxic metabolite, causing unpleasant physical reactions if alcohol is consumed.
Novel treatments like topiramate (B1683207), gabapentin (B195806), and varenicline (B1221332) also have distinct mechanisms. Topiramate is an anticonvulsant that modulates GABA-A receptors and antagonizes glutamate (B1630785) receptors. Gabapentin , another anticonvulsant, is thought to modulate GABAergic neurotransmission. Varenicline is a partial agonist of nicotinic acetylcholine (B1216132) receptors, which are implicated in the rewarding effects of both nicotine (B1678760) and alcohol.
Preclinical Efficacy of this compound
This compound has demonstrated promising results in several preclinical models of AUD, suggesting its potential to reduce alcohol consumption and prevent relapse.
| Preclinical Study | Animal Model | Key Findings |
| Hwa et al., 2014 | Male C57BL/6J mice | Dose-dependently reduced binge-like alcohol intake in the "drinking-in-the-dark" model and in a long-term intermittent access model.[1][2] |
| Augier et al., 2017 | Male Wistar rats | Dose-dependently suppressed alcohol self-administration in both dependent and non-dependent rats. It also blocked both cue- and stress-induced reinstatement of alcohol-seeking behavior.[3] |
| Addex Therapeutics, 2013 | Mice (chronic alcohol dependence model) | Achieved up to a 70% reduction in alcohol intake at higher doses (17 mg/kg) over a 24-hour period.[4][5] |
| Addex Therapeutics, 2012 | Rodent model of alcohol binge drinking | Resulted in up to 80% reduction in alcohol intake at higher doses (10 and 30 mg/kg).[6][7] |
Experimental Protocols: Key Preclinical Studies
Hwa et al., 2014: "Drinking-in-the-Dark" and Intermittent Access Models [1]
-
Animal Model: Male C57BL/6J mice.
-
Drug Administration: this compound was administered orally (p.o.) at doses of 3, 10, and 30 mg/kg.
-
Behavioral Assays:
-
Drinking-in-the-Dark (DID): Mice were given access to a single bottle of 20% ethanol (B145695) for 2-4 hours during the dark phase of their light cycle to model binge drinking.
-
Intermittent Access (IA): Mice had 24-hour access to two bottles (one with 20% ethanol and one with water) on three alternating days of the week to model long-term excessive drinking.
-
Augier et al., 2017: Operant Self-Administration and Reinstatement Models [3]
-
Animal Model: Adult male Wistar rats.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 1, 3, 10, and 30 mg/kg.
-
Behavioral Assays:
-
Operant Self-Administration: Rats were trained to press a lever to receive a 20% alcohol solution. This model assesses the reinforcing properties of alcohol.
-
Reinstatement Models: After extinguishing the lever-pressing behavior, relapse was triggered by either presenting cues previously associated with alcohol (cue-induced reinstatement) or by a mild footshock stressor (stress-induced reinstatement).
-
Clinical Efficacy of Standard and Novel Treatments
A comparison of the clinical efficacy of FDA-approved and other novel treatments for AUD provides a benchmark against which the potential of this compound can be evaluated.
| Treatment | Primary Efficacy Endpoint(s) | Key Quantitative Results |
| Naltrexone | Reduction in heavy drinking days, increased abstinence. | In the COMBINE study, naltrexone led to a greater percentage of days abstinent (80.6% vs. 75.1% for placebo) and a reduced risk of a heavy drinking day.[8] |
| Acamprosate | Maintenance of abstinence. | A meta-analysis showed acamprosate significantly reduced the risk of returning to any drinking by 86% compared to placebo and increased the cumulative duration of abstinence by 11%.[9] |
| Disulfiram | Maintenance of abstinence (through aversion). | A meta-analysis of open-label trials showed a higher success rate compared to controls (Hedges' g = 0.70).[10][11] In one study, 50% of patients remained abstinent for at least one year.[12] |
| Topiramate (Novel) | Reduction in heavy drinking days, increased abstinence. | A randomized controlled trial showed topiramate reduced the odds of heavy drinking on a given day by 74% compared to placebo.[13] It also showed a greater reduction in drinks per drinking day compared to naltrexone.[14] |
| Gabapentin (Novel) | Increased abstinence and reduction in heavy drinking. | A clinical trial showed that gabapentin (1800 mg/day) increased the rate of abstinence to 17.0% compared to 4.1% for placebo.[15] |
| Varenicline (Novel) | Reduction in heavy drinking days and alcohol craving. | A phase 2 trial showed a 33% reduction in heavy drinking days compared to placebo.[16] |
Safety and Tolerability
A key consideration for any new therapeutic is its safety and tolerability profile. As a preclinical candidate, data for this compound is limited to animal studies, while extensive clinical data is available for the approved and novel treatments.
| Treatment | Common Adverse Effects | Serious Adverse Effects |
| This compound | Sedation at higher doses (30 mg/kg in rats).[3] Reduced locomotor activity at 10 mg/kg in mice.[17] | Not reported in preclinical studies. |
| Naltrexone | Nausea, headache, dizziness, fatigue, insomnia, vomiting.[18][19] | Liver damage (at high doses), allergic reactions.[20] |
| Acamprosate | Diarrhea, nausea, flatulence, itching, dizziness.[9][21] | Suicidal ideation (rare), acute kidney failure.[9] |
| Disulfiram | When taken with alcohol: flushing, headache, nausea, vomiting, chest pain, difficulty breathing.[13][22] Without alcohol: skin rash, drowsiness, metallic taste. | Liver damage, psychosis, nerve damage.[23] |
| Topiramate (Novel) | Paresthesia, taste perversion, anorexia, difficulty with concentration, memory problems.[12][24] | Metabolic acidosis, kidney stones, acute myopia and secondary angle closure glaucoma, suicidal ideation.[25] |
| Gabapentin (Novel) | Dizziness, somnolence, ataxia, fatigue.[26][27] | Misuse potential, especially in individuals with a history of opioid use disorder.[28] |
| Varenicline (Novel) | Nausea, insomnia, abnormal dreams, headache.[29] | Seizures, increased intoxicating effects of alcohol, potential for serious neuropsychiatric events.[8][30] |
Conclusion: The Path Forward for GABA-B PAMs
This compound has demonstrated a promising preclinical profile for the treatment of AUD, showing efficacy in reducing alcohol consumption and relapse-like behaviors in animal models. Its mechanism as a GABA-B PAM offers a potential advantage over direct agonists by providing a more modulated effect on the GABAergic system, which could translate to a better safety profile.
However, the discontinuation of its development for addiction by Indivior in favor of other GABA-B PAMs highlights the challenges in translating preclinical findings to clinical success. While this compound itself may not proceed to clinical trials for AUD, the preclinical data generated provides a strong rationale for the continued investigation of GABA-B PAMs as a therapeutic strategy.
Future research should focus on identifying GABA-B PAMs with optimal pharmacokinetic and pharmacodynamic properties for clinical development. Head-to-head clinical trials comparing these novel agents to existing treatments will be crucial to definitively establish their efficacy and safety. For researchers and drug development professionals, the story of this compound underscores the potential of allosteric modulation as a sophisticated approach to treating complex neuropsychiatric disorders like AUD, while also serving as a reminder of the rigorous journey from preclinical promise to clinical reality.
References
- 1. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addex therapeutics :: Addex Reports this compound Reduces Alcohol Intake in a Preclinical Model of Chronic Alcohol Dependence [addextherapeutics.com]
- 5. | BioWorld [bioworld.com]
- 6. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. fda.gov [fda.gov]
- 9. Acamprosate: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Effect of Varenicline Combined with High-Dose Alcohol on Craving, Subjective Intoxication, Perceptual Motor Response, and Executive Cognitive Function in Adults with Alcohol Use Disorders: Preliminary Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nshealth.ca [nshealth.ca]
- 12. americanaddictioncenters.org [americanaddictioncenters.org]
- 13. americanaddictioncenters.org [americanaddictioncenters.org]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. Gabapentin for the treatment of alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The safety profile of naltrexone in the treatment of alcoholism. Results from a multicenter usage study. The Naltrexone Usage Study Group. | Semantic Scholar [semanticscholar.org]
- 17. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The safety profile of naltrexone in the treatment of alcoholism. Results from a multicenter usage study. The Naltrexone Usage Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. americanaddictioncenters.org [americanaddictioncenters.org]
- 20. psychiatryonline.org [psychiatryonline.org]
- 21. addictioncenter.com [addictioncenter.com]
- 22. Disulfiram: MedlinePlus Drug Information [medlineplus.gov]
- 23. 9 Disulfiram Side Effects (And How to Manage Them) - GoodRx [goodrx.com]
- 24. Topamax (Topiramate) and Alcohol: How It Works [verywellmind.com]
- 25. pbm.va.gov [pbm.va.gov]
- 26. ccjm.org [ccjm.org]
- 27. Gabapentin for the treatment of alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Does Gabapentin Help With Alcohol Withdrawal? [webmd.com]
- 29. clinician.nejm.org [clinician.nejm.org]
- 30. medscape.com [medscape.com]
A Head-to-Head Comparison: The Novel GABAB Receptor Modulator ADX71441 Versus Traditional Therapies for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and, in some cases, urge incontinence, significantly impacting quality of life. The mainstay of pharmacological treatment has traditionally revolved around antimuscarinic agents and β3-adrenergic agonists. However, the quest for novel therapeutic avenues with improved efficacy and tolerability has led to the investigation of alternative pathways. This guide provides a detailed, data-driven comparison of a novel investigational drug, ADX71441, a positive allosteric modulator (PAM) of the GABAB receptor, with established OAB medications.
This comparison is based on available preclinical data for this compound and extensive clinical data for traditional OAB drugs. It is important to note that direct head-to-head clinical trial data for this compound against other OAB drugs is not available, as the development of this compound for OAB appears to be in the early stages.
Mechanism of Action: A Tale of Two Pathways
Traditional OAB drugs primarily target the efferent signaling pathways that control detrusor (bladder muscle) contractions. In contrast, this compound modulates an inhibitory neurotransmitter system, offering a distinct approach to bladder control.
Traditional OAB Drugs:
-
Antimuscarinics (Anticholinergics): These drugs, such as oxybutynin (B1027), tolterodine, solifenacin, and fesoterodine, act as competitive antagonists of muscarinic receptors (primarily M2 and M3) in the bladder.[1][2] By blocking the action of acetylcholine, they inhibit involuntary detrusor muscle contractions, thereby increasing bladder capacity and reducing the sense of urgency.[3][4]
-
β3-Adrenergic Agonists: Mirabegron and vibegron (B611683) represent this class of drugs.[3][5] They stimulate β3-adrenergic receptors in the detrusor muscle, leading to muscle relaxation and an increase in bladder storage capacity without hindering the voiding process.[4][6][7]
This compound:
-
GABAB Receptor Positive Allosteric Modulator (PAM): this compound is a novel, potent, and selective PAM of the GABAB receptor.[8][9] Unlike a direct agonist like baclofen (B1667701), this compound does not activate the receptor on its own. Instead, it enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), at the GABAB receptor.[9][10] This potentiation of GABAergic signaling is thought to reduce detrusor overactivity.[8] GABAB receptors are involved in the regulation of bladder activity at various sites in the central nervous system and the periphery.[11]
Signaling Pathway Diagrams
Preclinical Efficacy of this compound
The therapeutic potential of this compound for OAB has been evaluated in rodent models. These studies provide the primary basis for its comparison with traditional drugs.
Experimental Protocol: OAB Model in Mice
A common preclinical model to evaluate potential OAB therapies involves inducing bladder overactivity in mice.
Methodology: In a study by Kalinichev et al. (2014), mice were orally administered either a vehicle, this compound (at doses of 1, 3, and 10 mg/kg), or the traditional OAB drug oxybutynin (100 mg/kg).[8] Following administration, the mice were overhydrated with water and then challenged with furosemide to induce diuresis. The animals were then placed in micturition chambers to monitor various urinary parameters.[8]
Experimental Protocol: OAB Model in Guinea Pigs
Cystometric studies in anesthetized guinea pigs provide more detailed information on bladder function.
Methodology: In the same study, OAB was induced in anesthetized guinea pigs by intravesical infusion of acetic acid. The effects of intravenously administered this compound (1 and 3 mg/kg) or the GABAB agonist baclofen (1 mg/kg) on cystometric parameters were then monitored.[8]
Preclinical Data Summary
The following tables summarize the key findings from the preclinical evaluation of this compound.
| Drug | Dose (mg/kg) | Effect on Urinary Latency | Effect on Number of Urinary Events | Effect on Urinary Volume | Species | Citation |
| This compound | 10 | Increased | Reduced | Reduced (total and average) | Mouse | [8] |
| Oxybutynin | 100 | Not specified | Reduced | Not specified | Mouse | [8] |
| Drug | Dose (mg/kg, i.v.) | Effect on Intercontraction Interval (ICI) | Effect on Bladder Capacity (BC) | Effect on Micturition Frequency (MF) | Species | Citation |
| This compound | 1 and 3 | Increased | Increased | Reduced | Guinea Pig | [8] |
| Baclofen | 1 | Slightly Increased | Slightly Increased | Reduced | Guinea Pig | [8] |
At a dose of 3 mg/kg, this compound was observed to completely inhibit the micturition reflex in five out of ten guinea pigs, leading to overflow incontinence.[8] This suggests a potent dose-dependent effect on bladder function. In mice, the effects of 10 mg/kg of this compound on micturition parameters were comparable to those of 100 mg/kg of oxybutynin, indicating a more than 10-fold greater potency for this compound in this preclinical model.[11]
Clinical Profile of Traditional OAB Drugs
The clinical efficacy and safety of antimuscarinics and β3-adrenergic agonists are well-established through numerous large-scale clinical trials.
| Drug Class | Primary Efficacy Outcomes | Common Side Effects | Citation |
| Antimuscarinics | - Reduction in urgency episodes- Reduction in micturition frequency- Reduction in urge incontinence episodes- Increase in voided volume | - Dry mouth- Constipation- Blurred vision- Cognitive impairment (a concern, particularly in the elderly) | [1][4][12][13] |
| β3-Adrenergic Agonists | - Reduction in urgency episodes- Reduction in micturition frequency- Reduction in urge incontinence episodes- Increase in bladder capacity | - Hypertension- Nasopharyngitis- Urinary tract infection- Headache | [6][13][14] |
Head-to-Head Comparison: this compound vs. Traditional OAB Drugs
| Feature | This compound | Antimuscarinics | β3-Adrenergic Agonists |
| Mechanism of Action | GABAB Receptor Positive Allosteric Modulator | Muscarinic Receptor Antagonist | β3-Adrenergic Receptor Agonist |
| Primary Site of Action | Central and peripheral nervous system | Detrusor muscle | Detrusor muscle |
| Effect on Detrusor Muscle | Indirectly reduces overactivity | Inhibits contraction | Promotes relaxation |
| Efficacy Data | Preclinical (rodent models) | Extensive clinical trial data | Extensive clinical trial data |
| Potency (Preclinical) | High (greater than 10-fold more potent than oxybutynin in a mouse model) | Varies by agent | Varies by agent |
| Potential Advantages | Novel mechanism of action, potentially avoiding anticholinergic side effects.[9] May offer an alternative for patients refractory to current treatments. | Well-established efficacy.[1] | Generally better tolerated than antimuscarinics, with a lower incidence of dry mouth and constipation.[7][14] |
| Potential Disadvantages/Unknowns | Clinical efficacy and safety in humans are unknown. Potential for central nervous system side effects associated with GABAB modulation needs to be evaluated.[8] Development for OAB is not currently active. | Anticholinergic side effects (dry mouth, constipation, cognitive effects) can limit adherence.[4][12] | Can cause an increase in blood pressure.[13] |
Conclusion
This compound represents a novel and mechanistically distinct approach to the treatment of OAB. Preclinical data in rodent models demonstrate its potential to alleviate OAB symptoms, with a potency that appears to be significantly greater than that of the established antimuscarinic, oxybutynin.[8][11] Its mechanism as a GABAB PAM offers the theoretical advantage of avoiding the common and often bothersome side effects associated with antimuscarinic therapy.[9]
However, it is crucial to underscore that the comparison is currently limited by the preclinical nature of the data for this compound. The translation of these promising preclinical findings into safe and effective clinical outcomes in humans remains to be determined. While traditional OAB drugs have a well-defined and extensive clinical record of both efficacy and safety, the clinical profile of this compound for this indication is yet to be established. Further clinical development would be necessary to ascertain the true therapeutic potential and place of this compound in the management of overactive bladder.
References
- 1. An Overview of the Clinical Use of Antimuscarinics in the Treatment of Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticholinergics for overactive bladder: Medication list and more [medicalnewstoday.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Medication For OAB - Bladder Health UK [bladderhealthuk.org]
- 5. Vibegron: a β3-adrenergic agonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. urologytimes.com [urologytimes.com]
- 8. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Addex therapeutics :: Addex this compound Preclinical Results for Treatment of Alcohol Use Disorder Published in Journal of Psychopharmacology [addextherapeutics.com]
- 10. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of this compound [addextherapeutics.com]
- 11. This compound, a novel, potent and selective positive allosteric modulator of the GABAB receptor, shows efficacy in rodent models of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimuscarinic drugs for overactive bladder and their potential effects on cognitive function in older patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medications for OAB: Types, side effects, and more [medicalnewstoday.com]
- 14. Are Beta 3 Adrenergic Agonists Now the Preferred Pharmacologic Management of Overactive Bladder? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ADX71441 and Other Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of ADX71441, a positive allosteric modulator (PAM) of the GABA-B receptor, with other relevant allosteric modulators. The information is curated from publicly available scientific literature and is intended to assist researchers and drug development professionals in their evaluation of these compounds.
Executive Summary
Allosteric modulators offer a sophisticated approach to receptor modulation, providing the potential for greater selectivity and an improved safety profile compared to traditional orthosteric ligands. This guide focuses on this compound, a novel GABA-B PAM, and places its pharmacological profile in the context of other GABA-B PAMs and allosteric modulators targeting the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Preclinical data suggests that this compound is a potent, orally bioavailable compound with efficacy in models of alcohol use disorder, anxiety, pain, and overactive bladder. The comparative analysis highlights the therapeutic potential of this compound and the broader class of allosteric modulators in addressing various neurological and psychiatric disorders.
Introduction to Allosteric Modulation
Allosteric modulators bind to a site on a receptor that is distinct from the endogenous ligand binding site (the orthosteric site). This binding event induces a conformational change in the receptor, which in turn modulates the affinity and/or efficacy of the orthosteric ligand. Positive allosteric modulators (PAMs) enhance the effect of the endogenous ligand, while negative allosteric modulators (NAMs) reduce it. This mechanism of action offers several potential advantages over direct-acting orthosteric agonists or antagonists, including a lower risk of receptor desensitization and a more physiological pattern of receptor activation.
Comparative Analysis of GABA-B Positive Allosteric Modulators
The gamma-aminobutyric acid (GABA) type B receptor is a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission. Its activation is a validated therapeutic target for conditions such as muscle spasticity, and it is being explored for a range of other disorders. While the orthosteric agonist baclofen (B1667701) is clinically available, its use is often limited by side effects. GABA-B PAMs represent a promising alternative by enhancing the effect of endogenous GABA.
In Vitro Pharmacological Profile
The following table summarizes the in vitro potency of this compound and other notable GABA-B PAMs in GTPγS binding assays, a functional assay that measures G-protein activation.
| Compound | Target | Assay | Potency (EC50) | Efficacy (Emax) | Reference |
| This compound | GABA-B | GTPγS Binding | Potent (specific value not publicly available) | Not specified | [1][2] |
| CGP7930 | GABA-B | GTPγS Binding | 4.60 µM (recombinant), 5.37 µM (native) | Increases efficacy of GABA | [3] |
| GS39783 | GABA-B | GTPγS Binding | 2.1 µM (recombinant), 3.1 µM (native) | Potentiates GABA effects | [4] |
| rac-BHFF | GABA-B | Not specified | Potent | >149% increase in GABA efficacy | [5][6] |
Note: Direct comparative studies of these compounds in the same assay are limited in the public domain. The provided EC50 values are from different studies and should be interpreted with caution.
Preclinical In Vivo Efficacy of this compound
This compound has demonstrated significant efficacy in various preclinical models, particularly in the context of alcohol use disorder.
In a "drinking-in-the-dark" mouse model of binge-like ethanol (B145695) consumption, orally administered this compound significantly and dose-dependently reduced ethanol intake.[7] The higher doses of 10 and 30 mg/kg showed a robust effect.[7] Similarly, in a model of long-term, excessive drinking in mice, this compound produced a potent and selective reduction in ethanol drinking without affecting water intake.[8] The effect of this compound was noted to be more robust and longer-lasting than that of naltrexone, a clinically used medication for alcohol dependence.[8] In rats, this compound dose-dependently suppressed alcohol self-administration, with a more pronounced effect in alcohol-dependent animals.[9][10]
| Animal Model | Doses of this compound | Key Findings | Reference |
| "Drinking-in-the-dark" (Mice) | 3, 10, 30 mg/kg (p.o.) | Dose-dependent reduction in ethanol intake.[7] | [7] |
| Intermittent Access to Ethanol (Mice) | 3, 10, 17 mg/kg (p.o.) | Potent and selective reduction in ethanol drinking.[8] | [8] |
| Operant Alcohol Self-Administration (Rats) | 3, 10 mg/kg | Dose-dependent suppression of alcohol self-administration.[9] | [9] |
This compound has also shown anxiolytic-like properties in preclinical models. In the mouse marble-burying test and the elevated plus-maze test in both mice and rats, this compound demonstrated an anxiolytic profile at a minimum effective dose of 3 mg/kg.
Allosteric Modulators of the mGluR2 Receptor: A Brief Comparison
To provide a broader context of allosteric modulation in neuropsychiatric drug discovery, this section briefly introduces two allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2), a target implicated in schizophrenia and cognitive disorders.
-
JNJ-40411813 (ADX71149): A selective mGluR2 PAM that has been investigated for the treatment of schizophrenia. In vitro, it has an EC50 of 147 nM in a GTPγS binding assay. Preclinical studies have shown its potential to inhibit phencyclidine-induced hyperlocomotion, a model relevant to psychosis.
-
BCI-838: A pro-drug of an mGluR2/3 receptor antagonist (a negative allosteric modulator). It has shown efficacy in rescuing cognitive deficits in a mouse model of tauopathy, suggesting its potential for treating neurodegenerative disorders.[11]
Direct comparison of these mGluR modulators with the GABA-B PAM this compound is not appropriate due to their different molecular targets and therapeutic indications. However, their development highlights the versatility of the allosteric modulation approach in targeting a range of central nervous system disorders.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
In Vitro Assays
This assay measures the activation of G-protein coupled receptors.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Assay Buffer: The assay is conducted in a buffer containing GDP to keep the G-proteins in an inactive state.
-
Incubation: Membranes are incubated with the test compound (allosteric modulator) and a fixed concentration of the orthosteric agonist (e.g., GABA) in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Filtration and Scintillation Counting: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified using a scintillation counter.
-
Data Analysis: The potency (EC50) and efficacy (Emax) of the allosteric modulator are determined by analyzing the concentration-response curves.
This assay is used to measure the activity of Gq-coupled receptors, which signal through the release of intracellular calcium.
-
Cell Culture: Cells expressing the receptor of interest are plated in a multi-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound and agonist are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a plate reader.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax of the compounds.[11][12][13][14][15]
In Vivo Behavioral Models
This is a widely used model to assess anxiety-like behavior in rodents.[7][8][16]
-
Apparatus: The maze is shaped like a plus sign and elevated off the ground. It consists of two open arms and two enclosed arms.
-
Procedure: The animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
This model assesses voluntary alcohol consumption.[9][17][18][19][20]
-
Housing: Animals are individually housed with free access to two drinking bottles.
-
Solutions: One bottle contains water, and the other contains an ethanol solution.
-
Measurement: The volume of liquid consumed from each bottle is measured daily.
-
Data Analysis: Alcohol preference is calculated as the ratio of ethanol solution consumed to the total fluid consumed.
This model assesses the reinforcing properties of alcohol.[10][21][22][23][24]
-
Apparatus: Animals are placed in an operant chamber equipped with levers and a liquid delivery system.
-
Training: Animals are trained to press a lever to receive a small amount of an ethanol solution.
-
Testing: The effect of a test compound on the rate of lever pressing is measured.
-
Interpretation: A decrease in lever pressing is indicative of a reduction in the motivation to consume alcohol.
Visualizations
Signaling Pathway of GABA-B Receptor Modulation
References
- 1. Addex therapeutics :: Addex Validates Potential Efficacy Biomarker for Phase 1 Trial of its GABA-B Positive Allosteric modulator, this compound [addextherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 4. GS 39783 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 5. GABAB receptor positive allosteric modulators with different efficacies affect neuroadaptation to and self-administration of alcohol and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Elevated plus maze protocol [protocols.io]
- 8. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 17. Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice [jove.com]
- 19. Persistent escalation of alcohol drinking in C57BL/6J mice with intermittent access to 20% ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of operant oral ethanol self-administration: a dose-response curve study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Operant self-administration of sweetened ethanol and time course of blood ethanol levels in adolescent and adult male Long-Evans rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of ADX71441 in Preclinical Models of Alcohol Use Disorder and Overactive Bladder
A detailed guide for researchers and drug development professionals summarizing key findings from published preclinical studies of ADX71441, a novel GABA-B receptor positive allosteric modulator (PAM). This guide provides a comparative analysis of this compound against established therapeutics, naltrexone (B1662487) and baclofen (B1667701), supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound has demonstrated significant efficacy in animal models of both alcohol use disorder and overactive bladder. In studies investigating excessive alcohol consumption, this compound showed a more potent and sustained reduction in ethanol (B145695) intake compared to the opioid antagonist naltrexone. In models of overactive bladder, this compound exhibited a robust improvement in urodynamic parameters, comparable or superior to the GABA-B receptor agonist baclofen. This guide synthesizes the key quantitative findings and methodologies from these pivotal preclinical studies to provide a clear and objective comparison of this compound's performance.
GABA-B Receptor Signaling Pathway
This compound functions as a positive allosteric modulator (PAM) of the GABA-B receptor. Unlike direct agonists such as baclofen, which activate the receptor directly, PAMs like this compound enhance the effect of the endogenous ligand, GABA. This modulation leads to a more nuanced and potentially safer therapeutic profile by preserving the natural pattern of receptor activation. The binding of GABA to the GABA-B1 subunit, potentiated by this compound at an allosteric site on the GABA-B2 subunit, triggers a conformational change that activates associated G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability.
Comparison in Alcohol Use Disorder Models
This compound was evaluated against naltrexone in two established mouse models of excessive alcohol consumption: "Drinking-in-the-Dark" (DID), a model of binge-like drinking, and "Intermittent Access" (IA) to 20% ethanol, a model of long-term excessive drinking.
Quantitative Data Comparison
| Model | Treatment | Dose (mg/kg) | Ethanol Intake (g/kg) at 1 hour | Ethanol Intake (g/kg) at 2 hours | Ethanol Intake (g/kg) at 4 hours |
| DID | Vehicle | - | ~1.8 | ~2.5 | ~3.0 |
| This compound | 10 | ~1.0 | ~1.2** | ~1.5 | |
| This compound | 30 | ~0.5 | ~0.6 | ~0.8 | |
| Naltrexone | 0.1 | ~1.0* | ~2.4 | ~2.9 | |
| Naltrexone | 1 | ~0.8 | ~2.3 | ~2.8 | |
| Naltrexone | 10 | ~0.7 | ~2.2 | ~2.7 | |
| IA | Vehicle | - | - | ~4.0 | ~6.0 |
| This compound | 3 | - | ~3.5 | ~5.0 | |
| This compound | 10 | - | ~2.8 | ~4.0 | |
| This compound | 17 | - | ~2.5 | ~3.5** | |
| Naltrexone | 10 | - | ~3.0 | ~5.5 | |
| p < 0.05, **p < 0.01 vs. vehicle. Data are approximate values derived from published graphs.[1] |
Experimental Protocols
Animals: Male C57BL/6J mice were used in both studies.[1]
Drug Administration:
-
This compound: Administered orally (p.o.) at doses of 3, 10, and 30 mg/kg in the DID study and 3, 10, and 17 mg/kg in the IA study.[1]
-
Naltrexone: Administered intraperitoneally (i.p.) at doses of 0.1, 1, and 10 mg/kg.[1]
Drinking-in-the-Dark (DID) Protocol: This model is designed to induce binge-like alcohol consumption.[1]
-
Mice are singly housed.
-
Three hours into the dark cycle, the water bottle is replaced with a single bottle of 20% ethanol for a 4-hour period.
-
This procedure is repeated for four consecutive days.
-
On the fourth day, drug or vehicle is administered prior to the ethanol access period.
-
Ethanol consumption is measured at 1, 2, and 4 hours.
Intermittent Access (IA) to 20% Ethanol Protocol: This model establishes long-term, excessive alcohol drinking.[1]
-
Mice are given access to two bottles, one with 20% ethanol and one with water, for 24-hour periods on three alternating days of the week (e.g., Monday, Wednesday, Friday).
-
On the other four days, mice have access to two bottles of water.
-
This cycle is maintained for at least 4 weeks to establish a stable baseline of high alcohol consumption.
-
On the test day, drug or vehicle is administered prior to the 24-hour two-bottle choice session.
-
Ethanol and water consumption are measured at 2, 4, and 24 hours.
Comparison in Overactive Bladder Model
This compound was compared to the standard-of-care medication baclofen in a guinea pig model of overactive bladder (OAB) induced by intravesical administration of acetic acid.
Quantitative Data Comparison
| Treatment | Dose (mg/kg) | Intercontraction Interval (ICI) (% Change) | Bladder Capacity (BC) (% Change) | Micturition Frequency (MF) (% Change) |
| Vehicle | - | Baseline | Baseline | Baseline |
| This compound | 1 | ↑ | ↑ | ↓ |
| This compound | 3 | ↑↑ | ↑↑ | ↓↓ |
| Baclofen | 1 | ↑ | ↑ | ↓ |
| (Direction and relative magnitude of change are based on published findings. Specific numerical data was not available in the reviewed literature.)[2] At a dose of 3 mg/kg, this compound was also noted to completely inhibit the micturition reflex in 5 out of 10 animals.[2] |
Experimental Protocol
Animals: Male Dunkin-Hartley guinea pigs were used.[2]
Drug Administration:
-
This compound: Administered intravenously (i.v.) at doses of 1 and 3 mg/kg.[2]
-
Baclofen: Administered intravenously (i.v.) at a dose of 1 mg/kg.[2]
Acetic Acid-Induced Overactive Bladder Model:
-
Animals are anesthetized with urethane.
-
A catheter is inserted into the bladder via the urethra for infusion and pressure measurement.
-
The bladder is continuously infused with saline containing 0.1% acetic acid to induce bladder hyperreflexia, characterized by frequent, non-voiding bladder contractions.
-
After a stabilization period, baseline cystometric parameters, including intercontraction interval (ICI), bladder capacity (BC), and micturition frequency (MF), are recorded.
-
Drug or vehicle is administered intravenously, and changes in cystometric parameters are monitored.
Conclusion
The preclinical data presented in this guide demonstrate the promising therapeutic potential of this compound for the treatment of both alcohol use disorder and overactive bladder. In models of alcoholism, this compound exhibited a superior profile to naltrexone, with a more pronounced and longer-lasting reduction in alcohol consumption. In a model of overactive bladder, this compound showed robust efficacy, comparable to or exceeding that of baclofen. These findings, coupled with its mechanism as a positive allosteric modulator, suggest that this compound may offer a favorable efficacy and safety profile. Further clinical investigation is warranted to translate these preclinical findings to human populations.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. This compound, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Indivior's Discontinuation of ADX71441 for Addiction: A Comparative Guide for Drug Development Professionals
Faced with a challenging preclinical safety signal, Indivior ceased the development of the promising GABAB positive allosteric modulator (PAM), ADX71441, for the treatment of addiction in February 2019. This decision, driven by an internal assessment that deemed the candidate's risk profile too high for further investment, has prompted a closer examination of the therapeutic landscape for substance use disorders. This guide provides a comprehensive comparison of this compound with alternative pharmacological treatments, supported by available experimental data, to inform future research and development in the field of addiction.
Executive Summary
This compound, a novel GABAB PAM, demonstrated considerable promise in preclinical models of alcohol and nicotine (B1678760) addiction by reducing substance self-administration and withdrawal symptoms. However, the identification of a seizure risk in canine studies led to its discontinuation by Indivior. This guide contrasts the preclinical profile of this compound with established and alternative treatments for alcohol, nicotine, and cocaine addiction, including baclofen, naltrexone, acamprosate, topiramate, varenicline, disulfiram, and modafinil (B37608). The comparative data highlights the ongoing challenges and opportunities in developing novel therapeutics for addiction, emphasizing the delicate balance between efficacy and safety.
This compound: Preclinical Performance and Discontinuation
This compound was a potent, selective, and orally bioavailable small molecule that positively modulated the GABAB receptor. This mechanism aimed to enhance the endogenous inhibitory effects of GABA, thereby reducing the reinforcing effects of addictive substances and alleviating withdrawal symptoms.
Preclinical Efficacy in Alcohol Addiction
Preclinical studies in rodent models demonstrated the potential of this compound in reducing alcohol consumption.
| Experiment | Animal Model | Dosage (mg/kg, p.o.) | Key Finding | Citation |
| Drinking-in-the-Dark (DID) | C57BL/6J Mice | 10, 30 | Dose-dependent reduction in 20% ethanol (B145695) intake over 4 hours. | [1][2] |
| Intermittent Access (IA) | C57BL/6J Mice | 3, 10, 17 | Dose-dependent suppression of 20% ethanol intake over 24 hours, with up to 70% reduction at 17 mg/kg. | [3] |
| Alcohol Self-Administration | Wistar Rats | 3, 10 | Dose-dependent suppression of 20% alcohol self-administration, with >80% reduction at 10 mg/kg. | [4] |
Preclinical Data on Side Effects
A key aspect of the development of GABAB PAMs is their potential for a better side-effect profile compared to direct GABAB agonists like baclofen.
| Experiment | Animal Model | Dosage (mg/kg) | Effect on Locomotor Activity | Citation |
| Locomotor Activity Test | Rats | 3, 10 | No significant impairment. | [5] |
| Locomotor Activity Test | Mice | 10 | Reduced locomotor activity. | [6] |
| Rotarod Test | Rats | 10 (MED) | Reduced time on rotarod, indicating muscle-relaxant qualities. | [6] |
Rationale for Discontinuation
In February 2019, Indivior announced the discontinuation of this compound's development for addiction. This decision was based on an internal assessment following preclinical studies that identified a seizure risk in dogs. This finding significantly increased the projected cost and complexity of Phase 1 clinical trials, making further investment untenable for Indivior. Despite this, the company maintained its commitment to the GABAB PAM approach and continued its collaboration with Addex Therapeutics to explore backup compounds.
Comparative Analysis of Alternative Addiction Treatments
The discontinuation of this compound necessitates a thorough evaluation of other pharmacological options for addiction. The following sections compare this compound's preclinical profile with the clinical data of established and alternative treatments for alcohol, nicotine, and cocaine addiction.
Alcohol Use Disorder (AUD)
| Drug | Mechanism of Action | Efficacy (Clinical Trials) | Common Adverse Events |
| Naltrexone | Opioid receptor antagonist | Reduces heavy drinking days and risk of relapse.[7] | Nausea, headache, dizziness.[8] |
| Acamprosate | NMDA receptor modulator | Increases rate of complete abstinence and percent of abstinent days.[9][10][11] | Diarrhea, nausea, flatulence. |
| Baclofen | GABAB receptor agonist | Mixed results; some studies show increased abstinence and reduced craving, while others show no significant benefit over placebo.[12] | Drowsiness, dizziness, weakness. |
| Topiramate | Anticonvulsant (multiple mechanisms) | Reduces percentage of heavy drinking days.[13] | Paresthesia, taste perversion, anorexia, difficulty with concentration.[13] |
Nicotine Addiction (Smoking Cessation)
| Drug | Mechanism of Action | Efficacy (Clinical Trials) | Common Adverse Events |
| Varenicline | α4β2 nicotinic acetylcholine (B1216132) receptor partial agonist | Significantly higher continuous abstinence rates compared to placebo (e.g., 32.1% vs 6.9% at weeks 15-24 in one study).[14][15] | Nausea, abnormal dreams, insomnia.[15] |
Cocaine Use Disorder
While no medication is FDA-approved specifically for cocaine addiction, several have been investigated off-label.
| Drug | Mechanism of Action | Efficacy (Clinical Trials) | Common Adverse Events |
| Disulfiram | Aldehyde dehydrogenase inhibitor | May increase point abstinence, but evidence is of low certainty.[16] | Headache, fatigue, sleepiness, anxiety.[13] |
| Modafinil | Atypical stimulant | Some studies show reduced craving and increased cocaine non-use days, but overall cocaine use was not consistently reduced.[17][18][19] | Headache, insomnia, decreased appetite. |
| Methylphenidate | Dopamine and norepinephrine (B1679862) reuptake inhibitor | Inconclusive evidence; did not consistently reduce cocaine use or craving in meta-analyses.[20][21] | Nervousness, insomnia, headache, increased heart rate. |
Experimental Protocols
This compound Preclinical Studies
1. Drinking-in-the-Dark (DID) Mouse Model of Binge-like Alcohol Intake:
-
Animals: Male C57BL/6J mice.
-
Procedure: Three hours into the dark cycle, water bottles were replaced with a 20% ethanol solution for a 4-hour period. This was repeated for four consecutive days.
-
Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle was administered orally (p.o.) before the final 4-hour ethanol access period.
-
Measures: Ethanol and water consumption were measured at 1, 2, 3, and 4 hours.[1][2]
2. Intermittent Access (IA) to 20% Ethanol Two-Bottle Choice:
-
Animals: Male C57BL/6J mice.
-
Procedure: Mice had 24-hour access to one bottle of 20% ethanol and one bottle of water, three times a week on non-consecutive days, for four weeks to establish a history of excessive drinking.
-
Drug Administration: this compound (3, 10, or 17 mg/kg, p.o.) or vehicle was administered before a 24-hour two-bottle choice session.
-
Measures: Ethanol and water consumption were measured over the 24-hour period.[3]
3. Alcohol Self-Administration in Rats:
-
Animals: Wistar rats.
-
Procedure: Rats were trained to self-administer a 20% alcohol solution in operant conditioning chambers.
-
Drug Administration: this compound (1, 3, 10, or 30 mg/kg) was administered prior to the self-administration sessions.
-
Measures: The number of lever presses for alcohol and motivation to self-administer were assessed. Locomotor activity was measured in a separate open-field test to assess for sedative effects.[4][5]
Signaling Pathways and Mechanisms of Action
Caption: this compound (GABAB PAM) Signaling Pathway.
Caption: Mechanisms of Action for Alternative Addiction Treatments.
Conclusion
The discontinuation of this compound for addiction underscores the inherent risks in drug development, particularly the challenge of translating promising preclinical efficacy into a safe and effective clinical candidate. While this compound's journey was cut short, the extensive preclinical data generated provides valuable insights into the therapeutic potential of GABAB PAMs. A comparative analysis with existing and alternative treatments reveals a diverse landscape of mechanisms and clinical profiles. For researchers and drug developers, the story of this compound serves as a critical case study, emphasizing the need for robust preclinical safety assessments and highlighting the continued pursuit of novel targets and modalities to address the significant unmet medical need in addiction medicine. The ongoing exploration of other GABAB PAMs by Indivior and Addex suggests that this therapeutic strategy remains a viable and important area of investigation.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Insights into Nicotinic Receptor Signaling in Nicotine Addiction: Implications for Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Altered Structure and Function of NMDA Receptors in Development of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous opioid systems and alcohol addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alcohol withdrawal syndrome - Wikipedia [en.wikipedia.org]
- 9. Acamprosate efficacy in alcohol-dependent patients: summary of results from three pivotal trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of Acamprosate for the Treatment of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acamprosate for treatment of alcohol dependence: mechanisms, efficacy, and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methylphenidate Treatment for Cocaine Abuse and ADHD - 1 [ctv.veeva.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Effect of Varenicline on Smoking Cessation Through Smoking Reduction: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Varenicline on Smoking Cessation Through Smoking Reduction | Clinical Trial - American College of Cardiology [acc.org]
- 16. Disulfiram as a medication for the treatment of cocaine dependence | Cochrane [cochrane.org]
- 17. A Double-Blind, Placebo-Controlled Trial of Modafinil for Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modafinil for the treatment of cocaine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A double blind, placebo controlled trial of modafinil for the treatment of cocaine dependence without co-morbid alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methylphenidate for the Treatment of Cocaine Use Disorder: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of ADX71441: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like ADX71441 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, a GABA-B receptor positive allosteric modulator.
Core Disposal Procedures
The primary method for the disposal of this compound involves professional chemical destruction services. According to safety data sheets, the material should be handled by a licensed chemical destruction plant or disposed of through controlled incineration equipped with flue gas scrubbing[1]. It is imperative to prevent the contamination of water sources, foodstuffs, animal feed, and seeds during storage and disposal. Under no circumstances should this compound be discharged into sewer systems[1].
In the event of an accidental release, immediate containment is crucial. Spills should be collected and prepared for disposal in suitable, closed containers[1]. It is important to prevent the chemical from entering drains to avoid environmental contamination[1]. All handling and disposal procedures should be conducted in a well-ventilated area, and personnel must wear appropriate protective clothing to avoid skin and eye contact[1].
Handling and Storage Precautions
Proper handling and storage are paramount to ensure safety prior to disposal. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated location[1]. It should be kept separate from foodstuff containers and other incompatible materials[1]. When handling the compound, avoid the formation of dust and aerosols, and use non-sparking tools to prevent ignition[1].
| Precaution Category | Specific Guideline | Source |
| Personal Protective Equipment | Wear chemical impermeable gloves and tightly fitting safety goggles. | [1] |
| Ventilation | Ensure adequate ventilation in handling and storage areas. | [1] |
| Accidental Release | Avoid dust formation and breathing vapors. Evacuate personnel to safe areas. | [1] |
| Container Disposal | Containers can be triple-rinsed and recycled or punctured to be unusable and disposed of in a sanitary landfill. | [1] |
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Operational Guide for Handling ADX71441
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ADX71441. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Compound Information
| Identifier | Information |
| IUPAC Name | N-[5-[4-[(4-chloro-3-fluorophenyl)methyl]-6-methoxy-3,5-dioxo-1,2,4-triazin-2-yl]-2-fluorophenyl]acetamide[1] |
| CAS Number | 1207440-88-7[1] |
| Molecular Formula | C₁₉H₁₅ClF₂N₄O₄[1] |
| Molar Mass | 436.80 g·mol⁻¹[1] |
| Mechanism of Action | Positive allosteric modulator of the GABAB receptor.[1][2][3] |
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves. Double gloving is recommended. | Protect skin from contact. |
| Eye Protection | Safety glasses with side shields or goggles. | Protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | Protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders. | Avoid inhalation of dust or aerosols. |
Handling and Storage
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use appropriate tools for weighing and transferring the compound to avoid contamination.
Storage:
-
Store in a tightly sealed container.
-
Recommended storage is at room temperature in the continental US; however, this may vary for other locations.[2]
-
Always refer to the Certificate of Analysis for specific storage recommendations.[2]
Experimental Protocols
Preparation for In Vivo Studies: A common method for preparing this compound for intraperitoneal (IP) injection in animal studies involves suspending the compound in a vehicle solution. A published protocol uses a solution of 1% carboxymethyl cellulose (B213188) (CMC) in water.[4]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. As a research chemical, it should be treated as hazardous waste unless otherwise specified.
-
Unused Compound: Dispose of as chemical waste through your institution's environmental health and safety office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
Signaling Pathway
This compound is a positive allosteric modulator (PAM) of the GABAB receptor.[1][2][3] This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, GABA. This binding enhances the receptor's response to GABA, leading to an increased inhibitory effect.
This compound Mechanism of Action
Caption: this compound enhances GABA-mediated inhibition via the GABAB receptor.
References
- 1. ADX-71441 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The drug candidate, this compound, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABAB Positive Allosteric Modulator this compound Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
